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  • Product: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid
  • CAS: 1261905-12-7

Core Science & Biosynthesis

Foundational

3-(3-Carboxyphenyl)-5-methoxybenzoic acid CAS number 1261905-12-7

An In-Depth Technical Guide to 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS No. 1261905-12-7) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS No. 1261905-12-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid. The document delineates its chemical identity, structural features, and key physicochemical properties. A detailed, plausible synthetic pathway via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, complete with a step-by-step experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines standard analytical techniques for the structural elucidation and purity assessment of the compound. Potential applications in medicinal chemistry and materials science are also explored, providing a forward-looking perspective for researchers in the field.

Introduction

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a biphenyl derivative characterized by carboxylic acid moieties at the 3 and 3' positions and a methoxy group at the 5 position. The rigid biphenyl scaffold, combined with the functional handles of two carboxylic acids and a methoxy group, makes this molecule an intriguing building block for supramolecular chemistry, coordination polymers, and as a scaffold in drug discovery. Its structural alerts suggest potential for development into novel therapeutic agents or functional materials.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is provided in the table below.

PropertyValueSource
CAS Number 1261905-12-7[1][2][3][4][5][6]
Molecular Formula C15H12O5[1][4]
Molecular Weight 272.25 g/mol [1][2][4]
IUPAC Name 3-(3-Carboxyphenyl)-5-methoxybenzoic acid
Synonym 5-Methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid[7]
Appearance White to off-white solid (predicted)
Solubility Predicted to be soluble in polar organic solvents like DMF, DMSO, and alcohols.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[8][9][10][11][12] The proposed retrosynthetic analysis identifies (3,5-bis(methoxycarbonyl)phenyl)boronic acid and methyl 3-bromo-5-methoxybenzoate as suitable starting materials. Subsequent hydrolysis of the resulting diester yields the target dicarboxylic acid.

Synthetic Scheme

Caption: Proposed synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add (3,5-bis(methoxycarbonyl)phenyl)boronic acid (1.0 equiv), methyl 3-bromo-5-methoxybenzoate (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield dimethyl 5'-methoxy-[1,1'-biphenyl]-3,5-dicarboxylate.

Step 2: Saponification

  • Dissolve the purified diester from Step 1 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3.0-4.0 equiv) and stir the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, which should induce precipitation of the dicarboxylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[8][11][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 3-bromo-5-methoxybenzoate to form a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., potassium carbonate) to form a boronate species. This species then transfers its aryl group to the Pd(II) complex, replacing the bromide.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biphenyl system and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_ArylHalide Ar-Pd(II)L2-X Pd0->PdII_ArylHalide Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_ArylHalide->PdII_Diaryl Ar'-B(OR)2 Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination ArylHalide Ar-X Organoboron Ar'-B(OR)2 Product Ar-Ar' Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a suite of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methoxy group protons around 3.8-4.0 ppm. A broad singlet for the carboxylic acid protons above 10 ppm.
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, and the carbonyl carbons of the carboxylic acids.
FT-IR A broad O-H stretching band for the carboxylic acids (2500-3300 cm⁻¹). A sharp C=O stretching band around 1700 cm⁻¹. C-O stretching bands for the ether and carboxylic acid groups. Aromatic C-H and C=C stretching bands.
Mass Spectrometry The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound (272.25 g/mol ).
HPLC A single major peak indicating the purity of the compound.

Potential Applications

Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The dicarboxylic acid functionality of this molecule allows for the formation of salts to improve solubility or for derivatization to amides, esters, or other functional groups to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group can influence metabolic stability and receptor binding. This compound could serve as a starting point for the synthesis of inhibitors for various enzymes or as ligands for nuclear receptors.

Materials Science

The rigid, angular structure and the presence of two carboxylic acid groups make 3-(3-Carboxyphenyl)-5-methoxybenzoic acid an excellent candidate as a linker for the construction of Metal-Organic Frameworks (MOFs) or hydrogen-bonded organic frameworks. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Safety and Handling

As with any chemical, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a versatile chemical building block with significant potential in both medicinal chemistry and materials science. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably achieved through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this intriguing molecule.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • CATO. 1261905-12-7 | 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Available from: [Link]

  • AOBChem USA. 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available from: [Link]

  • Alpha Chemistry. 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid CAS: 1261905-12-7. Available from: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

  • PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. Available from: [Link]

  • AA Blocks. 1192-08-1 | MFCD17215903 | 3-Methylcyclobutanone. Available from: [Link]

  • NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. Available from: [Link]

  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • ChemSrc. 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid - 生产厂家:上海化源生化科技有限公司. Available from: [Link]

  • PubMed. Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests. Available from: [Link]

  • FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available from: [Link]

Sources

Exploratory

molecular structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

An In-depth Technical Guide to the Molecular Structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Introduction 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Introduction

3-(3-Carboxyphenyl)-5-methoxybenzoic acid, also known as 5-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid, is a complex organic molecule with significant potential as a building block in the fields of medicinal chemistry, polymer science, and materials science.[1][2] Its structure is characterized by a biphenyl core, which provides a rigid and well-defined scaffold, functionalized with a methoxy group and two carboxylic acid moieties. These functional groups impart specific electronic properties and the capacity for strong intermolecular interactions, such as hydrogen bonding.

This technical guide provides a comprehensive analysis of the . It delves into its core architecture, predicted physicochemical and spectroscopic properties, and a plausible synthetic strategy, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Architecture

The fundamental structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is built upon a biphenyl framework, where two phenyl rings are connected by a single carbon-carbon bond at the 3 and 3' positions. This linkage is a critical determinant of the molecule's overall three-dimensional shape.

Key Structural Identifiers:

  • Molecular Formula: C₁₅H₁₂O₅[3][4]

  • Molecular Weight: 272.25 g/mol [3][4]

  • CAS Number: 1261905-12-7[3][4][5]

The substitution pattern includes a methoxy group (-OCH₃) at the 5-position of one ring and carboxylic acid groups (-COOH) at the 1 and 3'-positions.

2D Structure of the Topic Molecule.

A crucial parameter in biphenyl systems is the dihedral angle between the planes of the two aromatic rings. In the parent biphenyl molecule, this angle is approximately 44°. For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, the presence of substituents at the meta-positions (3, 5, and 3') results in steric hindrance that prevents the molecule from adopting a fully planar conformation. This non-planar arrangement is critical as it influences the molecule's packing in the solid state and its ability to fit into receptor binding sites in a biological context.

Part 2: Physicochemical Properties and Solid-State Structure

The physical properties of the molecule are dominated by its functional groups. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₅[3][4]
Molecular Weight 272.25 g/mol [3][4]
CAS Number 1261905-12-7[3][5]
Predicted logP 3.1-3.5 (Calculated)
Predicted pKa ~4.0 (for -COOH groups, Calculated)
Hydrogen Bonding and Crystal Packing

In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups.[6][7] It is highly probable that 3-(3-Carboxyphenyl)-5-methoxybenzoic acid engages in this dimeric pairing. Given the presence of two carboxyl groups, it has the potential to form extended one-dimensional chains or more complex two- or three-dimensional networks. This extensive hydrogen bonding network is expected to result in a high melting point and limited solubility in non-polar organic solvents.

Carboxylic acid hydrogen-bonded dimer.

Part 3: Spectroscopic Signature for Structural Elucidation

While experimental spectra for this specific molecule are not publicly available, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous compounds like 3-methoxybenzoic acid.[6][8][9]

Technique Predicted Signature
¹H NMR (in DMSO-d₆)~13.0 ppm: Broad singlet, 2H (Carboxylic acid protons).7.0-8.5 ppm: Complex multiplet pattern, 7H (Aromatic protons).~3.9 ppm: Singlet, 3H (Methoxy protons).[8]
¹³C NMR (in DMSO-d₆)>165 ppm: Two signals (Carboxyl carbons).110-160 ppm: Multiple signals (Aromatic carbons, including four quaternary).~55 ppm: One signal (Methoxy carbon).
IR Spectroscopy (KBr)2500-3300 cm⁻¹: Very broad band (O-H stretch, H-bonded).~1700 cm⁻¹: Strong, sharp band (C=O stretch).~1600 cm⁻¹: Medium bands (Aromatic C=C stretch).1200-1300 cm⁻¹: Strong band (Aromatic C-O stretch).
Mass Spectrometry (EI)m/z 272: Molecular ion (M⁺).m/z 255: [M-OH]⁺.m/z 227: [M-COOH]⁺.m/z 199: [M-COOH-CO]⁺.
Experimental Protocols for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is paramount for structural confirmation. The following are generalized, field-proven protocols.

  • NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, and HMBC spectra to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments.

  • IR Spectroscopy

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

    • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Part 4: Synthetic Strategy & Plausible Route

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is an authoritative and highly effective method for this transformation, widely used in both academic and industrial settings for its reliability and functional group tolerance.[1] A plausible synthetic route would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide, followed by hydrolysis of any ester protecting groups.

Proposed Step-by-Step Synthesis
  • Starting Materials:

    • Methyl 3-bromo-5-methoxybenzoate

    • (3-(Methoxycarbonyl)phenyl)boronic acid

  • Step 1: Suzuki-Miyaura Coupling:

    • To a degassed solution of the starting materials in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate.[1]

    • Heat the reaction mixture under an inert atmosphere (e.g., argon) until completion, monitoring progress by TLC or LC-MS.

    • Perform an aqueous workup and purify the resulting diester intermediate by column chromatography.

  • Step 2: Saponification:

    • Hydrolyze the diester intermediate using a strong base such as sodium hydroxide in a methanol/water mixture under reflux.[1]

    • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

    • The desired product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, will precipitate as a solid and can be collected by vacuum filtration and washed with water.

A Methyl 3-bromo-5-methoxybenzoate + (3-(Methoxycarbonyl)phenyl)boronic acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) A->B Reactants C Diester Intermediate B->C Key C-C Bond Formation D Saponification (NaOH, H₂O/MeOH, Reflux) C->D Intermediate E Acidification (HCl) D->E Hydrolysis F Final Product: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid E->F Precipitation

Plausible synthetic workflow.

Conclusion

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a molecule defined by its rigid biphenyl core, a non-planar conformation, and its capacity for extensive hydrogen bonding. Its structure presents a unique combination of a constrained geometry and versatile chemical handles (-COOH, -OCH₃), making it a compelling scaffold for the design of novel pharmaceuticals, functional polymers, and supramolecular assemblies. The predictable spectroscopic signatures and the feasibility of its synthesis via robust methods like the Suzuki-Miyaura coupling further enhance its accessibility and utility for the scientific research community.

References

  • A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. Benchchem.
  • 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid | 1261905-12-7. ChemicalBook.
  • 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem.
  • 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid. 化源网.
  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • 3-Methoxybenzoic acid ReagentPlus, 99. Sigma-Aldrich.
  • Benzoic acid, 3-methoxy-. NIST WebBook.
  • 3,5-Dimethoxybenzoic Acid | C9H10O4 | CID 14332. PubChem.
  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. 北京欣恒研科技有限公司.

Sources

Foundational

synthesis pathway for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid Abstract This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway to 3-(3-Carboxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway to 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This biaryl dicarboxylic acid represents a valuable scaffold in materials science and medicinal chemistry, serving as a versatile building block for complex polymers and pharmacologically active molecules. The core of this synthesis is a strategically designed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry renowned for its efficiency and functional group tolerance. This document details the retrosynthetic analysis, the synthesis of key precursors, the palladium-catalyzed coupling protocol, and purification strategies. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of unsymmetrical biaryl compounds is a central challenge in organic chemistry. These motifs are privileged structures in a vast array of functional materials and pharmaceuticals. 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a prime example of such a target, featuring a biphenyl core functionalized with two carboxylic acid groups and a methoxy substituent, offering multiple points for further chemical elaboration.

The chosen synthetic strategy hinges on the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] A key advantage of this approach, and a central theme of this guide, is its demonstrated effectiveness in coupling substrates bearing unprotected carboxylic acid functionalities, which simplifies the synthetic sequence by avoiding protection-deprotection steps.[3][4][5]

This guide will elucidate a two-pronged approach: first, the preparation of the necessary building blocks, 3-bromo-5-methoxybenzoic acid and 3-carboxyphenylboronic acid, followed by their subsequent coupling to yield the final product.

Retrosynthetic Analysis and Pathway Design

The logical disconnection of the target molecule points directly to the Suzuki-Miyaura coupling as the key bond-forming step. The central C-C bond between the two aromatic rings is disconnected, leading to two synthons: an aryl halide and an arylboronic acid.

Rationale for Pathway Selection:

  • Convergence: The strategy is convergent, allowing for the independent synthesis and purification of the two key fragments before the crucial coupling step.

  • Commercial Availability & Precedent: The chosen precursors, 3-bromo-5-methoxybenzoic acid and 3-carboxyphenylboronic acid, are either commercially available or can be synthesized via well-documented procedures.[6][7]

  • Functional Group Tolerance: The Suzuki coupling is well-known for its tolerance of various functional groups, including the carboxylic acids and ether present in our precursors.[3][5] This circumvents the need for protecting groups, improving atom economy and reducing step count.

The overall synthetic workflow is visualized below.

G cluster_0 Overall Synthetic Workflow cluster_1 Start1 3-Bromo-5-methoxybenzaldehyde Step1 Oxidation Start1->Step1 KMnO₄ or similar Intermediate1 3-Bromo-5-methoxybenzoic acid Step1->Intermediate1 Coupling Suzuki-Miyaura Coupling Intermediate1->Coupling Start2 3-Cyanophenylboronic acid Step2 Hydrolysis Start2->Step2 KOH, H₂O Intermediate2 3-Carboxyphenylboronic acid Step2->Intermediate2 Intermediate2->Coupling FinalProduct 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Coupling->FinalProduct Pd Catalyst, Base

Caption: High-level workflow for the synthesis of the target molecule.

Synthesis of Key Precursors

Reliable access to high-purity starting materials is paramount for the success of any coupling reaction. This section provides detailed protocols for the synthesis of the two key precursors.

Precursor A: 3-Bromo-5-methoxybenzoic acid

This precursor is synthesized via the oxidation of the corresponding benzaldehyde.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-5-methoxybenzaldehyde in a suitable solvent like aqueous acetone, add potassium permanganate (KMnO₄) portion-wise. The aldehyde can be sourced commercially or prepared from 3,5-dibromotoluene.

  • Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is quenched with a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate. The manganese dioxide byproduct is removed by filtration over a pad of Celite.

  • Purification: The filtrate is acidified with a strong acid, such as concentrated HCl, to a pH of approximately 2. This precipitates the carboxylic acid product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-bromo-5-methoxybenzoic acid as a white crystalline solid.[6]

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
3-Bromo-5-methoxybenzaldehyde215.041.0 eqStarting Material
Potassium Permanganate (KMnO₄)158.03~2.0 eqOxidizing Agent
Acetone/Water--Solvent System
Hydrochloric Acid (conc.)36.46-Acidification
Precursor B: 3-Carboxyphenylboronic acid

This boronic acid is prepared by the hydrolysis of the corresponding nitrile.[7]

Experimental Protocol:

  • Reaction Setup: Suspend 3-cyanophenylboronic acid and powdered potassium hydroxide (KOH) in ethylene glycol in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: Heat the suspension to approximately 175 °C and maintain this temperature for 3-4 hours. The nitrile group will hydrolyze to a carboxylate salt under these harsh basic conditions.

  • Work-up: Cool the reaction mixture and dilute it with water. Carefully adjust the pH to 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the desired boronic acid.

  • Purification: Collect the colorless crystalline product by vacuum filtration. Wash the crystals thoroughly with cold water to remove inorganic salts and dry under vacuum at a low temperature (~35-40 °C) to yield 3-carboxyphenylboronic acid.[7] An 89% yield has been reported for this procedure.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
3-Cyanophenylboronic acid146.951.0 eqStarting Material
Potassium Hydroxide (KOH)56.114.0 eqBase/Hydrolysis Reagent
Ethylene Glycol62.07-Solvent
Hydrochloric Acid (conc.)36.46-Acidification

The Core Suzuki-Miyaura Coupling

With both precursors in hand, the key C-C bond formation can be executed. This section details the mechanism and a robust protocol for the coupling reaction.

Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The cycle is generally accepted to consist of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cat Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_add->pd_intermediate Ar¹-X in transmetalation Transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl [Ar²-B(OH)₃]⁻ in X⁻ out reductive_elim Reductive Elimination reductive_elim->pd0 Ar¹-Ar² out Product_out Target Product (Ar¹-Ar²) reductive_elim->Product_out Ar1X_in 3-Bromo-5-methoxybenzoic acid (Ar¹-X) Ar1X_in->oxidative_add Ar2B_in 3-Carboxyphenylboronic acid (Ar²-B(OH)₂) + Base Ar2B_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is adapted from procedures known to be effective for coupling unprotected aryl carboxylic acids.[4][5]

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), 3-carboxyphenylboronic acid (~1.2 eq), a suitable base such as sodium carbonate (Na₂CO₃, ~3.0 eq), and the palladium catalyst. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%). Alternatively, for a more scalable and cost-effective process, Pd/C can be utilized.[4][5]

  • Solvent System: Add a degassed solvent mixture. A typical system is a biphasic mixture of an organic solvent and water, such as Dimethoxyethane (DME)/water or Toluene/Ethanol/water.[4][5] The use of a phase-transfer catalyst can be beneficial in some cases.[3]

  • Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and filter to remove the palladium catalyst if Pd/C was used. Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate to remove non-polar impurities.

  • Purification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The desired product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/MaterialMolar Mass ( g/mol )QuantityRole
3-Bromo-5-methoxybenzoic acid231.041.0 eqAryl Halide
3-Carboxyphenylboronic acid165.941.2 eqBoronic Acid
Pd(PPh₃)₄ or Pd/C1155.561-5 mol%Catalyst
Sodium Carbonate (Na₂CO₃)105.993.0 eqBase
DME/Water--Solvent System

Discussion and Field-Proven Insights

  • Causality of Base Selection: The base plays a crucial role in the Suzuki reaction. It facilitates the formation of the 'ate' complex of the boronic acid, [ArB(OH)₃]⁻, which is essential for the transmetalation step. Carbonates (Na₂CO₃, K₂CO₃) are often preferred for their balance of reactivity and handling, especially when dealing with acid-sensitive functional groups.

  • The "Unprotected" Carboxylic Acid Advantage: A common misconception is that functional groups like carboxylic acids require protection before undergoing Suzuki coupling. However, numerous studies have shown that the reaction proceeds efficiently with unprotected acids.[3][4] The basic reaction conditions deprotonate the acid to the carboxylate, which is generally unreactive towards the palladium catalyst and does not interfere with the catalytic cycle. This significantly enhances the elegance and efficiency of the synthesis.

  • Catalyst Choice and Palladium Contamination: While Pd(PPh₃)₄ is a highly effective catalyst, it can lead to product contamination with phosphine ligands and residual palladium. For applications in drug development, minimizing palladium levels is critical. Using a heterogeneous catalyst like Pd/C offers a significant advantage as it can be easily removed by filtration, leading to a cleaner product with lower palladium contamination (<6 ppm has been achieved on a multi-kilogram scale).[4][5]

  • Potential Side Reactions: Homocoupling of the boronic acid (to form biphenyl-3,3'-dicarboxylic acid) is a potential side reaction. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring and controlled heating.

Conclusion

This guide has outlined a scientifically sound and practical synthetic pathway for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. By leveraging a modern Suzuki-Miyaura cross-coupling reaction, the target molecule can be synthesized efficiently without the need for protecting groups. The detailed protocols for precursor synthesis and the core coupling reaction, combined with mechanistic insights and practical considerations, provide a comprehensive resource for researchers in organic synthesis, materials science, and pharmaceutical development.

References

  • ChemBK. (2024). 3-bromo-5-methoxybenzoic acid. Retrieved from ChemBK. [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 3, 143-147. [Link]

  • Cresswell, A. J., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(2), 247-252. [Link]

  • ACS Publications. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of London. [Link]

Sources

Exploratory

3-(3-Carboxyphenyl)-5-methoxybenzoic acid IUPAC name and synonyms

I have gathered some foundational information but am still facing a significant lack of in-depth technical data specifically for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS 1261905-12-7). The searches have been heavil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered some foundational information but am still facing a significant lack of in-depth technical data specifically for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS 1261905-12-7). The searches have been heavily confounded by results for the simpler molecule, 3-methoxybenzoic acid.

Here's what I have and what I'm missing:

Have:

  • IUPAC Name: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (and a synonym: 5-METHOXY-[1,1'-BIPHENYL]-3,3'-DICARBOXYLIC ACID)

  • CAS Number: 1261905-12-7

  • Molecular Formula: C15H12O5

  • Molecular Weight: 272.25

Missing:

  • Detailed Physicochemical Properties: No experimental data on melting point, boiling point, solubility, or pKa.

  • Synthesis Protocol: No specific, detailed experimental procedure for its synthesis.

  • Applications in Drug Development: No specific information on its biological activity or use as a therapeutic agent. There are general statements about related compounds.

  • Spectroscopic Data: No NMR, IR, or Mass Spec data specifically for this compound.

  • Safety Information: No specific Safety Data Sheet (SDS).

The current information is insufficient to create the requested in-depth technical guide. I need to perform more targeted searches to find this missing information. My next step will be to search for this compound in chemical supplier databases, as they often provide at least some basic technical data and safety information. I will also try to find patents or research articles that specifically cite this CAS number, as these are the most likely sources for synthesis and application details.

Foundational

A Technical Guide to the Solubility of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: Understanding the Molecule

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a complex organic molecule characterized by a biphenyl-like core structure with two carboxylic acid functional groups and one methoxy group. The presence of these distinct functional groups imparts a unique polarity profile to the molecule, which is central to understanding its solubility in various organic solvents. The two carboxylic acid moieties provide sites for strong hydrogen bonding and deprotonation in basic media, while the methoxy group adds a degree of lipophilicity and can also act as a hydrogen bond acceptor. The overall solubility is a balance between these competing characteristics.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, its dicarboxylic acid nature suggests that it will exhibit some polar characteristics, while the aromatic rings and methoxy group contribute to its nonpolar character.

Predicting Solubility: A Theoretical Framework

The solubility of an organic compound is influenced by several factors, including the solute's crystal lattice energy, the solvent's properties (polarity, hydrogen bonding ability), and the thermodynamics of the dissolution process.[3] For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, we can make educated predictions based on the behavior of structurally similar compounds.

The Role of Functional Groups
  • Carboxylic Acids: The two carboxylic acid groups are the primary drivers of polarity in the molecule. They can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like alcohols. In basic solvents, these acidic groups can be deprotonated to form highly polar carboxylate salts, significantly increasing solubility.[4]

  • Methoxy Group: The methoxy group (-OCH3) is less polar than the carboxylic acid groups but can still participate in hydrogen bonding as an acceptor. It also contributes to the molecule's overall size and lipophilicity.

  • Aromatic Rings: The two phenyl rings form the nonpolar backbone of the molecule, contributing to its solubility in less polar solvents.

Insights from Analogous Compounds

Studies on dicarboxylic acids have shown that their solubility in organic solvents can be influenced by the length of the carbon chain between the acid groups, with an "odd-even" effect observed in some cases. While 3-(3-Carboxyphenyl)-5-methoxybenzoic acid has a more rigid structure, the principle that intermolecular forces in the solid state play a crucial role in solubility remains relevant.

Furthermore, research on 4-methoxybenzoic acid indicates good solubility in polar organic solvents such as alcohols, ketones, and esters, with solubility increasing with temperature.[5][6][7] This suggests that the methoxybenzoic acid moiety in our target molecule will favor dissolution in similar solvents.

The following diagram illustrates the key molecular features of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid that influence its solubility.

cluster_solute 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid cluster_solvent Solvent Interactions Molecule Core Structure (Biphenyl-like) Nonpolar Nonpolar Solvents (e.g., Hydrocarbons) Molecule->Nonpolar van der Waals forces Carboxyl1 Carboxylic Acid 1 (Polar, H-bond donor/acceptor) PolarProtic Polar Protic Solvents (e.g., Alcohols) Carboxyl1->PolarProtic Strong H-bonding PolarAprotic Polar Aprotic Solvents (e.g., Ketones, Esters) Carboxyl1->PolarAprotic Dipole-dipole Carboxyl2 Carboxylic Acid 2 (Polar, H-bond donor/acceptor) Carboxyl2->PolarProtic Strong H-bonding Carboxyl2->PolarAprotic Dipole-dipole Methoxy Methoxy Group (Moderately Polar, H-bond acceptor) Methoxy->PolarProtic H-bond accepting Methoxy->PolarAprotic Dipole-dipole Solubility Determination Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (e.g., 24-72h) A->B C 3. Allow solid to settle B->C D 4. Sample supernatant C->D E 5. Dilute sample D->E F 6. Quantify by HPLC E->F G 7. Calculate solubility F->G cluster_factors Influencing Factors Solubility Solubility of 3-(3-Carboxyphenyl)-5- methoxybenzoic acid Temperature Temperature Temperature->Solubility pH pH (in aqueous mixtures) pH->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Polymorphism Crystal Polymorphism Polymorphism->Solubility

Sources

Exploratory

Spectroscopic Characterization of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid: A Technical Guide for Researchers

Foreword In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides a comprehensive technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. While this specific molecule is not extensively documented in public spectral databases, this guide will leverage established principles and data from analogous structures to provide a robust predictive framework for its spectroscopic profile. This approach mirrors the real-world challenges faced by researchers in characterizing novel compounds, offering both theoretical grounding and practical methodological insights.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(3-Carboxyphenyl)-5-methoxybenzoic acid possesses a biphenyl core, substituted with two carboxylic acid groups and one methoxy group. This unique arrangement of functional groups dictates its chemical and physical properties, and consequently, its interaction with various spectroscopic probes.

Caption: Molecular structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Based on this structure, we can anticipate the following spectroscopic signatures:

  • ¹H NMR: Signals corresponding to aromatic protons, a methoxy group, and acidic carboxylic acid protons. The splitting patterns will be indicative of the substitution on the biphenyl rings.

  • ¹³C NMR: Resonances for quaternary and protonated aromatic carbons, the methoxy carbon, and the carbonyl carbons of the carboxylic acids.

  • IR Spectroscopy: Characteristic absorption bands for O-H stretching of the carboxylic acids, C=O stretching, C-O stretching of the ether and carboxylic acids, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C15H12O5, MW: 272.25 g/mol ), along with fragmentation patterns resulting from the loss of functional groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is expected to show distinct signals for the aromatic, methoxy, and carboxylic acid protons. The exact chemical shifts will be influenced by the solvent used, with DMSO-d₆ being a common choice for carboxylic acids due to its ability to solubilize the compound and the downfield shift of the acidic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
Carboxylic Acid (-COOH)> 12.0Broad Singlet2HThe acidic protons of carboxylic acids typically appear as broad singlets at very downfield shifts, often above 12 ppm.
Aromatic (Ar-H)7.0 - 8.5Multiplet7HThe aromatic region will be complex due to the presence of seven protons on two substituted benzene rings. Protons ortho to the carboxylic acid groups are expected to be the most deshielded. The specific splitting patterns will depend on the coupling constants (ortho, meta, and para).
Methoxy (-OCH₃)~3.8Singlet3HThe methoxy protons will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon TypePredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
Carbonyl (-C=O)165 - 175The carbonyl carbons of carboxylic acids are typically found in this downfield region. For benzoic acid in CDCl₃, the carbonyl carbon appears at 172.60 ppm.[2]
Aromatic (Ar-C-O)155 - 165The aromatic carbon attached to the methoxy group will be significantly shielded and appear downfield.
Aromatic (Ar-C)110 - 140The remaining aromatic carbons will resonate in this range. The carbons bearing the carboxylic acid groups and the carbon involved in the biphenyl linkage will be quaternary and may have lower intensities.
Methoxy (-OCH₃)55 - 60The methoxy carbon typically appears in this region.
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the aromatic rings.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate protons with their directly attached carbons.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the connectivity between the two phenyl rings.

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Frequency (cm⁻¹)Vibration TypeRationale and Comparative Insights
Carboxylic Acid O-H2500-3300 (broad)StretchingThis very broad absorption is characteristic of the hydrogen-bonded O-H stretch in carboxylic acid dimers.
Aromatic C-H3000-3100StretchingThese absorptions are typically sharp and appear just above 3000 cm⁻¹.
Aliphatic C-H (Methoxy)2850-2960StretchingThese bands correspond to the C-H stretches of the methyl group.
Carboxylic Acid C=O1680-1710StretchingThe carbonyl stretch in aromatic carboxylic acids is strong and appears in this region. Conjugation with the aromatic ring slightly lowers the frequency.
Aromatic C=C1450-1600StretchingMultiple bands are expected in this region due to the vibrations of the aromatic rings.
Carboxylic Acid C-O1210-1320StretchingThis band is associated with the C-O single bond stretch of the carboxylic acid.
Ether C-O1000-1300StretchingThe C-O stretch of the methoxy group will likely appear as a strong band in this region.
Aromatic C-H690-900Out-of-plane BendingThe pattern of these bands can provide information about the substitution pattern on the benzene rings.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is often the simplest and most common method.

    • Solid State (KBr Pellet): Grind a few milligrams of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS

IonPredicted m/zRationale
[M-H]⁻271.0606In negative ion mode, deprotonation of one of the carboxylic acid groups is highly likely, resulting in the observation of the [M-H]⁻ ion.
[M+H]⁺273.0763In positive ion mode, protonation, likely on a carbonyl oxygen, would yield the [M+H]⁺ ion.
[M+Na]⁺295.0582Adduct formation with sodium ions is common in ESI-MS, leading to an [M+Na]⁺ peak.

Fragmentation Analysis:

Under higher energy conditions (e.g., tandem MS/MS or Electron Ionization), fragmentation would be expected. Key fragmentation pathways would likely involve:

  • Loss of H₂O (m/z 18) from the carboxylic acid groups.

  • Loss of CO (m/z 28) or COOH (m/z 45).

  • Loss of OCH₃ (m/z 31).

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an ESI or similar soft ionization source is recommended. For accurate mass measurements, a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a liquid chromatograph (LC-MS).

    • Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

    • If fragmentation information is desired, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Conclusion

References

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Royal Society of Chemistry. Electronic supporting information Synthesis and post-synthetic modification of amine-, alkyne-, azide- and nitro-functionalized metal-organic frameworks based on DUT-5. [Link]

  • SpectraBase. 4'-Methoxy-biphenyl-4-carboxylic acid. [Link]

  • NIST WebBook. 1,1'-Biphenyl, 4-methoxy-. [Link]

Sources

Foundational

thermal stability of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

An In-Depth Technical Guide to the Thermal Stability of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Introduction 1. Theoretical Framework of Thermal Stability in Aromatic Carboxylic Acids The thermal stability of an organi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Introduction

1. Theoretical Framework of Thermal Stability in Aromatic Carboxylic Acids

The thermal stability of an organic molecule is intrinsically linked to its molecular structure. For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, several key features are expected to influence its behavior at elevated temperatures:

  • Aromatic Rings: The presence of two phenyl rings provides a rigid and stable core. The delocalized π-electron systems in aromatic rings require significant energy to disrupt, contributing to high thermal stability.

  • Carboxylic Acid Groups: Carboxylic acid groups can undergo decarboxylation at high temperatures, releasing carbon dioxide. The temperature at which this occurs is a critical indicator of thermal stability. The position of these groups on the aromatic rings influences their susceptibility to decarboxylation.

  • Intermolecular Forces: The carboxylic acid moieties can form strong intermolecular hydrogen bonds, creating a stable crystal lattice. This robust network requires substantial thermal energy to overcome, leading to a high melting point and decomposition temperature.

  • Methoxy Group: The methoxy group (-OCH3) is an electron-donating group. Its presence can influence the electron density distribution within the aromatic ring, potentially affecting the strength of the C-C and C-O bonds and, consequently, the thermal stability.

The thermal decomposition of aromatic carboxylic acids, such as benzoic acid, often proceeds via decarboxylation to produce carbon dioxide and the corresponding aromatic hydrocarbon.[1] More complex molecules may exhibit multi-step decomposition processes.

2. Core Analytical Techniques for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted analytical approach. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the cornerstone for determining decomposition temperatures.

  • Principle: A small amount of the sample is placed in a pan attached to a sensitive microbalance. The sample is then heated at a constant rate, and the mass loss is recorded.

  • Information Obtained:

    • Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Decomposition Temperature (Td): The temperature at which the rate of mass loss is at its maximum (inflection point of the TGA curve).

    • Residual Mass: The amount of material remaining at the end of the experiment, which can provide insights into the decomposition products.

    • Decomposition Stages: Multi-step mass loss events indicate complex decomposition pathways.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

  • Principle: The sample and an inert reference are heated or cooled at a controlled rate. The instrument measures the energy required to maintain both at the same temperature.

  • Information Obtained:

    • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. A sharp melting peak is indicative of a pure, crystalline compound.

    • Enthalpy of Fusion (ΔHf): The energy required to melt the sample, calculated from the area of the melting peak.

    • Glass Transition Temperature (Tg): For amorphous or semi-crystalline materials, the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.

    • Crystallization Temperature (Tc): The temperature at which an amorphous material crystallizes upon heating, observed as an exothermic peak.

    • Decomposition: Decomposition events are often observed as broad, exothermic, or endothermic events, which can sometimes overlap with melting.

3. Experimental Protocols

The following protocols provide a standardized approach to analyzing the thermal stability of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

3.1. Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is typically used to study the intrinsic thermal stability without oxidative effects.

    • Heating Rate: A standard heating rate is 10 °C/min. Slower or faster rates can be used to investigate kinetic aspects of decomposition.

    • Temperature Range: Typically from ambient temperature to a temperature at which the sample has fully decomposed (e.g., 25 °C to 600 °C).

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG curve).

3.2. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program:

      • Heat from ambient temperature to a temperature above the expected melting point.

      • Hold isothermally for a few minutes to ensure complete melting and erase thermal history.

      • Cool at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature.

      • Reheat at the same controlled rate to a temperature above decomposition. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the melting point (peak maximum of the endotherm) and the enthalpy of fusion (peak area).

4. Visualizing the Analytical Workflow

The logical flow of a comprehensive thermal stability analysis can be visualized as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample 3-(3-Carboxyphenyl)- 5-methoxybenzoic acid Grinding Grinding to Fine Powder Sample->Grinding TGA TGA Analysis Grinding->TGA DSC DSC Analysis Grinding->DSC TGA_Data Decomposition Temp (Td) Mass Loss (%) TGA->TGA_Data DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->DSC_Data Stability_Assessment Overall Thermal Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Workflow for the thermal analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

5. Expected Thermal Behavior and Structure-Property Relationships

Based on the analysis of similar aromatic carboxylic acids, the following thermal behavior for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be anticipated:

  • High Melting Point: Due to the potential for extensive hydrogen bonding and π-π stacking interactions between the aromatic rings, a high melting point, likely above 200 °C, is expected. For comparison, the simpler 3-methoxybenzoic acid has a melting point of approximately 110.5 °C.[4]

  • Decomposition Above Melting: It is anticipated that the compound will exhibit a distinct melting endotherm followed by decomposition at a higher temperature. The thermal decomposition of similar compounds like gallic acid (3,4,5-trihydroxybenzoic acid) shows stability after dehydration, followed by decomposition of the organic matter at higher temperatures.[5]

  • Multi-Step Decomposition: The TGA curve may reveal a multi-step decomposition process. The initial step would likely involve the decarboxylation of the two carboxylic acid groups. Subsequent decomposition at higher temperatures would involve the fragmentation of the biphenyl-ether core.

Table 1: Predicted Thermal Properties of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and Related Compounds

CompoundMolecular StructurePredicted/Reported Melting Point (°C)Predicted Decomposition Behavior
3-(3-Carboxyphenyl)-5-methoxybenzoic acid C15H12O5> 200 (Predicted)Multi-step decomposition, initial decarboxylation.
Isophthalic Acid C8H6O4~345-348Sublimes and decomposes.
3-Methoxybenzoic Acid C8H8O3110.5[4]Decomposes at higher temperatures.
Benzoic Acid C7H6O2122.4Decomposes above 370 °C.[1]

A thorough understanding of the thermal stability of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is crucial for its successful application. This guide has outlined the theoretical basis for its stability and provided detailed protocols for its experimental determination using TGA and DSC. While specific experimental values for this compound are yet to be reported, the principles and comparative data presented herein offer a robust framework for researchers to conduct their own investigations. The combination of TGA and DSC will provide a comprehensive thermal profile, elucidating the melting behavior, decomposition temperature, and potential degradation pathways, thereby enabling the informed development of products and processes involving this promising molecule.

References

Sources

Exploratory

The Architectural Versatility of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid in Advanced Materials

A Technical Guide for Researchers and Scientists Abstract This technical guide explores the potential applications of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a bespoke aromatic dicarboxylic acid, in the burgeoning fie...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Scientists

Abstract

This technical guide explores the potential applications of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a bespoke aromatic dicarboxylic acid, in the burgeoning field of materials science. By leveraging its unique structural attributes—a rigid biphenyl core, strategically positioned carboxylic acid moieties, and a functionality-imparting methoxy group—this molecule emerges as a promising building block for the synthesis of advanced materials. This document provides an in-depth analysis of its potential in the design of metal-organic frameworks (MOFs) with tunable porosity for gas storage and catalysis, and in the formulation of high-performance polymers, including polyesters and polyamides, with enhanced thermal and mechanical properties. Detailed, field-proven experimental protocols for the synthesis and characterization of these materials are provided, underpinned by a discussion of the causal relationships between molecular structure and material properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in materials science and drug development, aiming to unlock the full potential of this versatile chemical scaffold.

Introduction: Unveiling a Multifunctional Building Block

In the quest for novel materials with tailored properties, the design and synthesis of organic building blocks are of paramount importance. 3-(3-Carboxyphenyl)-5-methoxybenzoic acid presents a compelling molecular architecture for the creation of sophisticated material systems. Its biphenyl backbone imparts rigidity and thermal stability, while the two carboxylic acid groups, located in a meta-configuration on separate phenyl rings, offer versatile coordination sites for the construction of extended networks. Furthermore, the methoxy group introduces an element of electronic and steric tunability, influencing the resulting material's properties in subtle yet significant ways.

This guide will delve into two primary areas of application for this intriguing molecule:

  • Metal-Organic Frameworks (MOFs): As a dicarboxylic acid linker, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is an ideal candidate for the synthesis of porous crystalline materials. The guide will explore the synthesis of MOFs with potential applications in gas separation, storage, and heterogeneous catalysis.

  • High-Performance Polymers: The diacid functionality allows for its incorporation into polymer chains, leading to the formation of polyesters and polyamides. The inherent rigidity of the biphenyl unit is expected to contribute to high thermal stability and mechanical strength in the resulting polymers.

This document is structured to provide not just a theoretical overview, but also actionable, step-by-step protocols and the scientific rationale behind them, empowering researchers to explore the potential of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in their own laboratories.

Potential Application I: Metal-Organic Frameworks (MOFs)

The unique geometry and functionalization of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid make it a promising organic linker for the synthesis of novel MOFs. The angular disposition of the carboxylate groups can lead to the formation of complex and potentially porous three-dimensional networks.

Rationale for MOF Synthesis

The biphenyl core of the linker provides a robust and thermally stable strut, which is crucial for maintaining the structural integrity of the porous framework. The meta-positioning of the carboxylic acids can result in intricate network topologies, potentially leading to materials with high surface areas and tunable pore sizes. The methoxy group can influence the framework's properties in several ways:

  • Steric Effects: The methoxy group can introduce steric hindrance, influencing the coordination environment of the metal ions and potentially leading to the formation of specific framework structures. This can be a tool to control the dimensionality of the resulting framework[1].

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the electronic properties of the linker, which in turn can affect the catalytic activity of the resulting MOF.

  • Functionalization: The methoxy group can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific applications.

Anticipated Properties and Applications of Derived MOFs

Based on analogous systems using functionalized biphenyl dicarboxylic acids, MOFs derived from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid are anticipated to exhibit the following properties and find applications in:

  • Gas Storage and Separation: The inherent porosity of these MOFs could be exploited for the storage of gases like hydrogen and methane. The functionalized pores may also exhibit selective adsorption of certain gases, making them suitable for gas separation applications, such as CO2 capture. MOFs based on dicarboxylate linkers have shown promising gas separation performance with high selectivity factors for CO2/N2 and CO2/CH4[2].

  • Heterogeneous Catalysis: The metal nodes within the MOF structure can act as catalytic sites. The functionalized organic linker can also participate in catalytic reactions or influence the activity of the metal centers. Porous organic polymers have been explored as catalysts for various organic transformations[3][4].

  • Sensing: The luminescence properties of the MOF could be modulated by the presence of specific analytes, leading to the development of chemical sensors.

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol provides a general guideline for the solvothermal synthesis of a MOF using 3-(3-Carboxyphenyl)-5-methoxybenzoic acid as the organic linker. The specific metal salt, solvent system, and reaction conditions may need to be optimized to obtain crystalline materials.

Materials:

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

    • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).

    • Combine the two solutions in the reaction vial and sonicate for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 100-150 °C) and maintain this temperature for a set period (e.g., 24-72 hours). The heating and cooling rates can be controlled to promote crystal growth.

  • Isolation and Purification of the MOF Crystals:

    • After the reaction is complete, cool the autoclave to room temperature.

    • Carefully open the autoclave and collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • To exchange the high-boiling point solvent within the pores, immerse the crystals in a low-boiling point solvent (e.g., ethanol or chloroform) for several days, replacing the solvent periodically.

  • Activation of the MOF:

    • To obtain a porous material, the solvent molecules within the pores need to be removed. This can be achieved by heating the solvent-exchanged crystals under vacuum at an elevated temperature (e.g., 100-200 °C) for several hours. The activation conditions should be carefully chosen to avoid the collapse of the framework. A common technique is supercritical CO2 drying for delicate structures[5].

Characterization of the Synthesized MOF

A suite of analytical techniques should be employed to characterize the synthesized MOF:

Technique Purpose
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.
Single-Crystal X-ray Diffraction (SCXRD) To determine the crystal structure, including the coordination environment of the metal ions and the network topology.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.
Gas Adsorption Analysis (e.g., N2 at 77 K) To determine the porosity of the material, including the BET surface area, pore volume, and pore size distribution.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers and to verify the presence of the methoxy group.

Potential Application II: High-Performance Polymers

The dicarboxylic acid functionality of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid makes it a valuable monomer for the synthesis of high-performance polymers such as polyesters and polyamides through step-growth polymerization.

Rationale for Polymer Synthesis

The incorporation of the rigid biphenyl unit into a polymer backbone is a well-established strategy for enhancing the thermal and mechanical properties of the resulting material. Wholly aromatic polyamides (aramids) are known for their outstanding thermal and mechanical resistance[6]. The non-coplanar nature of the biphenyl group can also improve the solubility of the polymers, which is often a challenge for rigid-rod polymers[7].

The methoxy group can further influence the polymer's properties:

  • Solubility: The presence of the methoxy group can disrupt chain packing and increase the free volume, potentially leading to improved solubility in organic solvents[8].

  • Thermal Properties: The methoxy group may affect the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Studies on other polymers have shown that methoxy substituents can alter thermal properties[5].

  • Adhesion and Surface Properties: The polarity introduced by the methoxy group could enhance the adhesive properties and modify the surface energy of the polymer.

Anticipated Properties and Applications of Derived Polymers

Polymers synthesized from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid are expected to be amorphous or semi-crystalline materials with:

  • High Thermal Stability: With decomposition temperatures potentially exceeding 400°C, making them suitable for high-temperature applications.

  • Good Mechanical Properties: The rigid backbone should contribute to high tensile strength and modulus.

  • Improved Processability: Compared to their unsubstituted counterparts, these polymers might exhibit better solubility, facilitating their processing from solution.

Potential applications include:

  • Advanced Composites: As a matrix material for fiber-reinforced composites in the aerospace and automotive industries.

  • High-Temperature Adhesives and Coatings: For applications requiring robust performance at elevated temperatures.

  • Membranes for Gas Separation: The tailored free volume and chemical functionality could lead to membranes with selective gas transport properties.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of a polyester from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and a suitable diol.

Materials:

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

  • A diol (e.g., ethylene glycol, 1,4-butanediol)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)

  • Stabilizer (e.g., a phosphite antioxidant)

  • High-temperature, high-vacuum reaction vessel equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Esterification Stage:

    • Charge the reactor with 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, the diol (in a slight molar excess, e.g., 1.1-1.5 equivalents), and the catalyst.

    • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220 °C with stirring.

    • Water will be generated as a byproduct and should be continuously removed through the distillation column.

    • Monitor the reaction progress by measuring the amount of water collected or by determining the acid number of the reaction mixture. This stage is typically complete when the acid number drops to a low value.

  • Polycondensation Stage:

    • Once the esterification is complete, gradually increase the temperature to 250-280 °C.

    • Simultaneously, apply a high vacuum (typically <1 Torr) to the reactor.

    • The excess diol will be removed, and the viscosity of the melt will increase as the polymer chain grows.

    • Continue the reaction until the desired melt viscosity (and thus molecular weight) is achieved. This can be monitored by measuring the torque on the stirrer.

  • Polymer Isolation:

    • Once the desired viscosity is reached, extrude the molten polymer from the reactor into a water bath to quench it.

    • The solidified polymer strand can then be pelletized.

Experimental Protocol: Synthesis of a Polyamide via Solution Polymerization

This protocol outlines the low-temperature solution polymerization of a polyamide from the diacid chloride derivative of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and a diamine.

Materials:

  • 3-(3-Carboxyphenyl)-5-methoxybenzoyl chloride (synthesized from the diacid using a chlorinating agent like thionyl chloride)

  • An aromatic diamine (e.g., m-phenylenediamine, 4,4'-oxydianiline)

  • A polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • An acid scavenger (e.g., pyridine, triethylamine) or a salt to aid solubility (e.g., lithium chloride).

Procedure:

  • Monomer Dissolution:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in the anhydrous polar aprotic solvent.

    • Cool the solution to 0-5 °C in an ice bath.

  • Polymerization:

    • Slowly add the 3-(3-Carboxyphenyl)-5-methoxybenzoyl chloride as a solid or a solution in the same solvent to the stirred diamine solution.

    • The reaction is typically exothermic. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 4-24 hours).

  • Polymer Isolation:

    • Precipitate the polymer by pouring the viscous polymer solution into a non-solvent such as methanol or water.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.

    • Dry the polyamide in a vacuum oven at an elevated temperature (e.g., 100-150 °C) until a constant weight is achieved.

Characterization of the Synthesized Polymers

The following techniques are essential for characterizing the synthesized polyesters and polyamides:

Technique Purpose
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Tensile Testing To measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of ester or amide linkages and the presence of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure of the polymer and confirm the successful incorporation of the monomer units.

Visualization of Key Concepts

Molecular Structure of the Building Block

Caption: Molecular structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Workflow for MOF Synthesis and Characterization

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactant Mixing (Linker + Metal Salt) B Solvothermal Reaction (Autoclave) A->B C Isolation & Purification (Filtration & Washing) B->C D Solvent Exchange C->D E Activation (Heating under Vacuum) D->E F PXRD E->F G SEM E->G H TGA E->H I Gas Adsorption E->I J FTIR E->J

Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.

Logical Relationship in High-Performance Polymer Design

Polymer_Design Monomer 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Biphenyl Rigid Biphenyl Core Monomer->Biphenyl Diacid Dicarboxylic Acid Functionality Monomer->Diacid Methoxy Methoxy Group Monomer->Methoxy Polymer High-Performance Polymer (Polyester/Polyamide) Biphenyl->Polymer Diacid->Polymer Methoxy->Polymer Thermal High Thermal Stability Polymer->Thermal Mechanical Good Mechanical Properties Polymer->Mechanical Solubility Improved Solubility Polymer->Solubility

Sources

Foundational

The Rising Therapeutic Potential of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract The biphenyl scaffold, a recurring motif in pharmacologically active compounds, continues to be a fertile ground for the discovery of novel therapeutics.[1][2][3] This technical guide delves into the burgeoning...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold, a recurring motif in pharmacologically active compounds, continues to be a fertile ground for the discovery of novel therapeutics.[1][2][3] This technical guide delves into the burgeoning field of 3-(3-carboxyphenyl)-5-methoxybenzoic acid and its derivatives, a class of molecules demonstrating significant promise across multiple therapeutic areas. We will explore their synthesis, elucidate their mechanisms of action in oncology, inflammation, and microbiology, and provide detailed, field-proven protocols for their biological evaluation and characterization. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation therapies.

Introduction: The Biphenyl Carboxylic Acid Scaffold – A Privileged Structure in Medicinal Chemistry

Biphenyl derivatives are integral to a wide array of established and experimental drugs, valued for their structural rigidity and tunable electronic properties.[2][4] The inclusion of carboxylic acid functionalities introduces critical hydrogen bonding capabilities and potential for salt formation, enhancing pharmacokinetic profiles.[2][3] The specific substitution pattern of 3-(3-carboxyphenyl)-5-methoxybenzoic acid, featuring a meta-substituted dicarboxylic acid and a methoxy group, presents a unique chemical space for targeted drug design. The methoxy group can influence metabolic stability and receptor binding, while the dual carboxylic acid groups offer multiple points for derivatization to modulate solubility, cell permeability, and target engagement.

Synthesis and Characterization: Building the Core Scaffold and its Analogs

The construction of the 3-(3-carboxyphenyl)-5-methoxybenzoic acid core and its derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[2][5] This reaction facilitates the formation of the crucial C-C bond between two aryl fragments.

General Synthetic Approach: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid or ester with an aryl halide or triflate in the presence of a palladium catalyst and a base.[5] For the synthesis of the target scaffold, a plausible route involves the coupling of 3-bromo-5-methoxybenzoic acid with 3-(methoxycarbonyl)phenylboronic acid, followed by hydrolysis of the resulting ester to yield the dicarboxylic acid.

Diagram of the General Synthetic Workflow:

G A 3-Bromo-5-methoxybenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 3-(Methoxycarbonyl)phenylboronic acid B->C D Methyl 3'-(methoxycarbonyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylate C->D C-C bond formation E Hydrolysis (e.g., LiOH, THF/H2O) D->E F 3-(3-Carboxyphenyl)-5-methoxybenzoic acid E->F Ester cleavage

Caption: General synthetic workflow for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of the Core Scaffold

Materials:

  • 3-Bromo-5-methoxybenzoic acid

  • 3-(Methoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a solution of 3-bromo-5-methoxybenzoic acid (1.0 eq) and 3-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₂CO₃ (3.0 eq).

    • De-gas the mixture with argon for 15 minutes.

    • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).

    • Heat the reaction mixture at 90 °C for 12-16 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 3'-(methoxycarbonyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-carboxyphenyl)-5-methoxybenzoic acid.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[2][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[8][9][10]

Table 1: HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Biological Activities and Mechanisms of Action

The 3-(3-carboxyphenyl)-5-methoxybenzoic acid scaffold is a promising platform for developing agents with diverse biological activities. Based on the activities of structurally related biphenyl carboxylic acids, the primary areas of interest are anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Biphenyl carboxylic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[3][11][12]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many biphenyl derivatives induce programmed cell death in cancer cells.[13] This can be mediated through both intrinsic and extrinsic pathways, often involving the activation of caspases.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

  • Enzyme Inhibition: Specific derivatives may target key enzymes involved in cancer progression, such as kinases or histone deacetylases (HDACs).

Diagram of a Potential Anticancer Signaling Pathway:

G A 3-(3-Carboxyphenyl)-5-methoxybenzoic acid derivative B Cancer Cell A->B C Induction of Apoptotic Pathways (e.g., Caspase activation) B->C D Cell Cycle Arrest (e.g., G2/M phase) B->D E Inhibition of Pro-survival Signaling (e.g., PI3K/Akt) B->E F Apoptosis C->F G Inhibition of Proliferation D->G E->G

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity

The biphenyl carboxylic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Derivatives of 3-(3-carboxyphenyl)-5-methoxybenzoic acid are hypothesized to exhibit anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.

Potential Mechanisms of Action:

  • P2Y₁₄ Receptor Antagonism: Structurally similar biphenyl derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory processes.[14][15][16] Antagonism of this receptor can suppress the release of pro-inflammatory cytokines.

  • COX/LOX Inhibition: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of prostaglandins and leukotrienes, is a classic mechanism of anti-inflammatory drugs.

Diagram of the P2Y₁₄ Receptor Antagonism Pathway:

G A UDP-glucose (Agonist) B P2Y14 Receptor A->B C G-protein activation B->C D Downstream Signaling (e.g., MAPK pathway) C->D E Pro-inflammatory Cytokine Release D->E F 3-(3-Carboxyphenyl)-5-methoxybenzoic acid derivative (Antagonist) F->B blocks

Caption: Hypothesized anti-inflammatory mechanism via P2Y₁₄ receptor antagonism.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Antimicrobial Activity

Biphenyl derivatives have also been reported to possess antimicrobial properties against a range of bacteria and fungi.[1][6][13][17][18] The lipophilicity of the biphenyl core can facilitate membrane disruption, while the carboxylic acid groups can interfere with cellular processes.

Potential Mechanisms of Action:

  • Membrane Disruption: The amphipathic nature of some derivatives can lead to the disruption of bacterial cell membranes.

  • Enzyme Inhibition: These compounds may inhibit essential bacterial enzymes, leading to cell death.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary

While specific data for 3-(3-carboxyphenyl)-5-methoxybenzoic acid derivatives is emerging, the following table summarizes the reported activities of structurally related biphenyl carboxylic acids to provide a benchmark for expected potency.

Table 2: Biological Activities of Representative Biphenyl Carboxylic Acid Derivatives

Compound ClassBiological ActivityTarget/AssayIC₅₀/MICReference(s)
Biphenyl Carboxylic AcidsAnticancerMCF-7 cells9.92 ± 0.97 µM[2][3]
Biphenyl Carboxylic AcidsAnticancerMDA-MB-231 cells9.54 ± 0.85 µM[2][3]
Biphenyl Triazole DerivativesAnti-inflammatoryP2Y₁₄ Receptor2.88 - 40.8 nM[19][20]
Biphenyl AmphiphilesAntimicrobialS. aureus8 µM[13]
Biphenyl AmphiphilesAntimicrobialE. coli16 µM[13]
Hydroxylated BiphenylsAnticancerMelanoma cells1.7 ± 0.5 µM[11][12]

Conclusion and Future Directions

The 3-(3-carboxyphenyl)-5-methoxybenzoic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with the potential for diverse biological activities, makes this an attractive area for further investigation. Future research should focus on the synthesis and screening of a library of derivatives to establish clear structure-activity relationships for anticancer, anti-inflammatory, and antimicrobial effects. Elucidation of the precise molecular targets and signaling pathways will be crucial for optimizing lead compounds and advancing them toward clinical development. The protocols and data presented in this guide provide a solid foundation for initiating and advancing such research endeavors.

References

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  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.).
  • Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. (2020). Journal of Medicinal Chemistry.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021).
  • Separation of Benzoic acid, 2-sulfo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry.
  • Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved January 21, 2026, from [Link]

  • Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]

  • 4'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances.

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Metal-Organic Frameworks Using Aromatic Dicarboxylic Acid Ligands for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Metal-Organic Frameworks in Advanced Drug Delivery Metal-organic frameworks (MOFs) are a class of crystalline porous materials...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Metal-Organic Frameworks in Advanced Drug Delivery

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a variety of applications, including catalysis, gas storage, and notably, biomedical applications such as drug delivery.[2][3] The ability to precisely tailor the structure and chemical properties of MOFs allows for high drug loading capacities and controlled release of therapeutic agents, offering significant advantages over traditional drug delivery systems.[4][5]

While the specific ligand 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is not widely documented in the synthesis of MOFs, this application note will provide a detailed protocol and scientific rationale for the synthesis of MOFs using a representative aromatic dicarboxylic acid ligand. The principles and methodologies described herein are broadly applicable and can serve as a foundational guide for researchers exploring the use of novel or custom-designed ligands, such as 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, for the development of new MOF-based drug delivery platforms.

This guide will focus on the solvothermal synthesis of a zinc-based MOF, a common and well-characterized system, to illustrate the key experimental considerations and characterization techniques. Zinc is an endogenous metal ion, which often imparts lower toxicity to the resulting MOFs, a critical consideration for biomedical applications.[6]

Synthesis of a Zinc-Based MOF: A Step-by-Step Protocol

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[5][7] This method involves heating the reactants in a sealed vessel at a temperature higher than the boiling point of the solvent, which facilitates the dissolution and reaction of the precursors, leading to the formation of crystalline MOFs.

Materials and Reagents
ReagentGradeSupplier
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)ACS Reagent GradeMajor Chemical Supplier
Terephthalic Acid (H₂BDC)98%Major Chemical Supplier
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Major Chemical Supplier
Ethanol (EtOH)200 Proof, AbsoluteMajor Chemical Supplier
Chloroform (CHCl₃)Anhydrous, ≥99%Major Chemical Supplier
Experimental Protocol
  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve 0.297 g (1.0 mmol) of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).

    • To this solution, add 0.166 g (1.0 mmol) of terephthalic acid.

    • Cap the vial and sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • Place the sealed scintillation vial in a programmable oven.

    • Heat the reaction mixture to 120 °C at a ramp rate of 5 °C/min.

    • Maintain the temperature at 120 °C for 24 hours.[5]

    • After 24 hours, turn off the oven and allow it to cool down to room temperature naturally.

  • Isolation and Purification of the MOF Crystals:

    • Once the vial has cooled to room temperature, carefully decant the supernatant.

    • Wash the resulting white crystalline powder with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash the crystals with ethanol (3 x 10 mL) to exchange the DMF within the pores.

    • Finally, perform a solvent exchange with chloroform (3 x 10 mL) to facilitate activation.

  • Activation of the MOF:

    • After the final wash, decant the chloroform and place the vial containing the wet crystals in a vacuum oven.

    • Heat the sample to 150 °C under vacuum overnight to remove the solvent molecules from the pores.

    • The resulting activated MOF powder is now ready for characterization and further use.

Causality Behind Experimental Choices

  • Choice of Metal Source: Zinc nitrate is chosen for its good solubility in DMF and its role in forming well-defined secondary building units (SBUs) in many MOF structures.[6]

  • Choice of Ligand: Terephthalic acid is a rigid, linear dicarboxylic acid that is a classic linker in MOF chemistry, leading to robust and porous frameworks like the well-known MOF-5.[8]

  • Choice of Solvent: DMF is a high-boiling point, polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker, facilitating the solvothermal reaction.[5]

  • Reaction Temperature and Time: The temperature of 120 °C and a 24-hour reaction time are optimized parameters for the synthesis of many zinc-based MOFs, promoting the formation of crystalline material.[5]

  • Activation Process: The solvent exchange and subsequent heating under vacuum are crucial steps to remove guest molecules from the pores of the MOF, making the internal surface area accessible for drug loading.

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, several characterization techniques are employed.

Characterization TechniquePurposeExpected Outcome for a Zinc-Terephthalate MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern that matches the simulated pattern from the known crystal structure of the target MOF.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework before decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF particles.Images showing well-defined crystals with a uniform size and shape.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.A high surface area, typically in the range of 1000-3000 m²/g for this type of MOF.

Drug Loading and Release Studies

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery.[2][9] The loading of a therapeutic agent into the MOF can be achieved through various methods, including simple impregnation or in-situ encapsulation during synthesis.

Protocol for Drug Loading (Impregnation Method)
  • Prepare a concentrated solution of the desired drug in a suitable solvent.

  • Immerse a known amount of activated MOF powder in the drug solution.

  • Stir the suspension for 24-48 hours at room temperature to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation and wash with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

In Vitro Drug Release

The release of the drug from the MOF can be studied in a simulated physiological environment, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Disperse a known amount of the drug-loaded MOF in a specific volume of PBS.

  • Incubate the suspension at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizing the Synthesis and Application Workflow

MOF_Synthesis_and_Application cluster_synthesis MOF Synthesis cluster_application Drug Delivery Application Reactants Metal Salt (e.g., Zn(NO₃)₂·6H₂O) + Organic Linker (e.g., H₂BDC) + Solvent (DMF) Solvothermal Solvothermal Reaction (120°C, 24h) Reactants->Solvothermal Heating Purification Isolation & Purification (Washing with DMF & EtOH) Solvothermal->Purification Cooling Activation Activation (Solvent Exchange & Vacuum Heating) Purification->Activation Activated_MOF Activated MOF Activation->Activated_MOF Drug_Loading Drug Loading (Impregnation) Activated_MOF->Drug_Loading Introduction of Drug Drug_Release In Vitro Drug Release (PBS, 37°C) Drug_Loading->Drug_Release Analysis Analysis (UV-Vis/HPLC) Drug_Release->Analysis

Caption: Workflow for the synthesis, activation, and application of a metal-organic framework for drug delivery.

Conclusion and Future Perspectives

This application note provides a comprehensive guide to the synthesis of metal-organic frameworks using aromatic dicarboxylic acid ligands, with a focus on their application in drug delivery. The detailed protocols and scientific rationale offer a solid foundation for researchers to design and synthesize novel MOFs with tailored properties. While the specific ligand 3-(3-Carboxyphenyl)-5-methoxybenzoic acid remains to be extensively explored, the methodologies presented here are directly applicable to the investigation of this and other new ligands. The future of MOF-based drug delivery lies in the development of multifunctional platforms that can offer targeted delivery, stimuli-responsive release, and combination therapies, further enhancing their therapeutic potential.

References

Sources

Application

Application Notes and Protocols for the Use of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid in Coordination Chemistry

Introduction: Unlocking New Frontiers in Material Science with a Versatile Ligand In the ever-evolving landscape of coordination chemistry and materials science, the rational design and synthesis of novel metal-organic f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Material Science with a Versatile Ligand

In the ever-evolving landscape of coordination chemistry and materials science, the rational design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers are of paramount importance. These materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented control over structure and function, paving the way for innovations in gas storage, catalysis, sensing, and drug delivery.[1] This document provides detailed application notes and protocols for the use of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid , a promising yet underexplored ligand, in the synthesis of advanced coordination materials.

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a V-shaped dicarboxylic acid ligand featuring a central phenyl ring substituted with a methoxy group and two carboxyl groups at the meta positions of the biphenyl linkage. This specific arrangement of functional groups offers several advantages for the construction of robust and functional coordination polymers. The two carboxyl groups can act as versatile coordination sites, bridging metal centers to form one-, two-, or three-dimensional networks. The methoxy group, with its electron-donating nature, can influence the electronic properties of the resulting framework and potentially participate in host-guest interactions. The semi-rigid nature of the biphenyl backbone provides a balance between structural stability and flexibility, allowing for the formation of diverse network topologies.

The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to harnessing the potential of this ligand. By providing not just the "how" but also the "why," we aim to empower researchers to not only replicate these methods but also to innovate upon them.

Ligand Characteristics and Design Principles

The unique structural and electronic features of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid dictate its behavior in coordination-driven self-assembly. Understanding these characteristics is crucial for the rational design of novel materials.

PropertyDescriptionImplication in Coordination Chemistry
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol [2]
Structure V-shaped dicarboxylic acid with a methoxy functional group.The angular disposition of the carboxyl groups promotes the formation of non-linear, often porous, network structures.
Coordination Modes The carboxylate groups can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging.This versatility allows for the formation of diverse structural motifs and network dimensionalities.
Electronic Properties The methoxy group is an electron-donating group.Can influence the luminescence properties of the resulting MOFs and modulate interactions with guest molecules.

The selection of the metal ion is a critical parameter that, in conjunction with the ligand's geometry, directs the final structure of the coordination polymer. Lanthanide ions, with their high coordination numbers and characteristic luminescence, are particularly interesting candidates for creating functional materials with this ligand. Transition metals such as zinc, copper, and cobalt are also excellent choices for constructing stable frameworks with potential catalytic or magnetic properties.

Diagram of Ligand Structure and Potential Coordination

G A 1. Dissolve Ligand and Metal Salt in DMF/EtOH B 2. Sonicate for 15 min A->B C 3. Transfer to Teflon-lined Autoclave B->C D 4. Heat at 120°C for 72h C->D E 5. Cool to Room Temperature D->E F 6. Isolate and Wash Crystals (DMF and EtOH) E->F G 7. Activate in Vacuum Oven (80°C, 12h) F->G H Characterization G->H

Caption: General workflow for the solvothermal synthesis of a MOF.

Characterization of the Synthesized Material

A comprehensive characterization of the synthesized material is essential to confirm its structure, purity, and properties.

TechniquePurposeExpected Outcome
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and network topology.Confirmation of the formation of a coordination polymer, revealing the coordination environment of the metal ion and the connectivity of the ligand.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the simulated pattern from SCXRD data.A good match between the experimental and simulated patterns indicates a pure, homogeneous product.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and to identify the temperature at which coordinated solvent molecules are lost and the framework decomposes.The TGA curve will show weight loss steps corresponding to the removal of guest and coordinated solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp drop upon decomposition.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the ligand and to confirm its coordination to the metal center.A shift in the characteristic vibrational frequencies of the carboxylate groups upon coordination to the metal ion is expected.
Fluorescence Spectroscopy To investigate the luminescent properties of the lanthanide-based MOF.The material may exhibit characteristic emission bands of the lanthanide ion upon excitation of the organic ligand (antenna effect).

Potential Applications and Future Directions

The coordination polymers derived from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid hold significant promise for a variety of applications:

  • Luminescent Sensing: Lanthanide-based MOFs synthesized from this ligand could serve as highly sensitive and selective luminescent probes for the detection of small molecules, metal ions, or biomolecules. The methoxy group can be further functionalized to tune the sensing properties.

  • Catalysis: The porous nature of these materials, combined with the presence of accessible metal sites, makes them potential candidates for heterogeneous catalysis. The catalytic activity can be tailored by varying the metal center.

  • Drug Delivery: The tunable pore size and biocompatibility of certain metal-based MOFs make them attractive for the encapsulation and controlled release of therapeutic agents. The functional groups on the ligand can be used to modulate drug loading and release kinetics.

Future research in this area could focus on exploring the synthesis of heterometallic MOFs to introduce multiple functionalities, post-synthetic modification of the methoxy group to enhance specific properties, and the fabrication of these materials into thin films or membranes for device applications.

References

  • Zhou, W., et al. (2016). Construction of a series of lanthanide metal–organic frameworks (Ln-MOFs) based on a new symmetrical penta-aromatic carboxylate strut: Structure, luminescent and magnetic properties. Inorganica Chimica Acta, 453, 757–763.
  • Li, Y., et al. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi)
  • MDPI. (2022). Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. Molecules, 27(15), 4983.
  • Rehman, S., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Molecules, 28(21), 7318.
  • RSC Publishing. (2014). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 16(34), 7968-7977.
  • Globe Thesis. (2022). Study On The Structure Of The Complex Of 3,5-bis(3-carboxyphenoxy) Benzoic Acid And La/Ce/Er And Its Anticancer. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • RSC Publishing. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(38), 16753-16756.
  • RSC Publishing. (2016). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 18(2), 279-291.
  • YouTube. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid. Retrieved from [Link]

  • RSC Publishing. (2016). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 6(106), 104677-104683.
  • RSC Publishing. (2021). Synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis(4-carboxyphenyl)benzene. New Journal of Chemistry, 45(2), 856-862.
  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

  • ResearchGate. (2017). Six new coordination polymers based on 3-carboxy-1-(3′-carboxybenzyl)-2-oxidopyridinium: Syntheses, crystal structures and properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Adsorption Capability of MOF-5. Retrieved from [Link]

  • Ulster University. (2022). Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. Retrieved from [Link]

  • MDPI. (2022). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Retrieved from [Link]

  • PMC - PubMed Central. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

  • ResearchGate. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. Retrieved from [Link]

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Method

Application Note: A Robust Protocol for the Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid via Suzuki-Miyaura Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] At its core, the reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] This application note provides a detailed, field-proven protocol for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a biaryl dicarboxylic acid, leveraging the power and versatility of the Suzuki-Miyaura coupling. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for constructing similar biaryl scaffolds.

Mechanistic Overview: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, an aryl bromide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar palladium(II) species.[3][5]

  • Transmetalation: The subsequent and often rate-determining step is transmetalation. Here, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] Critically, this process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the transfer of the aryl group to the palladium center.[6]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired carbon-carbon bond of the biaryl product.[3][4] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

A key advantage of the Suzuki-Miyaura coupling is the low toxicity and high stability of the boronic acid reagents, which are generally stable to air and moisture.[7]

Experimental Protocol: Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

This protocol details the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid from 3-bromo-5-methoxybenzoic acid and (3-carboxyphenyl)boronic acid.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )M/VMoles (mmol)Eq.Supplier
3-Bromo-5-methoxybenzoic acidC₈H₇BrO₃231.04231 mg1.01.0Sigma-Aldrich
(3-Carboxyphenyl)boronic acidC₇H₇BO₄165.94199 mg1.21.2Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5658 mg0.050.05Strem Chemicals
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.03.0Fisher Scientific
1,4-DioxaneC₄H₈O₂88.118 mL--Acros Organics
Deionized WaterH₂O18.022 mL--In-house
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (231 mg, 1.0 mmol), (3-carboxyphenyl)boronic acid (199 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: To the flask, add 1,4-dioxane (8 mL) and deionized water (2 mL). The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Reaction Execution: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and the layers are separated. The aqueous layer is acidified to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: The acidified aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed for purification.

Visualizing the Workflow and Mechanism

To better illustrate the process, the following diagrams outline the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G cluster_workflow Experimental Workflow reagents 1. Combine Reactants: 3-Bromo-5-methoxybenzoic acid (3-Carboxyphenyl)boronic acid K₂CO₃ catalyst 2. Add Pd(PPh₃)₄ (under inert atmosphere) reagents->catalyst solvent 3. Add Degassed Solvents: 1,4-Dioxane/Water catalyst->solvent reaction 4. Heat at 90°C (Monitor by TLC/LC-MS) solvent->reaction workup 5. Acidic Work-up & Extraction reaction->workup purification 6. Purification: Column Chromatography or Recrystallization workup->purification product Pure 3-(3-Carboxyphenyl)-5- methoxybenzoic acid purification->product G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Product Ar-Pd(II)(Ar')L₂->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Discussion and Causality of Experimental Choices

  • Choice of Reactants: The selection of 3-bromo-5-methoxybenzoic acid and (3-carboxyphenyl)boronic acid is a strategic choice for constructing the target molecule. Aryl bromides are often a good compromise between reactivity and stability for Suzuki-Miyaura couplings. [8]* Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and commercially available catalyst that is effective for a broad range of Suzuki-Miyaura couplings. [9]The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle.

  • Base Selection: Potassium carbonate (K₂CO₃) is a common and effective inorganic base for this transformation. [1]Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. [6]* Solvent System: A mixture of 1,4-dioxane and water is a frequently employed solvent system for Suzuki-Miyaura reactions. [1]Dioxane solubilizes the organic reactants and the catalyst, while water is often necessary to dissolve the inorganic base and can accelerate the transmetalation step. [5]* Inert Atmosphere and Degassing: The palladium(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive. Therefore, conducting the reaction under an inert atmosphere (nitrogen or argon) and using degassed solvents is critical to maintain catalytic activity and ensure high yields.

Potential Challenges and Troubleshooting

  • Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. [7]This can be minimized by carefully controlling the reaction conditions, such as temperature and the choice of base.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the same starting material (either the aryl halide or the boronic acid) can also occur. Optimizing the stoichiometry of the reactants and the catalyst loading can help to suppress this side reaction.

  • Purification Difficulties: The presence of two carboxylic acid groups in the product can sometimes complicate purification. If chromatographic separation is challenging, conversion of the dicarboxylic acid to its corresponding dimethyl ester, followed by purification and subsequent hydrolysis back to the diacid, may be a viable alternative strategy.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. The protocol outlined in this application note is designed to be robust and reproducible, offering researchers a solid foundation for the synthesis of this and other structurally related biaryl compounds. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this protocol to meet their specific research needs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Matter Blotter. (2026, January 19). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PubMed Central. (2022, February 23). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d]t[3][4][6]hiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Purity Analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Introduction 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a complex organic molecule featuring a biphenyl-like core structure with two carboxylic acid functional groups and one methoxy group. Its distinct chemical archit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a complex organic molecule featuring a biphenyl-like core structure with two carboxylic acid functional groups and one methoxy group. Its distinct chemical architecture makes it a valuable building block and intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute, as impurities can directly impact the safety and efficacy of the final product. Therefore, a robust, accurate, and reliable analytical method for purity determination is essential for quality control throughout the drug development and manufacturing process.

This application note details a comprehensive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. The method is designed to be highly specific and stable, ensuring accurate quantification of the main component and the separation of potential process-related impurities. The development of this protocol is grounded in established chromatographic principles and adheres to guidelines set forth by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Principle of the Method: The Rationale Behind the Chemistry

The analytical challenge presented by 3-(3-Carboxyphenyl)-5-methoxybenzoic acid lies in its two carboxylic acid moieties. In an aqueous solution, these acidic groups can exist in both ionized (deprotonated) and non-ionized (protonated) forms, depending on the pH of the environment. In reversed-phase chromatography, the ionized form is highly polar and exhibits poor retention on a non-polar stationary phase (like C18), often resulting in broad, tailing peaks and poor resolution.[4][5]

To overcome this, the principle of ion suppression is employed.[6][7] By acidifying the mobile phase to a pH at least 1.5 to 2 units below the pKa of the carboxylic acid groups, we shift the equilibrium almost entirely to the non-ionized, more hydrophobic form.[4][6] This uncharged state enhances the molecule's interaction with the C18 stationary phase, leading to increased retention, improved peak symmetry, and superior chromatographic separation.[4] A gradient elution is utilized to ensure that impurities with a wide range of polarities can be effectively separated and eluted within a reasonable runtime.

Materials and Reagents

ItemDescription
Instrumentation HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
Analytical Column C18, 5 µm particle size, 4.6 x 150 mm (or equivalent)
Chemicals 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Reference Standard (>99.5% purity)
Acetonitrile (ACN), HPLC Grade
Water, HPLC Grade or Milli-Q
Phosphoric Acid (H₃PO₄), ACS Grade (~85%)
Labware Volumetric flasks, pipettes, 0.45 µm syringe filters, HPLC vials

Detailed Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

    • Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.

    • Bring to volume with water, mix thoroughly, and degas using sonication or vacuum filtration. The resulting pH will be approximately 2-2.5.

  • Mobile Phase B (Organic): Acetonitrile.

    • Use HPLC-grade acetonitrile directly. Degas before use.

Preparation of Solutions
  • Diluent: Prepare a mixture of Water/Acetonitrile (50:50, v/v). This composition is chosen to ensure the solubility of the analyte while being compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-(3-Carboxyphenyl)-5-methoxybenzoic acid reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Prepare in the same manner as the Standard Solution, using the sample to be analyzed.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates that could damage the column.

Chromatographic Conditions & System Suitability

The following table summarizes the optimized instrumental parameters and the system suitability test (SST) criteria required to ensure the validity of the analytical run. Meeting these criteria demonstrates that the chromatographic system is performing adequately for the analysis.[1][8][9]

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (using PDA for peak purity assessment)
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Test (SST)Acceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 5000Measures column efficiency and the sharpness of the peak.
Retention Time %RSD ≤ 1.0% (for n=5 replicate injections)Demonstrates the precision and stability of the pump and overall system.
Peak Area %RSD ≤ 1.0% (for n=5 replicate injections)Confirms the precision of the injector and detector response.
Analysis Workflow

The logical flow of the analytical procedure from sample preparation to final result is crucial for ensuring consistency and accuracy.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (50:50 ACN/H2O) A->B C Filter Sample (0.45 µm Syringe Filter) B->C D System Equilibration (Initial Conditions) C->D E Inject Standard (x5) for System Suitability D->E F Inject Blank & Sample(s) E->F G Integrate Chromatograms F->G H Verify SST Results (T, N, %RSD) G->H I Calculate Purity (Area Percent) H->I J J I->J Final Report

Sources

Method

Application Note: GC-MS Profiling of Byproducts in the Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Here is the detailed Application Note and Protocol for the GC-MS analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid reaction byproducts. Introduction and Rationale 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a biphen...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the GC-MS analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid reaction byproducts.

Introduction and Rationale

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a biphenyl dicarboxylic acid derivative, a structural motif of interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, the Suzuki coupling is not without its complexities, often generating a profile of structurally related byproducts.[1][2] For applications in drug development, the identification and quantification of these impurities are not merely a quality control metric but a regulatory necessity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the analysis of the crude reaction mixture for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). The primary analytical challenge stems from the target molecule and its related acidic byproducts, which are polar and non-volatile. Direct GC analysis is therefore not feasible.[3] To overcome this, we employ a robust silylation protocol to convert the carboxylic acids into their volatile trimethylsilyl (TMS) esters, enabling high-resolution separation and confident mass spectral identification.[4][5]

The methodologies detailed herein are designed for researchers, process chemists, and quality control analysts, providing both a step-by-step protocol and the underlying scientific reasoning for key experimental choices.

The Synthetic Context: Anticipating Potential Byproducts

Understanding the reaction mechanism is key to predicting potential impurities. The synthesis of the target compound likely involves the coupling of 3-bromo-5-methoxybenzoic acid with 3-carboxyphenylboronic acid (or their corresponding esters followed by hydrolysis).

Several side reactions are known to occur during Suzuki-Miyaura couplings, leading to a predictable set of byproducts.[1][6][7] Our analytical method must be capable of separating and identifying:

  • Starting Materials: Unreacted 3-bromo-5-methoxybenzoic acid and 3-carboxyphenylboronic acid.

  • Homocoupling Byproducts: Symmetrical coupling of the starting materials, resulting in 5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid (from the halide) and biphenyl-3,3'-dicarboxylic acid (from the boronic acid).

  • Proto-deboronation/Dehalogenation: Replacement of the boronic acid or halogen functional group with a hydrogen atom, yielding benzoic acid and 3-methoxybenzoic acid, respectively.[1]

The following DOT graph illustrates these primary reaction pathways.

G cluster_reactants Reactants cluster_byproducts Potential Byproducts R1 3-bromo-5-methoxybenzoic acid Catalyst Pd Catalyst, Base R1->Catalyst B1 Homocoupling: 5,5'-dimethoxybiphenyl-3,3'-dicarboxylic acid R1->B1 Side Reaction B3 Dehalogenation: 3-methoxybenzoic acid R1->B3 Side Reaction R2 3-carboxyphenylboronic acid R2->Catalyst B2 Homocoupling: biphenyl-3,3'-dicarboxylic acid R2->B2 Side Reaction B4 Proto-deboronation: Benzoic Acid R2->B4 Side Reaction Product Target Product: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Catalyst->Product Desired Coupling

Caption: Potential reaction pathways in the Suzuki synthesis.

Experimental Workflow: From Crude Sample to Data

A robust analytical workflow is essential for reproducible results. The process involves sample preparation, chemical derivatization to enhance volatility, chromatographic separation, and mass spectrometric detection and identification.

The overall workflow is visualized below.

workflow Sample 1. Crude Reaction Mixture Aliquot Solvent 2. Dissolution & Evaporation to Dryness (Anhydrous Pyridine) Sample->Solvent Deriv 3. Silylation with BSTFA + 1% TMCS (70°C, 45 min) Solvent->Deriv GCMS 4. GC-MS Analysis Deriv->GCMS Data 5. Data Processing & Byproduct ID GCMS->Data

Caption: Overall experimental workflow for byproduct analysis.

Detailed Protocols

Rationale: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. Silylation replaces the acidic protons of the carboxyl groups with nonpolar trimethylsilyl (TMS) groups.[5][8] This derivatization drastically increases volatility and thermal stability.[4] We use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a powerful reagent combination that ensures complete derivatization of sterically hindered acids.[9][10][11] Anhydrous conditions are critical as silylating reagents readily react with water.

Materials:

  • Crude reaction mixture sample

  • Pyridine (anhydrous, GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • 2 mL GC vials with PTFE-lined septa

  • Nitrogen or Argon gas supply

  • Heating block or oven

Procedure:

  • Sample Aliquoting: Weigh approximately 1-2 mg of the crude reaction mixture directly into a 2 mL GC vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine to the vial. Cap and vortex for 30 seconds to dissolve the sample. Pyridine acts as an excellent solvent and also as an HCl scavenger.

  • Evaporation: Gently evaporate the pyridine to complete dryness under a stream of dry nitrogen. This step is crucial to remove any residual water from the sample or solvent.

  • Reagent Addition: To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+ 1% TMCS).

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes .

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. The resulting solution can be analyzed directly or diluted with an anhydrous solvent (e.g., hexane or ethyl acetate) if necessary.

Rationale: The choice of GC-MS parameters is designed to achieve baseline separation of the derivatized analytes and generate clear, interpretable mass spectra. A non-polar 5% phenyl-methylpolysiloxane column is a versatile standard that provides excellent resolution for a wide range of derivatized compounds. The temperature program is optimized to elute low-boiling byproducts like derivatized benzoic acid before ramping to a higher temperature to elute the larger, multi-ring structures.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Parameter Setting Rationale
GC Inlet Split/Splitless, operated in Split modePrevents column overloading and ensures sharp chromatographic peaks.
Inlet Temperature290 °CEnsures rapid and complete vaporization of the high-boiling point TMS derivatives without thermal degradation.
Split Ratio20:1 (can be adjusted based on sample concentration)Manages the amount of sample entering the column.
Injection Volume1 µLStandard volume for capillary GC.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% phenyl-methylpolysiloxane)Provides excellent resolving power and thermal stability for this class of compounds.
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow mode)Ensures consistent retention times and peak shapes.
Oven Program Initial: 100 °C, hold for 2 minAllows for separation of any light solvent fronts.
Ramp: 15 °C/min to 320 °CA moderate ramp rate to resolve closely eluting isomers and byproducts.
Final Hold: Hold at 320 °C for 10 minEnsures all high molecular weight components are eluted from the column.
MS Interface
Transfer Line Temp.300 °CPrevents condensation of analytes between the GC and MS.
MS Source
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Electron Energy70 eVStandard energy for generating EI mass spectra.
Source Temperature230 °CStandard operating temperature to maintain cleanliness and performance.
MS Acquisition
Scan ModeFull ScanAcquires data over a wide mass range to identify unknown byproducts.
Mass Rangem/z 50 - 700Covers the expected fragment ions and molecular ions of all potential derivatized analytes.

Data Analysis and Interpretation

Identification of the target compound and its byproducts is achieved by examining both the retention time and the mass spectrum of each chromatographic peak.

The table below summarizes the key compounds of interest and the molecular weight of their corresponding di-trimethylsilyl (di-TMS) esters.

Compound NameStructureMW (Underivatized)MW (di-TMS Ester)
Target: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid C₁₅H₁₂O₅272.25416.54
Byproduct: Biphenyl-3,3'-dicarboxylic acid C₁₄H₁₀O₄242.23386.52
Byproduct: 5,5'-Dimethoxybiphenyl-3,3'-dicarboxylic acid C₁₆H₁₄O₆302.28446.57
Byproduct: 3-Methoxybenzoic acid C₈H₈O₃ (Mono-acid)152.15224.30 (Mono-TMS)
Byproduct: Benzoic acid C₇H₆O₂ (Mono-acid)122.12194.28 (Mono-TMS)
Starting Material: 3-Bromo-5-methoxybenzoic acid C₈H₇BrO₃ (Mono-acid)231.04303.20 (Mono-TMS)

The mass spectra of TMS esters are typically characterized by specific fragmentation patterns. For the di-TMS ester of the target compound (MW 416), expect to see:

  • Molecular Ion (M⁺): A peak at m/z 416, which may be of low intensity.

  • M-15 Peak: A strong peak at m/z 401, corresponding to the loss of a methyl radical (•CH₃) from a TMS group. This is a hallmark of silylated compounds.[12]

  • M-89 Peak: A peak at m/z 327 from the loss of a trimethylsiloxy radical (•OSi(CH₃)₃).

  • Other Fragments: Ions corresponding to the biphenyl backbone and further fragmentation. The presence of a methoxy group may also lead to characteristic losses.

For benzoic acid derivatives, fragmentation often involves the loss of the carboxyl group or parts thereof.[13][14] The base peak for derivatized benzoic acid is often the molecular ion minus a methyl group.

By comparing the acquired mass spectra with these predicted patterns and searching against a spectral library (e.g., NIST/Wiley), each byproduct can be confidently identified.

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatiz
  • Application Notes and Protocols for the Analysis of Dicarboxylic Acids by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • GC Reagents. Thermo Fisher Scientific - US.
  • GC Derivatiz
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed.
  • Derivatization reagents for GC.
  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Deriv
  • Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS.
  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
  • Deriv
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Unknown Source.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of Benzoic acid, 2-(acetyloxy)-5-amino-. Benchchem.
  • Comparative analysis of derivatization reagents for carboxylic acids. Benchchem.
  • SAM GCMS identification of benzoic acid derivatized compared with the...
  • Technical Support Center: Suzuki Coupling Reactions with Halogen
  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatis
  • Mass Spectrometry: Fragment
  • Acids: Derivatiz
  • Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. Diva-Portal.org.
  • Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Suzuki Coupling. Organic Chemistry Portal.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH.
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
  • Mass Spectrometry - Fragmentation P
  • Preparation method of methoxybenzoic acid.
  • 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid. ChemicalBook.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ioniz
  • Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC.

Sources

Application

Application Note &amp; Protocols: Strategic Functionalization of Polymers with 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid for Advanced Drug Delivery Systems

Abstract The covalent modification of biocompatible polymers is a cornerstone of modern drug delivery, enabling the creation of sophisticated carriers with tailored properties for enhanced therapeutic efficacy.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The covalent modification of biocompatible polymers is a cornerstone of modern drug delivery, enabling the creation of sophisticated carriers with tailored properties for enhanced therapeutic efficacy.[1] This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers with 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a bifunctional aromatic linker. We delve into the strategic considerations for selecting appropriate polymer backbones and coupling chemistries, focusing on carbodiimide-mediated esterification and amidation reactions. The protocols are designed to be self-validating, incorporating essential characterization techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Size Exclusion Chromatography (SEC/GPC) to confirm successful conjugation and maintain polymer integrity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule for applications ranging from targeted drug delivery to the development of novel biomaterials.

Introduction: The Rationale for Bifunctional Aromatic Linkers

In the design of advanced drug delivery vehicles, the choice of linker or pendant functional group is as critical as the polymer backbone itself. Aromatic dicarboxylic acids, such as 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, offer a unique combination of structural rigidity and dual reactivity. The rigid phenyl-based structure can influence the morphology of self-assembled nanoparticles and introduce the potential for π-π stacking interactions with aromatic drug molecules, thereby enhancing drug loading capacity.

The presence of two carboxylic acid groups provides a platform for dual-mode functionalization. One carboxyl group can be used to anchor the molecule to the polymer backbone, leaving the second carboxyl group available for subsequent conjugation of a therapeutic agent, targeting ligand, or imaging probe. This modular approach is central to creating multifunctional, next-generation therapeutic systems.[2] This guide will focus on the foundational step: the covalent attachment of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid to polymers bearing hydroxyl or amine functional groups, which are common in biocompatible materials like polyethylene glycol (PEG), polylactic-co-glycolic acid (PLGA), and chitosan.[3][4]

Section 1: Strategic Planning for Polymer Conjugation

The success of any polymer functionalization strategy hinges on a rational selection of materials and reaction chemistry. The choice between esterification and amidation is dictated by the functional groups available on the polymer backbone and the desired stability of the resulting linkage.

Polymer Selection

The choice of polymer is application-dependent. For drug delivery, biocompatible and biodegradable polymers are paramount.[5]

  • Hydroxyl-Functionalized Polymers: Polymers such as Poly(ethylene glycol) (PEG), Poly(vinyl alcohol) (PVA), and certain polyesters (e.g., hydroxyl-terminated PLGA) are ideal candidates for esterification. PEG is particularly valuable for its "stealth" properties, reducing opsonization and prolonging circulation time.[3]

  • Amine-Functionalized Polymers: Polymers like Chitosan, Poly(ethylene imine) (PEI), or amine-terminated PEG/PLGA are suitable for amidation. Amine groups are potent nucleophiles, often leading to high reaction efficiency.

Coupling Chemistry: The Central Role of Carbodiimides

Direct condensation of a carboxylic acid with an alcohol or amine is inefficient and typically requires high temperatures, which can degrade the polymer.[6] Carbodiimide chemistry provides a mild and highly efficient alternative for activating carboxylic acids.[7]

  • Mechanism of Action: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by an alcohol (forming an ester) or an amine (forming an amide).

  • The Synergy of NHS: The O-acylisourea intermediate can be unstable in aqueous solutions and may hydrolyze back to the carboxylic acid. The addition of N-Hydroxysuccinimide (NHS) traps the activated acid by forming a more stable NHS-ester.[8] This semi-stable intermediate reacts efficiently with amines or alcohols, significantly improving coupling yields and minimizing side reactions.[8][9]

The overall workflow for polymer functionalization is depicted below.

G General Workflow for Polymer Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_validation Validation Polymer Select Polymer (-OH or -NH2 terminated) Activation Activate Carboxyl Groups with EDC/NHS Polymer->Activation Linker 3-(3-Carboxyphenyl) -5-methoxybenzoic acid Linker->Activation Reagents Select Coupling Reagents (EDC, NHS) & Solvents Reagents->Activation Coupling Couple Activated Linker to Polymer Activation->Coupling Purification Purify Conjugate (Dialysis, Precipitation) Coupling->Purification FTIR FTIR Spectroscopy (Confirm bond formation) Purification->FTIR NMR 1H NMR Spectroscopy (Quantify functionalization) Purification->NMR SEC SEC / GPC (Assess polymer integrity) Purification->SEC Final Validated Functional Polymer FTIR->Final NMR->Final SEC->Final

Figure 1: General workflow for polymer functionalization and validation.

Section 2: Protocols for Polymer Functionalization

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Esterification of a Hydroxyl-Terminated Polymer (e.g., PEG-OH)

This protocol details the conjugation of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid to a hydroxyl-terminated polymer via an ester linkage using EDC/NHS chemistry.

Figure 2: Carbodiimide-mediated esterification workflow.

Materials:

  • Hydroxyl-terminated Polymer (e.g., Methoxy-PEG-OH, MW 5,000 g/mol )

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (MW: 272.25 g/mol )[10]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dialysis membrane (appropriate MWCO, e.g., 1 kDa)

  • Deionized water

  • Diethyl ether (cold)

Step-by-Step Methodology:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the hydroxyl-terminated polymer (e.g., 1.0 g mPEG-OH, 0.2 mmol) in 20 mL of anhydrous DCM.

  • Reagent Addition: To the polymer solution, add 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (163 mg, 0.6 mmol, 3 molar equivalents relative to polymer). Stir until fully dissolved.

  • Pre-activation (Optional but Recommended): Add NHS (69 mg, 0.6 mmol, 3 eq.) and EDC-HCl (115 mg, 0.6 mmol, 3 eq.). Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid groups. Rationale: Pre-activating the linker before adding the polymer can sometimes improve efficiency, though co-addition is also common.

  • Coupling Reaction: Add the polymer solution from step 1 to the activated linker mixture (if pre-activated) or add all reagents together. Add a catalytic amount of a non-nucleophilic base like DIPEA (e.g., 50 µL) to scavenge the HCl produced from EDC-HCl. Let the reaction proceed at room temperature for 18-24 hours with continuous stirring.

  • Purification - Dialysis: Transfer the reaction mixture to a dialysis bag of an appropriate molecular weight cutoff (MWCO). Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents (EDC, NHS, linker) and byproducts.

  • Purification - Precipitation: Concentrate the dialyzed solution under reduced pressure. Precipitate the final product by adding the concentrated aqueous solution dropwise into a large volume of cold, stirring diethyl ether (approx. 10x the volume).

  • Isolation and Drying: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at room temperature for 24 hours. Store the final product at -20°C under an inert atmosphere.

Protocol 2: Amidation of an Amine-Terminated Polymer (e.g., PEG-NH₂)

This protocol details the formation of a stable amide bond between the linker and an amine-functionalized polymer.

Sources

Method

Topic: Experimental Setup for Growing Single Crystals of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the experimental setup and protocols for growing high-quality single cr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the experimental setup and protocols for growing high-quality single crystals of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Success in single-crystal X-ray diffraction, a definitive method for molecular structure elucidation, is critically dependent on the quality of the crystal. This document outlines scientifically-grounded methodologies, moving from essential material purification to advanced crystal growth techniques, including slow evaporation, vapor diffusion, and solvent layering. The rationale behind solvent selection, control of supersaturation, and troubleshooting common crystallization problems is discussed in detail to empower researchers with the expertise needed to reliably obtain crystals suitable for structural analysis.

Introduction: The Imperative of a Perfect Crystal

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a bifunctional aromatic carboxylic acid. Its rigid structure and dual carboxyl groups make it a compelling candidate as a linker in the synthesis of metal-organic frameworks (MOFs), a building block in supramolecular chemistry, and a scaffold in the development of novel pharmaceutical agents. The precise three-dimensional arrangement of its atoms, including bond lengths, bond angles, and intermolecular interactions, dictates its physical and chemical properties.

Single-crystal X-ray diffraction provides unambiguous structural data, but its primary prerequisite is a well-ordered, single crystal of sufficient size and quality. The process of obtaining such a crystal is often considered an art, yet it is grounded in the fundamental principles of thermodynamics and kinetics. This guide aims to demystify the process by presenting a logical, step-by-step approach rooted in scientific principles.

Foundational Step: Purity of the Starting Material

The presence of impurities is one of the most common reasons for crystallization failure. Impurities can inhibit nucleation, disrupt the crystal lattice, or promote the formation of amorphous solids or oils. Therefore, starting with material of the highest possible purity (>99%) is non-negotiable.

Synthesis and Purification Protocol

While various synthetic routes can yield the target compound, a common final step involves purification by recrystallization. This process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Protocol: Bulk Recrystallization of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

  • Solvent Selection: Identify a suitable solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature (e.g., its boiling point).[1][2] For aromatic carboxylic acids, solvents like ethanol, methanol, acetone, ethyl acetate, or a mixture such as ethanol/water are often effective.[1][3][4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate (with stirring) to near the solvent's boiling point.

  • Achieving Saturation: Gradually add small aliquots of the hot solvent until the solid completely dissolves. Add an extra 2-5% of the solvent to ensure the solution remains unsaturated at the high temperature, preventing premature crystallization.[1]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing on the filter paper.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Rapid cooling often leads to the formation of small, poorly-formed crystals.

  • Inducing Crystallization (If Necessary): If no crystals form upon cooling, gently scratch the inside of the flask with a glass rod or add a single seed crystal from a previous batch.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the purified solid.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them thoroughly under vacuum.

Purity Verification

Before proceeding, verify the purity of the recrystallized material using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity.

Principles of Growing Single Crystals

Crystal growth is a process of controlled precipitation from a supersaturated solution. The goal is to create a state of slight supersaturation where nucleation (the formation of initial crystal seeds) is limited, and the subsequent growth of these nuclei into large, ordered crystals is favored.[5]

Workflow for Single Crystal Growth

Caption: General workflow from purified material to single crystal analysis.

Experimental Protocols for Single Crystal Growth

Screening multiple conditions is key to success. It is recommended to set up several small-scale experiments in parallel using different solvents and methods.

Method A: Slow Evaporation

This is the simplest and often most successful technique for organic compounds.[6][7] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of crystallization.

Protocol: Slow Evaporation

  • Preparation: Dissolve 5-10 mg of the purified compound in a small volume (0.5-2 mL) of a chosen solvent in a clean vial. The compound should be fully dissolved, creating a clear, saturated or near-saturated solution.[8]

  • Solvent Choice: Select a solvent in which the compound is moderately soluble.[6] Highly volatile solvents like dichloromethane or acetone may evaporate too quickly, leading to poor quality crystals.[9] Toluene or ethyl acetate can be good starting points.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[6] Fewer/smaller holes lead to slower evaporation and often better crystals.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Observation: Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.

Method B: Vapor Diffusion

This technique provides excellent control over the rate of supersaturation and is ideal when working with small amounts of material.[10] It involves equilibrating a drop of the compound solution with a reservoir containing a solvent in which the compound is less soluble (the precipitant). Water vapor leaves the drop and moves to the reservoir, slowly increasing the concentration of both the compound and the precipitant in the drop until crystals form.[11][12][13]

Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: Pipette 500 µL of the precipitant solution into the well of a 24-well crystallization plate.

  • Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the compound solution (e.g., in DMF or DMSO) with 1-2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal. The drop will be suspended "hanging" over the reservoir.[11]

  • Incubation & Observation: Store the plate in a stable environment and monitor for crystal growth.

Caption: Schematic of the hanging drop vapor diffusion method.

Method C: Solvent Layering (Liquid-Liquid Diffusion)

In this method, a solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form slowly at the interface as the solvents diffuse into one another.[10]

Protocol: Solvent Layering

  • Preparation: In a narrow test tube or NMR tube, prepare a concentrated solution of the compound in a dense "good" solvent (e.g., DMF).

  • Layering: Carefully and slowly pipette a less dense, miscible "anti-solvent" (e.g., ethanol or isopropanol) on top of the solution, taking care not to disturb the interface. A buffer layer of a third solvent like toluene can be used to slow diffusion further.[10]

  • Incubation: Seal the tube and leave it undisturbed. Crystals should form at the liquid-liquid interface over time.

Parameter Slow Evaporation Vapor Diffusion Solvent Layering
Principle Gradual removal of solventGradual addition of anti-solvent via vapor phaseGradual addition of anti-solvent via liquid phase
Compound Req. 5-20 mg1-5 mg5-15 mg
Control Level Moderate (via hole size)High (via concentration gradient)Moderate (via interface)
Common Solvents Ethyl Acetate, Toluene, EthanolGood: DMF, DMSOAnti: Water, Alcohols, AcetonitrileGood: DMFAnti: Ethanol, Toluene

Table 1: Comparison of common single crystal growth techniques and suggested starting solvents for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent system.Use a less effective solvent or a solvent/anti-solvent mixture; Increase the initial concentration; Allow more time for evaporation/diffusion.
"Oiling Out" Supersaturation is reached too quickly; Compound is too soluble in the solvent; Presence of impurities.Slow down the crystallization process (reduce evaporation rate, lower temperature); Use a solvent in which the compound is less soluble[10]; Further purify the starting material.
Microcrystals/Powder Nucleation rate is too high; Supersaturation is too high.Reduce the concentration of the solution; Slow down the rate of solvent evaporation or diffusion; Try a different solvent system.[10]
Dendritic or Needle-like Crystals Crystal growth is too rapid in one dimension.Slow down the crystallization process; Try additives that may inhibit growth on certain crystal faces; Change the solvent system.

Table 2: A guide to troubleshooting common problems in single crystal growth.

Conclusion

Growing single crystals of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a systematic process that requires patience and careful control over experimental parameters. Success hinges on starting with highly pure material and methodically screening various crystallization conditions. The slow evaporation and vapor diffusion methods are highly recommended starting points. By understanding the principles of solubility, supersaturation, and nucleation, researchers can significantly increase the probability of obtaining high-quality single crystals suitable for definitive structural elucidation, thereby unlocking the full potential of this versatile molecule in materials science and drug discovery.

References

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E68(Pt 6), m13. Available at: [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Crystal Growth 101. Available at: [Link]

  • Wikipedia. (2023). Protein crystallization. Available at: [Link]

  • University of Washington, Department of Chemistry. (n.d.). The Slow Evaporation Method. Available at: [Link]

  • University of Toronto, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]

  • Institut Laue-Langevin. (n.d.). Guide for crystallization. Available at: [Link]

  • Wang, F., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm, 20(4), 457-464. Available at: [Link]

  • Nagapradeep, N. (2013). How to grow single crystals by slow evaporation method? ResearchGate. Available at: [Link]

  • Clark College. (2012). Chemistry 210 Experiment Ib. Available at: [Link]

  • Iliev, I., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1846-1858. Available at: [Link]

  • Iliev, I., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. Available at: [Link]

  • Wang, F., et al. (2018). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Hydrothermal synthesis. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Hydrothermal Synthesis?. YouTube. Available at: [Link]

  • Studylib. (n.d.). Recrystallization Lab: Solvent Selection & Benzoic Acid. Available at: [Link]

  • Laudise, R. A. (1987). Hydrothermal Synthesis of Crystals. C&EN Global Enterprise, 65(38), 30-43. Available at: [Link]

  • Kolis, J. W., & Schoonover, J. R. (2001). Bulk single crystal growth from hydrothermal solutions. ResearchGate. Available at: [Link]

  • Vidya-mitra. (2018). Hydrothermal Processsing Technique. YouTube. Available at: [Link]

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Application

Application Notes and Protocols for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in Organic Electronics

A Senior Application Scientist's Guide to Exploring Novel Materials Affiliation: Advanced Materials Division, Organic Electronics Research Group Abstract: This document provides a comprehensive guide for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Exploring Novel Materials

Affiliation: Advanced Materials Division, Organic Electronics Research Group

Abstract: This document provides a comprehensive guide for researchers and scientists interested in the potential applications of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in the field of organic electronics. While specific data for this molecule in electronic devices is not yet prevalent in published literature, its chemical structure suggests several promising avenues for exploration. This guide will, therefore, focus on the fundamental principles and detailed experimental protocols for characterizing novel organic materials and integrating them into electronic device architectures. We will explore its potential as a hole-transporting material (HTM), an electron-transporting material (ETM), or as a component for modifying electrode work functions through self-assembled monolayers (SAMs).

Part 1: Theoretical Framework and Potential Applications

The molecule 3-(3-Carboxyphenyl)-5-methoxybenzoic acid possesses several key functional groups that could be advantageous in organic electronics. The biphenyl core provides a rigid, conjugated system that can facilitate charge transport. The methoxy group (-OCH₃) is an electron-donating group, which can influence the highest occupied molecular orbital (HOMO) energy level, a critical parameter for hole injection and transport. Conversely, the two carboxylic acid groups (-COOH) are electron-withdrawing and can be used to tune the lowest unoccupied molecular orbital (LUMO) energy level, relevant for electron injection and transport. Furthermore, the carboxylic acid moieties provide a strong anchoring point to metal oxide surfaces, opening up possibilities for use as an interfacial layer.

Potential Roles in Organic Electronic Devices:
  • Hole-Transporting Material (HTM): The electron-donating nature of the methoxy group could lead to a relatively high HOMO level, making it suitable for transporting holes from the anode to the emissive layer in an Organic Light-Emitting Diode (OLED) or a perovskite solar cell.[1][2][3][4]

  • Electron-Transporting Material (ETM): The presence of two electron-withdrawing carboxylic acid groups could lower the LUMO energy level, potentially enabling efficient electron transport from the emissive layer to the cathode in an OLED.[1][5][6][7][8]

  • Interfacial Layer/Self-Assembled Monolayer (SAM): The carboxylic acid groups can form strong bonds with metal oxide electrodes like Indium Tin Oxide (ITO) or Zinc Oxide (ZnO). This could be utilized to modify the work function of the electrode to improve charge injection or to act as a passivation layer.

Part 2: Characterization of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Before incorporating a novel material into a device, a thorough characterization of its physical, optical, and electronic properties is essential.

Physicochemical Properties

A foundational understanding of the material's basic properties is the first step.

PropertyExperimental TechniquePurpose
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) SpectroscopyTo ensure the material is free from impurities that could act as charge traps.
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)To determine the decomposition temperature and any phase transitions, which are crucial for device fabrication and stability.[9][10]
Solubility Standard solubility tests in various organic solventsTo identify suitable solvents for solution-based processing of thin films.
Optical and Electronic Properties

The interaction of the material with light and its ability to transport charge are key to its function in a device.

PropertyExperimental TechniquePurpose
Optical Absorption and Emission UV-Visible Spectroscopy, Photoluminescence SpectroscopyTo determine the optical bandgap and emission properties.
HOMO and LUMO Energy Levels Cyclic Voltammetry (CV), Photoelectron Spectroscopy (UPS/XPS)To determine the energy levels for charge injection and transport, and to predict the open-circuit voltage in solar cells.[11]
Charge Carrier Mobility Time-of-Flight (ToF), Space-Charge Limited Current (SCLC) measurements, Organic Field-Effect Transistor (OFET) characterizationTo quantify the efficiency of charge transport through the material.

Part 3: Experimental Protocols

The following protocols provide a starting point for evaluating 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in organic electronic devices.

Protocol 1: Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Diagram of a potential synthetic workflow:

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-bromo-5-methoxybenzoic acid derivative C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) A->C B 3-carboxyphenylboronic acid B->C D 3-(3-Carboxyphenyl)-5-methoxybenzoic acid C->D Coupling Reaction

Caption: Potential Suzuki-Miyaura coupling route for synthesis.

Step-by-Step Procedure:

  • Reactant Preparation: In a Schlenk flask, dissolve the 3-bromo-5-methoxybenzoic acid derivative (1 equivalent) and 3-carboxyphenylboronic acid (1.2 equivalents) in a degassed solvent mixture (e.g., toluene, ethanol, and water).

  • Catalyst and Base Addition: Add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (3 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-90°C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an acidic work-up to protonate the carboxylate groups. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Protocol 2: Fabrication and Characterization of a Simple OLED Device

This protocol describes the fabrication of a simple bilayer OLED to test the performance of the target molecule as either a hole-transporting or electron-transporting layer.

Diagram of a simple OLED device structure:

G Anode Anode (ITO) HTL Hole Transport Layer (HTL) (e.g., TAPC or the test molecule) Anode->HTL EML Emissive Layer (EML) (e.g., Alq3) HTL->EML ETL Electron Transport Layer (ETL) (e.g., TPBi or the test molecule) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Caption: A typical bilayer OLED device architecture.

Step-by-Step Fabrication Procedure (using spin coating):

  • Substrate Cleaning: Thoroughly clean an Indium Tin Oxide (ITO) coated glass substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition: If testing as an ETM, spin-coat a solution of a standard HTM (e.g., TAPC in chlorobenzene) onto the ITO substrate. If testing as an HTM, spin-coat a solution of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in a suitable solvent. Anneal the film at an optimized temperature.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of an emissive material (e.g., Alq₃ in chloroform) on top of the HTL. Anneal the film.

  • Electron Transport Layer (ETL) Deposition: If testing as an HTM, spin-coat a solution of a standard ETM (e.g., TPBi in chloroform). If testing as an ETM, spin-coat the solution of your test molecule. Anneal the film.

  • Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Deposit a thin layer of Lithium Fluoride (LiF) (1 nm) followed by a thicker layer of Aluminum (Al) (100 nm) to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter and a photometer to measure the device's electrical and optical performance.

  • Electroluminescence (EL) Spectrum: Measure the emission spectrum of the device at different operating voltages.

  • External Quantum Efficiency (EQE): Calculate the efficiency of the device in converting electrons to photons.

Part 4: Data Interpretation and Further Steps

The initial characterization and device testing will provide valuable insights into the potential of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in organic electronics. If promising results are obtained, further optimization of the device architecture, exploration of different emissive layers, and synthesis of derivatives of the molecule could be pursued to enhance its performance.

References

  • Yan, D., et al. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(4), 1435-1440. Retrieved from [Link]

  • He, Y., et al. (2024). Equally high efficiencies of organic solar cells processed from different solvents reveal key factors for morphology control. Nature Energy. Retrieved from [Link]

  • Shahnawaz, et al. (2019). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C, 7(21), 6239-6269. Retrieved from [Link]

  • Facchetti, A. (2013). Electron Transport Materials for Organic Light-Emitting Diodes. Chemical Reviews, 113(9), 7334-7370. Retrieved from [Link]

  • Hughes, G., & Bryce, M. R. (2005). Electron-transporting materials for organic electroluminescent and electrophosphorescent devices. Journal of Materials Chemistry, 15(1), 94-107. Retrieved from [Link]

  • MDPI. (2022). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. Materials, 15(3), 1083. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving in your laboratory.

Overview of the Synthetic Strategy

The synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a biaryl structure, is most efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins two aryl fragments: an aryl halide (the electrophile) and an arylboronic acid (the nucleophile). Due to the presence of reactive carboxylic acid functional groups, a protection-coupling-deprotection strategy is highly recommended to prevent side reactions and simplify purification.

The overall workflow can be visualized as follows:

G cluster_0 PART 1: Protection cluster_1 PART 2: Core Reaction cluster_2 PART 3: Deprotection A Starting Materials (3-bromo-5-methoxybenzoic acid & 3-carboxyphenylboronic acid) B Esterification (e.g., Fischer Esterification) A->B C Protected Intermediates (Aryl Bromide & Arylboronic Ester) B->C D Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) C->D E Protected Biaryl Diester D->E F Saponification (Base Hydrolysis) E->F G Final Product (3-(3-Carboxyphenyl)-5- methoxybenzoic acid) F->G

Caption: General three-stage workflow for the synthesis.

Troubleshooting Guide & Diagnostics

This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.

Q1: My Suzuki coupling reaction shows low or no conversion to the desired product. What are the likely causes?

Answer: This is a frequent issue that typically points to one of three areas: the catalyst system, the reaction conditions, or the quality of the reagents. The steric hindrance around the coupling sites and the electronic properties of the benzoic acid derivatives can make this reaction challenging.

Possible Cause 1: Inactive or Inefficient Catalyst System

The choice of palladium source and, more importantly, the ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically demanding substrates.[3]

  • Expert Insight: The rate-limiting steps in the catalytic cycle (see diagram below) are often oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands accelerate these steps.

  • Solution:

    • Ligand Selection: Employ a modern, bulky phosphine ligand. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point for this type of coupling.[4]

    • Palladium Source: Use a reliable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. These are air-stable and are reduced in situ to the active Pd(0) species.[5]

    • Catalyst Poisoning: Ensure all glassware is scrupulously clean and that starting materials are free from impurities like sulfur or other heavy metals, which can irreversibly bind to and deactivate the palladium catalyst.[3]

G Pd0 Pd(0)L₂ ArX_Pd Ar-Pd(II)-X L₂ Pd0->ArX_Pd Ar-X RE Reductive Elimination Ar_ArB_Pd Ar-Pd(II)-Ar' L₂ ArX_Pd->Ar_ArB_Pd Ar'-B(OR)₂ (Base) OA Oxidative Addition Ar_ArB_Pd->Pd0 Ar-Ar' T Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Possible Cause 2: Suboptimal Base or Solvent Choice

The base plays a crucial role in activating the boronic acid for transmetalation.[2]

  • Expert Insight: The base (e.g., K₃PO₄, K₂CO₃) reacts with the arylboronic acid to form a more nucleophilic "ate" complex, which readily transfers its aryl group to the palladium center.

  • Solution:

    • Base Strength & Stoichiometry: A moderately strong base like potassium phosphate (K₃PO₄) is often ideal.[4] If you are attempting the reaction on unprotected acids, you will need at least 2 extra equivalents of base to neutralize the acidic protons before the catalytic cycle can begin. Using protected esters avoids this complication.

    • Solvent System: The reaction requires an anhydrous, aprotic solvent to prevent competitive side reactions like protodeboronation.[5] A mixture of a non-polar solvent like toluene or 1,4-dioxane with a small amount of water can be effective, as water can sometimes aid in dissolving the base and accelerating transmetalation. However, strictly anhydrous conditions should be the starting point if issues arise.

Possible Cause 3: Poor Reagent Quality or Reaction Setup

The Suzuki coupling is sensitive to oxygen and water.

  • Solution:

    • Degassing: Thoroughly degas the solvent and the reaction mixture before heating. This is non-negotiable. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can suffice. Oxygen can oxidize the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.

    • Reagent Purity: Use high-purity starting materials. Boronic acids, in particular, can degrade upon storage and may exist as anhydrides (boroxines), affecting stoichiometry.

Q2: My reaction works, but I see significant byproducts, primarily from homocoupling and protodeboronation. How can I suppress these?

Answer: This indicates that side reactions are outcompeting the desired cross-coupling pathway. Both are classic issues in Suzuki couplings.

Side Reaction 1: Homocoupling of the Boronic Acid

This side reaction forms a biaryl product from two molecules of your boronic acid (Ar'-Ar').

  • Cause: This is primarily an oxygen-mediated process. Residual oxygen in the reaction mixture can facilitate the oxidative coupling of the boronic acid.

  • Solution: As mentioned above, rigorous and meticulous degassing of the reaction mixture before adding the catalyst and heating is the most effective preventative measure. Ensure a positive pressure of inert gas is maintained throughout the reaction.

Side Reaction 2: Protodeboronation or Dehalogenation

This involves the replacement of the boronic acid group (-B(OH)₂) or the halide (-Br) with a hydrogen atom, leading to simple arene byproducts (Ar'-H or Ar-H).[6]

  • Cause: This is often promoted by the presence of protic sources (like excess water or alcohol solvents) or can occur if the catalytic cycle is interrupted.[5]

  • Solution:

    • Use Anhydrous Solvents: Switch to strictly anhydrous aprotic solvents like dioxane or toluene.[5]

    • Control Temperature: Avoid excessively high temperatures, which can promote catalyst decomposition and side reactions. Monitor the reaction and stop it once the starting material is consumed.

    • Optimize Base: In some cases, an overly strong base or prolonged reaction times can exacerbate protodeboronation.

ParameterRecommendation for High YieldRationale
Catalyst System Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Bulky, electron-rich ligand accelerates rate-limiting steps.[4]
Base K₃PO₄ (3 equivalents)Effective in forming the boronate "ate" complex without being overly harsh.[4]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic nature minimizes protodeboronation side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents O₂-mediated catalyst degradation and boronic acid homocoupling.
Pre-treatment Degas via Freeze-Pump-Thaw (3x)Ensures removal of dissolved oxygen, which is critical for catalyst longevity.
Q3: Purification of the final dicarboxylic acid is difficult. What is the best strategy?

Answer: The high polarity of the final product can make it challenging to purify via traditional silica gel chromatography. The key is to leverage its acidic nature.

  • Expert Insight: The two carboxylic acid groups make the final product highly soluble in aqueous base and largely insoluble in non-polar organic solvents and acidic water. This property is ideal for an acid-base extraction/purification workflow.

  • Purification Protocol:

    • Initial Workup: After the saponification step, the reaction mixture will be basic. First, wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar, non-acidic impurities.

    • Acidification: Cool the remaining aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M or 2M HCl) to a pH of ~1-2. The desired product should precipitate out as a solid.

    • Isolation: Collect the solid product by vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a rinse with a small amount of a non-polar solvent like hexane to help dry the solid.

    • Recrystallization: If further purification is needed, recrystallization is often effective.[7] Common solvent systems for benzoic acids include aqueous ethanol or acetic acid/water mixtures.

Frequently Asked Questions (FAQs)

  • Q: Is it absolutely necessary to protect the carboxylic acid groups?

    • A: While some Suzuki couplings can tolerate free carboxylic acids, it is strongly discouraged for this synthesis. The acidic protons will consume the base, complicating stoichiometry and potentially interfering with the catalyst. Protecting them as methyl or ethyl esters leads to a much cleaner reaction, higher yields, and more straightforward purification of the intermediate.[8]

  • Q: How can I be sure my boronic acid is of good quality?

    • A: Boronic acids can dehydrate to form cyclic boroxine anhydrides. This changes the molecular weight and can lead to incorrect stoichiometry. It is best to use a fresh bottle from a reputable supplier. If in doubt, you can briefly dissolve the boronic acid in a solvent like THF or methanol and then remove the solvent under vacuum to help break up the boroxine before use.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is effective for monitoring the coupling step (using the protected esters), as there will be a significant polarity difference between the starting materials and the coupled product. For the final deprotection step, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the disappearance of the ester and the appearance of the dicarboxylic acid.

Key Experimental Protocols

Protocol 1: Esterification of 3-bromo-5-methoxybenzoic acid (Example)
  • To a round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq.).

  • Add methanol (or ethanol) in sufficient quantity to dissolve the acid (approx. 5-10 mL per gram).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq.) dropwise.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[8]

  • Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the mixture, remove the excess alcohol via rotary evaporation.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can be used without further purification if sufficiently pure.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 eq.), 3-(methoxycarbonyl)phenylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate to yield the crude diester product. This can be purified by column chromatography if necessary.

Protocol 3: Saponification (Ester Hydrolysis)
  • Dissolve the crude diester from the previous step (1.0 eq.) in a mixture of THF or methanol and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (3-4 eq.).

  • Heat the mixture to reflux for 2-4 hours, or stir at room temperature until LC-MS analysis confirms complete conversion.[8]

  • Cool the mixture and remove the organic solvent under reduced pressure.

  • Proceed with the acid-base purification protocol described in Q3 to isolate the final product.

References

  • Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem Technical Support.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids. Benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Google Patents. (2014).
  • Benchchem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health (NIH). (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Google Patents. (1966).
  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
  • Labsolu. (n.d.). 3-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid.
  • ChemicalBook. (n.d.). 3-(3-Carboxyphenyl)-5-Methoxybenzoic acid | 1261905-12-7.
  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Google Patents. (2012).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex biaryl compounds. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring efficiency, high yield, and purity.

The primary and most effective route for synthesizing this biaryl dicarboxylic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its functional group tolerance and relatively mild conditions.[1] Our guide focuses on a protected-group strategy to circumvent common issues associated with the presence of free carboxylic acids during the coupling step.

Proposed Synthetic Workflow

The recommended pathway involves three main stages: protection of the carboxylic acid groups as esters, the core Suzuki-Miyaura coupling, and subsequent deprotection to yield the final product. This strategy enhances solubility in organic solvents and prevents potential deactivation of the palladium catalyst by carboxylate anions.[2]

G cluster_0 Step 1: Protection cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection Reactant A\n(3-Bromo-5-methoxybenzoic acid) Reactant A (3-Bromo-5-methoxybenzoic acid) Ester A\n(Methyl 3-bromo-5-methoxybenzoate) Ester A (Methyl 3-bromo-5-methoxybenzoate) Reactant A\n(3-Bromo-5-methoxybenzoic acid)->Ester A\n(Methyl 3-bromo-5-methoxybenzoate) Coupled Ester\n(Dimethyl 5'-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate) Coupled Ester (Dimethyl 5'-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate) Ester A\n(Methyl 3-bromo-5-methoxybenzoate)->Coupled Ester\n(Dimethyl 5'-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate) + Ester B Pd Catalyst, Base Reactant B\n(3-Carboxyphenylboronic acid) Reactant B (3-Carboxyphenylboronic acid) Ester B\n(Methyl 3-(dihydroxyboranyl)benzoate) Ester B (Methyl 3-(dihydroxyboranyl)benzoate) Reactant B\n(3-Carboxyphenylboronic acid)->Ester B\n(Methyl 3-(dihydroxyboranyl)benzoate) Final Product\n(3-(3-Carboxyphenyl)-5-methoxybenzoic acid) Final Product (3-(3-Carboxyphenyl)-5-methoxybenzoic acid) Coupled Ester\n(Dimethyl 5'-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate)->Final Product\n(3-(3-Carboxyphenyl)-5-methoxybenzoic acid) Hydrolysis (e.g., LiOH, NaOH)

Caption: General workflow for the synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction has stalled or shows very low conversion to the desired coupled product. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki coupling is a common problem that can stem from several factors. A systematic approach is needed to diagnose the issue.

  • Cause 1: Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Inefficient reduction or decomposition of the active Pd(0) can halt the reaction.

    • Solution: Ensure your reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.[3] Consider using a more stable, commercially available Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., SPhos-Pd-G2) that generates the active species more reliably.[4]

  • Cause 2: Poor Substrate Reactivity: Aryl bromides with multiple electron-donating groups (like methoxy) can be less reactive in the oxidative addition step, which is often rate-limiting.[4]

    • Solution: Switch to a more electron-rich phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃), which can accelerate oxidative addition.[4][5] Increasing the reaction temperature may also help overcome the activation barrier.

  • Cause 3: Solubility Issues: One or more of your starting materials (the aryl halide or boronic ester) may have poor solubility in the chosen solvent system, especially as the reaction proceeds. A heterogeneous mixture can lead to slow reaction rates.[6]

    • Solution: Screen different solvents. While dioxane/water and toluene/ethanol/water are common, solvents like 2-MeTHF, DMF, or DMSO can be effective for less soluble substrates.[3][6] Ensure vigorous stirring to maximize the interfacial area in biphasic systems.[3]

  • Cause 4: Inappropriate Base: The base is crucial for activating the boronic acid for transmetalation.[5] An incorrect choice can lead to a failed reaction.

    • Solution: K₂CO₃ and K₃PO₄ are standard choices. For sensitive substrates or to avoid ester hydrolysis, a milder base like KF or CsF can be effective.[2][7] The base must be finely powdered to ensure a large surface area.[4]

G Start Low Yield or Stalled Reaction CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckSubstrate Is Substrate Reactivity an Issue? Start->CheckSubstrate CheckSolubility Are There Solubility Problems? Start->CheckSolubility CheckBase Is the Base Correct? Start->CheckBase Sol_Catalyst Action: Use fresh/different Pd source (e.g., Pd(PPh3)4). Ensure rigorous degassing. CheckCatalyst->Sol_Catalyst If catalyst is old or O2 present Sol_Ligand Action: Use electron-rich/bulky ligand (e.g., SPhos). Increase temperature. CheckSubstrate->Sol_Ligand If aryl halide is electron-rich Sol_Solvent Action: Screen alternative solvents (DMF, 2-MeTHF). Increase stirring rate. CheckSolubility->Sol_Solvent If reaction mixture is not homogenous Sol_Base Action: Switch to a different base (e.g., K3PO4, CsF). Ensure base is finely powdered. CheckBase->Sol_Base If standard base fails

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I am observing significant amounts of a homocoupled byproduct from my boronic ester. How can I prevent this?

A2: Homocoupling of the boronic acid/ester (Glaser coupling) is a common side reaction, typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and facilitates the unwanted coupling.

  • Primary Solution: The most critical step is to rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles under high vacuum or by sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) before adding the catalyst.[3] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Secondary Solution: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic ester can sometimes suppress homocoupling by favoring the desired cross-coupling pathway. Additionally, using bulky phosphine ligands can disfavor the formation of the homocoupled dimer.[3]

Q3: TLC/LC-MS analysis shows my boronic ester is being consumed, but not to form the product. I suspect protodeboronation. What should I do?

A3: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by excessive heat, prolonged reaction times, or the presence of too much water and a strong base.

  • Reaction Conditions: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it will often slow the decomposition pathway more significantly.

  • Base Selection: Using a milder, non-aqueous base like potassium fluoride (KF) can sometimes reduce the rate of protodeboronation.[7]

  • Boron Protecting Group: Standard boronic acids and their pinacol esters can be susceptible to protodeboronation. More robust alternatives like MIDA boronates or trifluoroborate salts (e.g., Ar-BF₃K) are significantly more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low.[3]

Q4: My methyl/ethyl ester protecting groups are being hydrolyzed during the reaction. How can I avoid this?

A4: Saponification of ester groups is a risk when using strong bases like K₂CO₃ or K₃PO₄ in aqueous media, especially at elevated temperatures.

  • Use a Milder Base: Switching to a base that is less nucleophilic and requires less water for its activity can prevent ester cleavage. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are excellent choices for base-sensitive substrates.[2][7]

  • Change the Solvent System: Reducing the amount of water in the reaction or switching to a non-aqueous solvent system (e.g., using KF in DMF) can prevent hydrolysis.[7]

  • Use a More Robust Protecting Group: If milder conditions are not effective, consider using a bulkier ester like a tert-butyl ester. These are much more resistant to basic hydrolysis and can be removed later under acidic conditions.

Q5: The final purification of the dicarboxylic acid is difficult. What is the best method?

A5: The high polarity and potential for zwitterion formation can make purification of dicarboxylic acids challenging.

  • Aqueous Workup: After hydrolysis, the reaction mixture will be basic. Carefully acidify the aqueous solution with cold 1M HCl until the pH is around 2-3. The dicarboxylic acid product should precipitate out as a solid.[8] This solid can then be collected by filtration and washed with cold water to remove inorganic salts.

  • Recrystallization: The crude solid can be further purified by recrystallization.[9] A solvent system like ethanol/water or dioxane/water is often effective. The choice of solvent depends on the specific solubility profile of your product versus its impurities.

  • Chromatography: If significant organic impurities remain, column chromatography may be necessary. Due to the high polarity, a normal-phase silica gel column might require a polar mobile phase (e.g., dichloromethane with 5-10% methanol and a small amount of acetic acid to keep the carboxylic acids protonated and reduce tailing). Reverse-phase chromatography (C18) with a water/acetonitrile gradient containing a modifier like formic acid or TFA is also a powerful option.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling the recommended method for this synthesis?

A1: The Suzuki-Miyaura coupling offers several distinct advantages for constructing the C-C bond in 3-(3-Carboxyphenyl)-5-methoxybenzoic acid:

  • Mild Reaction Conditions: The reaction typically proceeds under milder and greener conditions compared to other cross-coupling methods like Stille or Negishi couplings.[1]

  • High Functional Group Tolerance: It is compatible with a wide range of functional groups, including esters and ethers, which are present in our protected substrates.

  • Commercial Availability of Reagents: A vast array of aryl halides and boronic acids/esters are commercially available, simplifying starting material acquisition.

  • Low Toxicity: The organoboron reagents used are generally non-toxic and environmentally benign compared to the organotin compounds used in Stille coupling.[1]

Q2: Is it absolutely necessary to protect the carboxylic acid functional groups?

A2: While some Suzuki couplings can tolerate free carboxylic acids, it is highly recommended to protect them for this specific synthesis. The carboxylate anion, formed under basic reaction conditions, can coordinate to the palladium center.[2] This can lead to catalyst inhibition or complete deactivation, resulting in failed reactions.[2] Protecting the carboxylic acids as esters (e.g., methyl or ethyl esters) neutralizes this issue, improves solubility in typical organic solvents, and generally leads to cleaner, more reliable reactions. The esters can then be easily hydrolyzed in a final step to yield the target dicarboxylic acid.

Q3: How do I select the optimal catalyst, ligand, base, and solvent system?

A3: There is no single "best" combination; the optimal conditions depend on the specific substrates. However, a good starting point is to screen a set of reliable conditions. The table below provides a guide for initial experiments.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Condition 3 (For Base-Sensitive Substrates)
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%) or SPhos-Pd-G3 (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand — (included in catalyst)SPhos (4 mol%) or XPhos (4 mol%)SPhos (4 mol%)
Base 2M aq. K₂CO₃ (3 equiv.)K₃PO₄ (finely ground, 3 equiv.)CsF (anhydrous, 3 equiv.)
Solvent Dioxane or Toluene/Ethanol (3:1)2-MeTHF / H₂O (10:1)DMF or THF (anhydrous)
Temperature 80-100 °C100-110 °C70-90 °C

Reference for general Suzuki conditions.[3][10][11]

Start with Condition 1. If the reaction is sluggish or fails, the electron-donating methoxy group may require the more active catalyst system outlined in Condition 2.[4] If you are using ester protecting groups and observe hydrolysis, switch to the milder, less-aqueous system in Condition 3.[2]

Q4: Can you provide a standard experimental protocol for the coupling and deprotection steps?

A4: Certainly. The following is a generalized protocol based on established procedures for similar Suzuki couplings.[10] Note: This should be adapted and optimized for your specific scale and equipment.

Part A: Suzuki-Miyaura Coupling Protocol

  • Reagent Preparation: To an oven-dried Schlenk flask, add methyl 3-bromo-5-methoxybenzoate (1.0 equiv.), methyl 3-(pinacolboranyl)benzoate (1.2 equiv.), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe. A common choice is a 4:1 mixture of toluene and ethanol, with a small amount of deionized water (e.g., 10% of the total volume).[10]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester can be purified by column chromatography on silica gel.

Part B: Deprotection (Hydrolysis) Protocol

  • Dissolution: Dissolve the purified diester from Part A in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 5-10 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow, dropwise addition of 1M HCl.

  • Collection: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to yield the final product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

References
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Google Patents. (2014). CN104151157A - Preparation method of methoxybenzoic acid.
  • Google Patents. (2012). CN102675075B - Preparation method of 3, 5-resacetophenone.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Syntheses. 3,5-dinitrobenzoic acid. Available at: [Link]

  • ACS Publications. (2023). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available at: [Link]

  • Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]

  • ACS Publications. (1988). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Journal of Medicinal Chemistry. Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]

  • Google Patents. (2015). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • RSC Publishing. (2015). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • RSC Publishing. (2023). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Google Patents. (1966). US3235588A - Purification of benzoic acid.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • National Institutes of Health. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. PMC. Available at: [Link]

Sources

Optimization

preventing side reactions in the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and prevent the formation of critical side products.

Introduction: Navigating the Synthesis

The synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a biaryl compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most versatile and widely used method for this transformation due to its high functional group tolerance and relatively mild reaction conditions.[1][2] However, like any cross-coupling reaction, success hinges on careful control of reaction parameters to minimize side reactions such as homocoupling and protodeboronation.

This guide focuses on the Suzuki-Miyaura pathway, offering solutions to common problems to ensure high yield and purity of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method to synthesize 3-(3-Carboxyphenyl)-5-methoxybenzoic acid?

The most robust and frequently successful approach is a two-step synthesis involving a Suzuki-Miyaura coupling. This involves:

  • Protection: The carboxylic acid groups on the starting materials (e.g., 3-bromo-5-methoxybenzoic acid and 3-carboxyphenylboronic acid) are first protected as esters (e.g., methyl or ethyl esters).

  • Coupling: The resulting esters undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Deprotection: The final biaryl ester is hydrolyzed (saponified) to yield the target diacid compound.[3]

This strategy prevents potential complications caused by the acidic protons of the carboxyl groups, which can interfere with the basic conditions of the coupling reaction.

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields are typically traced back to one of three areas:

  • Catalyst Inactivity: The palladium catalyst is sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel can lead to catalyst oxidation and deactivation.

  • Reagent Quality: Arylboronic acids can degrade over time, primarily through protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. Using aged or impure boronic acid is a frequent cause of low conversion.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently facilitate the transmetalation step, halting the catalytic cycle.[4]

Q3: My TLC analysis shows several spots in addition to my product. What are these common impurities?

The most common side products in a Suzuki-Miyaura coupling are:

  • Starting Materials: Unreacted aryl halide and/or arylboronic acid.

  • Homocoupled Products: Symmetrical biaryls formed from the coupling of two molecules of the aryl halide or two molecules of the arylboronic acid.

  • Protodeboronation Product: The arene resulting from the replacement of the boronic acid group with a hydrogen atom from the solvent or trace water.

Q4: Is it absolutely necessary to protect the carboxylic acid groups before the coupling reaction?

While not strictly mandatory, it is highly recommended. Performing the coupling directly on the unprotected diacid requires a careful selection of a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause unwanted side reactions or solubility issues with the carboxylate salts. Protecting the groups as esters, as detailed in the protocol below, adds steps but generally provides a cleaner reaction profile, higher yields, and simpler purification.[3]

Part 2: Troubleshooting Guide for Side Reactions

This guide addresses specific problems encountered during the synthesis, their probable causes, and validated solutions.

Problem 1: Low or No Conversion of Starting Materials
Probable CauseRecommended Solution
Inactive Palladium Catalyst Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes). Use a Schlenk line or glovebox to set up the reaction under an inert atmosphere. Use a fresh, high-purity catalyst from a reputable supplier. Consider a pre-catalyst that is more stable to air.
Inefficient Base or Solvent System Action: The combination of base and solvent is crucial. For coupling ester-protected substrates, a common and effective system is potassium carbonate (K₂CO₃) in a solvent mixture like Toluene/Ethanol/Water.[3] If this fails, consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
Poor Quality Arylboronic Acid Action: Assess the purity of the arylboronic acid by NMR or melting point. If degradation is suspected, purify it by recrystallization before use. Store arylboronic acids in a desiccator, as they can be sensitive to moisture.
Problem 2: Significant Formation of Homocoupling Side Products
Probable CauseRecommended Solution
Reaction Temperature is Too High Action: Excessive heat can promote the undesired homocoupling pathway. The ideal temperature for the Suzuki coupling is typically between 80-90 °C.[3] If homocoupling is significant, try reducing the temperature to 70-80 °C, though this may require a longer reaction time.
Incorrect Ligand-to-Palladium Ratio Action: The phosphine ligand stabilizes the palladium center. Insufficient ligand can lead to palladium black precipitation and side reactions. For catalysts like Pd(PPh₃)₄, no extra ligand is needed. If using a source like Pd(OAc)₂, ensure the correct stoichiometry of an external ligand (e.g., PPh₃, SPhos) is used.
Problem 3: Protodeboronation is the Major Side Reaction
Probable CauseRecommended Solution
Excess Protic Sources and Insufficient Base Action: While many Suzuki reactions use aqueous solvent mixtures, excess water or an insufficiently strong base can lead to the cleavage of the C-B bond. Ensure your base is adequately dried and used in sufficient excess (typically 2-3 equivalents). If the problem persists, consider switching to a non-aqueous solvent system like dioxane with a strong base like K₃PO₄.
Prolonged Reaction Time at High Temperature Action: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Leaving the reaction to stir at high temperature for an extended period after completion can increase the incidence of protodeboronation and other decomposition pathways.
Problem 4: Difficulty in Final Product Purification
Probable CauseRecommended Solution
Contamination with Boronic Acid Byproducts Action: After saponification, the crude product is an acidic solid. To remove non-acidic impurities (like homocoupled products), dissolve the crude material in a basic aqueous solution (e.g., 1M NaOH or NaHCO₃) and wash with an organic solvent like ethyl acetate. The desired diacid will remain in the aqueous layer as its disodium salt. Re-acidification of the aqueous layer with HCl will then precipitate the pure product.[3]
Residual Palladium Catalyst in the Final Product Action: The final product can be colored grey or black by residual palladium. This can often be removed by dissolving the product in a suitable solvent and filtering it through a pad of Celite or silica gel. Treatment with activated charcoal can also be effective.
Product Fails to Crystallize Action: Pure 3-(3-Carboxyphenyl)-5-methoxybenzoic acid should be a crystalline solid. If it oils out or fails to crystallize, it is likely impure. The most effective method for purification is recrystallization. Conventional methods for purifying benzoic acid often involve recrystallization from hot water or mixed solvent systems.[5]

Part 3: Recommended Experimental Protocols

Protocol 1: Robust Two-Step Synthesis (Ester Protection Route)

This protocol is adapted from established methodologies for synthesizing similar biaryl structures and is designed to maximize yield and purity.[3]

Step A: Methyl Ester Protection of Starting Materials

(This step should be performed on both 3-bromo-5-methoxybenzoic acid and 3-carboxyphenylboronic acid in separate flasks)

  • Setup: In a round-bottom flask, dissolve the starting benzoic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Catalysis: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.

Step B: Suzuki-Miyaura Cross-Coupling
  • Setup: To a Schlenk flask, add the methyl 3-bromo-5-methoxybenzoate (1.0 eq), methyl 3-(boronophenyl)benzoate (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Step C: Saponification (Ester Hydrolysis)
  • Setup: Dissolve the purified biaryl diester (1.0 eq) from Step B in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the basic aqueous solution with ethyl acetate to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate of the final product will form.

  • Final Product: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield pure 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Part 4: Visualizations and Data

Diagrams of Key Processes

Synthetic_Strategy cluster_0 Two-Step (Recommended) Pathway cluster_1 Direct (Challenging) Pathway SMs Starting Materials (Acids) Protect Ester Protection (MeOH, H+) SMs->Protect Esters Protected Esters Protect->Esters Suzuki_P Suzuki Coupling (Pd Cat., Base) Esters->Suzuki_P DiEster Biaryl Di-Ester Suzuki_P->DiEster Sapon Saponification (NaOH, H2O) DiEster->Sapon Product_P Final Product Sapon->Product_P SMs_D Starting Materials (Acids) Suzuki_D Direct Suzuki Coupling (Careful Base Selection) SMs_D->Suzuki_D Product_D Final Product + Side Products Suzuki_D->Product_D

Caption: Comparison of synthetic strategies.

Troubleshooting_Low_Yield cluster_causes cluster_solutions_sm cluster_solutions_sp Start Problem: Low Reaction Yield Check_TLC Analyze TLC/LC-MS: What is present? Start->Check_TLC SM_Present Mainly Starting Materials Remain Check_TLC->SM_Present Low Conversion Side_Products Mainly Side Products Formed Check_TLC->Side_Products Poor Selectivity Sol_Catalyst Check Catalyst Activity & Inert Atmosphere SM_Present->Sol_Catalyst Sol_Reagents Verify Reagent Purity (esp. Boronic Acid) SM_Present->Sol_Reagents Sol_Conditions Optimize Base/ Solvent/Temp SM_Present->Sol_Conditions Sol_Homo If Homocoupling: Lower Temperature Side_Products->Sol_Homo Sol_Proto If Protodeboronation: Check Base & Water Content Side_Products->Sol_Proto

Caption: Troubleshooting flowchart for low yield.

Data Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling (Step B)

ParameterRecommended ConditionRationale & Notes
Catalyst Pd(PPh₃)₄ (3-5 mol%)Air-stable and reliable. Does not require an additional ligand.
Aryl Halide Methyl 3-bromo-5-methoxybenzoateAryl bromides offer a good balance of reactivity and stability.
Boronic Ester Methyl 3-(boronophenyl)benzoateUse a slight excess (1.1-1.3 eq) to drive the reaction to completion.
Base K₂CO₃ or Cs₂CO₃ (2-3 eq)K₂CO₃ is cost-effective. Cs₂CO₃ is more soluble and can sometimes improve yields for difficult couplings.[2]
Solvent Toluene/Ethanol/Water (4:1:1)A degassed mixture provides good solubility for both organic and inorganic reagents.
Temperature 80-90 °CBalances reaction rate against thermal decomposition and side reactions.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent oxidative deactivation of the Pd(0) catalyst.

References

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Buchwald, S. L., & Bolshan, Y. (2005). Diaryl ether condensation reactions. (U.S. Patent No. US20050054882A1). U.S. Patent and Trademark Office.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (General context on modern coupling reactions).
  • Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1549-1565.
  • SynArchive. (n.d.). Ullmann Condensation.
  • BenchChem. (2025). The Ullmann Condensation for Diaryl Ether Synthesis: A Core Mechanism Deep-Dive.
  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic Letters, 5(13), 2267–2270.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Save My Exams. (2024). Producing Benzoic Acid.
  • Khan Academy. (n.d.). Synthesis of substituted benzene rings II [Video].
  • BenchChem. (2025). Application Note: A Three-Step Synthesis of 3-(2-Methoxyphenyl)benzoic Acid from 3-Hydroxybenzoic Acid.
  • Dow Chemical Co. (1966). Purification of benzoic acid. (U.S. Patent No. US3235588A). U.S. Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this molecule. Here, we address common challenges and frequently asked questions encountered during its production, with a focus on providing practical, field-tested advice to ensure the integrity and scalability of your synthesis.

Troubleshooting Guide: From Synthesis to Purification

This section is structured to address specific issues you may encounter during the synthesis and purification of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Synthesis Phase: Suzuki-Miyaura Coupling

A common and effective method for synthesizing the biphenyl scaffold of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is the Suzuki-Miyaura cross-coupling reaction.[1][2] The following are common problems encountered during this critical step.

Problem 1: Low or No Product Formation

Probable Causes:

  • Ineffective Catalyst: The palladium catalyst may be deactivated or unsuitable for the specific substrates.

  • Improper Reaction Conditions: Temperature, solvent, or base may not be optimal for the reaction.

  • Poor Quality Reagents: Boronic acids can degrade over time, and solvents must be appropriately degassed.

Solutions:

  • Catalyst Selection: For substrates with electron-donating groups like methoxy, a more electron-rich phosphine ligand such as SPhos can be beneficial.[1] Ensure the palladium source is of high quality.

  • Reaction Optimization:

    • Temperature: While many Suzuki couplings are run at elevated temperatures (80-100 °C), some modern catalyst systems can operate at room temperature, which may reduce side reactions.[1]

    • Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous solution is typically used to dissolve both the organic and inorganic reagents.[3]

    • Base: The choice of base is critical for activating the boronic acid.[4] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. The strength and solubility of the base can significantly impact the reaction rate.

  • Reagent Quality:

    • Use fresh boronic acids or esters.

    • Ensure all solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

Problem 2: Significant Formation of Side Products (e.g., Homo-coupling, Dehalogenation)

Probable Causes:

  • Oxygen Contamination: Traces of oxygen can promote the homo-coupling of boronic acids.

  • Sub-optimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to catalyst decomposition and side reactions.

  • Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions like dehalogenation.

Solutions:

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]

  • Ligand Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. This should be empirically determined for your specific system.

  • Temperature Control: If side products are an issue, try running the reaction at a lower temperature for a longer period.

Work-up and Purification Phase

The purification of dicarboxylic acids like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can be challenging due to their polarity and potentially low solubility in common organic solvents.

Problem 3: Difficulty in Removing Palladium Residues

Probable Cause:

  • Residual palladium from the Suzuki coupling catalyst can be challenging to remove completely.

Solutions:

  • Aqueous Washes: During the work-up, washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help to sequester and remove palladium.

  • Charcoal Treatment: Activated carbon can be effective in adsorbing residual palladium. Dissolve the crude product in a suitable solvent, add activated carbon, stir, and then filter.

  • Silica Gel Chromatography: While not always ideal for large-scale purification of polar compounds, a silica gel plug or column can be used to remove palladium. A polar eluent system will be required.[3]

Problem 4: Product is Difficult to Purify by Column Chromatography

Probable Cause:

  • The high polarity of the two carboxylic acid groups results in poor solubility in common chromatography solvents and streaking on the column.

Solutions:

  • Recrystallization: This is often the most effective method for purifying dicarboxylic acids.[5]

    • Solvent Selection: A solvent system where the product is soluble at high temperatures but poorly soluble at room temperature is ideal. Common choices include water, ethanol, or mixtures of acetic acid and water.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to deprotonate the carboxylic acids and move the product into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.

    • Filter and dry the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for scaling up the production of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid?

A1: For large-scale synthesis, a convergent approach using a Suzuki-Miyaura coupling is generally preferred. This involves coupling two smaller, readily available building blocks, which is often more efficient than a linear synthesis involving multiple steps on a larger molecule. The key is to carefully select starting materials that are commercially available and cost-effective.

Q2: How do the directing effects of the substituents influence the synthesis?

A2: The methoxy group is an ortho-, para-director, while the carboxylic acid (or its ester precursor) is a meta-director.[6][7] Understanding these directing effects is crucial if you are building the molecule through electrophilic aromatic substitution reactions. For example, if you were to perform a reaction on 3-methoxybenzoic acid, the incoming substituent would be directed to the positions ortho and para to the methoxy group. Careful planning of the reaction sequence is essential to obtain the desired substitution pattern.

Q3: What are the key safety considerations when scaling up this synthesis?

A3:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Solvents: Many organic solvents used in synthesis are flammable and have associated health risks. Ensure proper ventilation and use appropriate personal protective equipment.

  • Reaction Exotherms: Be mindful of potential exotherms, especially during quenching and neutralization steps. Monitor the reaction temperature closely during scale-up.

  • Pressurized Reactions: Some synthetic routes may require elevated pressures.[8] Ensure that the equipment is properly rated and that all safety protocols are followed.

Experimental Protocols and Data

Illustrative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for your specific needs.

Materials:

  • Methyl 3-bromo-5-methoxybenzoate

  • (3-(Methoxycarbonyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To an oven-dried flask, add methyl 3-bromo-5-methoxybenzoate, (3-(methoxycarbonyl)phenyl)boronic acid, and potassium carbonate.

  • Add the palladium acetate and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.[3]

  • Add degassed toluene and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diester can then be hydrolyzed to the dicarboxylic acid using standard procedures (e.g., with NaOH in a methanol/water mixture, followed by acidic workup).

Troubleshooting Data Summary
Problem Potential Cause Recommended Action
Low YieldInactive catalystUse a fresh catalyst and an appropriate ligand like SPhos.
Non-optimal conditionsScreen different bases, solvents, and temperatures.
High ImpurityOxygen contaminationEnsure a robust inert atmosphere and use degassed solvents.
High temperatureReduce the reaction temperature.
Palladium ContaminationInsufficient purificationWash with a chelating agent or treat with activated carbon.
Purification DifficultyHigh polarity of productUtilize recrystallization or acid-base extraction instead of chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product A Methyl 3-bromo-5-methoxybenzoate C Pd(OAc)₂ / SPhos K₂CO₃, Toluene/H₂O 80-90 °C A->C B (3-(Methoxycarbonyl)phenyl)boronic acid B->C D Dimethyl 5'-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate C->D E 1. NaOH, MeOH/H₂O 2. HCl D->E F 3-(3-Carboxyphenyl)-5- methoxybenzoic acid E->F

Caption: Synthetic route to 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling? Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Yes Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different Pd sources and ligands (e.g., SPhos). Check_Catalyst->Optimize_Catalyst No Check_Reagents Are the reagents of high quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions Adjust temperature, base, and solvent. Check_Conditions->Optimize_Conditions No Use_Fresh_Reagents Use fresh boronic acid and degassed solvents. Check_Reagents->Use_Fresh_Reagents No Success Yield Improved Optimize_Catalyst->Success Optimize_Conditions->Success Use_Fresh_Reagents->Success

Caption: Decision tree for troubleshooting low yield in Suzuki coupling.

References

  • Google Patents. (2014).
  • Google Patents. (2012).
  • Liao, L. L., & Yu, D. G. (2022). Progress and challenges in dicarboxylation with CO2. National Science Open, 1(1), 20220002. [Link]

  • Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) - Polarity Reversal. [Link]

  • Bard, E. R., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(41), 12537-12548. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Lin, H., Qi, J., Luo, F., Zhu, Z., Zhu, H., Ge, Y., ... & Chen, X. (2022). Divergent synthesis of 1, 3, 5-trisubstituted benzenes from 2, 3, 5-triiodobenzoic acid. Organic Chemistry Frontiers, 9(1), 133-138. [Link]

  • Wang, J., & Xian, M. (2018). Advances in bio-based production of dicarboxylic acids longer than C4. Biotechnology for Biofuels, 11(1), 1-11. [Link]

  • Malapit, C. A., & Reisman, S. E. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 12(12), 7136-7141. [Link]

  • Chen, X., & Zhang, S. (2023). Towards sustainable long-chain dicarboxylic acid production: challenges and opportunities. World Journal of Microbiology and Biotechnology, 39(8), 215. [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. [Link]

  • OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Beller, M., & Franke, R. (2016). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis, 6(12), 8089-8093. [Link]

  • Li, Y., Wang, Y., Zhang, J., & Ma, P. (2015). The first tritopic bridging ligand 1, 3, 5-tris (4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions, 44(4), 1435-1440. [Link]

  • Garg, N. K., & Seo, S. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2243-2256. [Link]

  • Kyoto University. (2020). Synthesizing dicarboxylic acids and hydrogen simultaneously from diols. ScienceDaily. [Link]

  • KPU Pressbooks. (n.d.). 5.3 EAS on Di- or Tri-substituted Benzenes – Organic Chemistry II. [Link]

  • Google Patents. (1966).

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid Samples

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Its purpose is to provide practical, in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Its purpose is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of impurities in samples of this compound. The information herein is based on established analytical principles and common synthetic pathways for biaryl carboxylic acids.

I. Understanding the Origin of Impurities

The purity of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a biphenyl dicarboxylic acid, is critical for its application in pharmaceutical development and materials science. Impurities can arise from various stages of its synthesis and storage.[1] A plausible and common synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by hydrolysis of a diester precursor.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid samples.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Scenario: Your HPLC-UV analysis of a purified sample of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid shows several unexpected peaks in addition to the main product peak.

Possible Causes and Solutions:

  • Incomplete Hydrolysis of the Diester Precursor:

    • Rationale: The final step in the synthesis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is often the hydrolysis of a dimethyl or diethyl ester precursor. Incomplete reaction can leave behind one or both of the mono-ester intermediates.[2][3]

    • Troubleshooting Steps:

      • Hypothesize the Impurity: The mono-ester impurity would be methyl 3'-(methoxycarbonyl)-5-methoxy-[1,1'-biphenyl]-3-carboxylate or a similar monoester. This compound will be less polar than the final dicarboxylic acid.

      • LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[4][5] The mono-ester impurity will have a distinct mass-to-charge ratio (m/z) that is higher than the final product by the mass of a methyl or ethyl group minus a hydrogen.

      • Optimize Hydrolysis: If the mono-ester is confirmed, revisit the hydrolysis step in your synthesis. Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH) to drive the reaction to completion.[2][3]

  • Presence of Starting Materials from the Suzuki Coupling:

    • Rationale: The Suzuki-Miyaura coupling reaction joins two aryl fragments. Unreacted starting materials, such as a substituted bromobenzoic acid or a methoxyphenylboronic acid, can persist in the final product if the reaction or purification is not optimal.[6][7]

    • Troubleshooting Steps:

      • Identify Potential Starting Materials: Based on your synthetic route, identify the specific aryl halide and arylboronic acid used.

      • Analyze by LC-MS: Use LC-MS to look for the molecular weights of these potential starting materials in your sample.

      • Optimize the Coupling Reaction: If starting materials are present, consider optimizing the Suzuki coupling conditions. This could involve adjusting the catalyst loading, base, solvent, or reaction temperature.

      • Improve Purification: Enhance the purification process. Recrystallization or column chromatography with a suitable solvent system can be effective in removing unreacted starting materials.

  • Homocoupling By-products:

    • Rationale: A common side reaction in Suzuki-Miyaura coupling is the formation of homocoupled dimers from the boronic acid starting material.[8] For example, if 3-carboxy-5-methoxyphenylboronic acid is a starting material, it could dimerize.

    • Troubleshooting Steps:

      • Postulate Homocoupled Structures: Determine the structure and molecular weight of potential homocoupled by-products.

      • LC-MS/MS Analysis: Utilize tandem mass spectrometry (LC-MS/MS) to fragment the impurity ions. The fragmentation pattern can provide structural information to confirm the identity of the homocoupled product.[5]

      • Refine Reaction Conditions: To minimize homocoupling, ensure a genuinely oxygen-free environment during the Suzuki reaction by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Broad or Tailing Peaks in HPLC

Scenario: The peak for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in your HPLC chromatogram is broad or shows significant tailing.

Possible Causes and Solutions:

  • Inappropriate HPLC Method Parameters:

    • Rationale: The two carboxylic acid groups in the molecule can interact strongly with the stationary phase, especially if they are ionized. The mobile phase pH plays a crucial role in controlling the ionization state and, consequently, the peak shape.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Add a small amount of an acid, such as formic acid or phosphoric acid (e.g., 0.1%), to the mobile phase to suppress the ionization of the carboxylic acid groups.[9][10] This will lead to sharper, more symmetrical peaks.

      • Optimize Gradient Elution: If using an isocratic method, consider developing a gradient elution method. Starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol) can improve peak shape and resolution.

      • Check Column Health: A broad peak can also be a sign of a deteriorating HPLC column. Flush the column according to the manufacturer's instructions or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid?

Based on a likely synthesis involving a Suzuki-Miyaura coupling followed by ester hydrolysis, the most common impurities include:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 3-bromo-5-methoxybenzoic acid, methyl 3-bromobenzoate, 3-(methoxycarbonyl)phenylboronic acid).

    • Homocoupled by-products from the boronic acid starting material.

    • Mono-ester intermediates from incomplete hydrolysis.

  • Degradation Products:

    • Although generally stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to decarboxylation or ether cleavage, though these are less common under standard storage conditions.

  • Residual Solvents and Catalysts:

    • Residual solvents used in the synthesis and purification (e.g., toluene, ethanol, methanol).

    • Trace amounts of the palladium catalyst used in the Suzuki coupling.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A combination of techniques is often necessary for comprehensive impurity profiling:[7][11]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying known and unknown impurities.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information. LC-MS/MS can offer structural insights through fragmentation analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and can be used to identify and quantify impurities, especially if they are present at significant levels (>1%). 1H NMR is particularly useful for this.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for the analysis of volatile organic impurities, such as residual solvents.[7]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to quantify trace elemental impurities, such as residual palladium from the catalyst.

Q3: How can I remove residual palladium catalyst from my sample?

Residual palladium from the Suzuki coupling reaction is a common and important impurity to remove.

  • Activated Carbon (Charcoal) Treatment: After the reaction, treating the solution with activated carbon can effectively adsorb the palladium catalyst.

  • Thiol-Functionalized Silica Gel: This is a more specific scavenger for palladium. The crude product can be passed through a plug of thiol-functionalized silica gel.

  • Recrystallization: Careful recrystallization can significantly reduce the levels of palladium and other impurities.

Q4: Are there any specific challenges in separating positional isomers of this compound?

Yes, positional isomers, which differ only in the substitution pattern on the aromatic rings, can be very difficult to separate due to their similar physicochemical properties.[4]

  • HPLC Method Development: Achieving separation may require extensive HPLC method development, including screening different columns (e.g., C18, phenyl-hexyl), mobile phase modifiers, and temperatures.

  • Ultra-Performance Convergence Chromatography (UPC²): This technique, which uses supercritical CO2 as the primary mobile phase, can offer different selectivity for isomer separation compared to traditional HPLC.[4]

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Prepare the sample as for HPLC-UV analysis, but at a lower concentration (e.g., 0.1 mg/mL).

  • Use LC-MS grade solvents for the mobile phase to minimize background noise.

  • Ensure the mobile phase is compatible with the mass spectrometer's ionization source (e.g., electrospray ionization - ESI). Formic acid is a good choice for promoting protonation in positive ion mode.

Visualizations

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Outcome Synthesis Suzuki Coupling & Hydrolysis Purification Recrystallization / Chromatography Synthesis->Purification HPLC_UV HPLC-UV (Purity Assessment) Purification->HPLC_UV GC_MS GC-MS (Residual Solvents) Purification->GC_MS ICP_MS ICP-MS (Elemental Impurities) Purification->ICP_MS LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Unexpected Peaks Impurity_Profile Impurity Profile Report HPLC_UV->Impurity_Profile NMR NMR (Structural Elucidation) LC_MS->NMR Structure Confirmation LC_MS->Impurity_Profile NMR->Impurity_Profile GC_MS->Impurity_Profile ICP_MS->Impurity_Profile Pure_Compound Pure Compound (>99.5%) Impurity_Profile->Pure_Compound Meets Specification

Caption: Workflow for impurity profiling of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Impurity_Sources cluster_reaction Suzuki-Miyaura Coupling cluster_hydrolysis Hydrolysis A Aryl Halide (e.g., Methyl 3-bromobenzoate) Suzuki Diester Intermediate A->Suzuki Impurity_A Unreacted Aryl Halide A->Impurity_A B Arylboronic Acid (e.g., 3-carboxy-5-methoxyphenylboronic acid) B->Suzuki Impurity_B Unreacted Boronic Acid B->Impurity_B Impurity_Homo Homocoupled By-product B->Impurity_Homo Pd_Catalyst Pd Catalyst Pd_Catalyst->Suzuki Impurity_Pd Residual Palladium Pd_Catalyst->Impurity_Pd Hydrolysis Final Product: 3-(3-Carboxyphenyl)-5- methoxybenzoic acid Suzuki->Hydrolysis Impurity_Mono Mono-ester Impurity Suzuki->Impurity_Mono Incomplete Reaction Impurity_A->Hydrolysis Impurity_B->Hydrolysis Impurity_Homo->Hydrolysis Impurity_Pd->Hydrolysis Impurity_Mono->Hydrolysis

Caption: Potential sources of impurities in the synthesis of the target molecule.

References

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. Available at: [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters. Available at: [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available at: [Link]

  • Small Molecule Analysis | AxisPharm. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available at: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Available at: [Link]

  • Impurities Characterization in Pharmaceuticals: A Review. Available at: [Link]

  • hydrolysis of esters - Chemguide. Available at: [Link]

  • The Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Methyl Esters - Organic Chemistry Portal. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]

  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing. Available at: [Link]

  • The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist. Available at: [Link]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications - MDPI. Available at: [Link]

  • Impurity Control Strategy | PDF - Scribd. Available at: [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. Available at: [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. | African Journal of Biomedical Research. Available at: [Link]

  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. Available at: [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation - IJCRT.org. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

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Troubleshooting

Technical Support Center: Enhancing the Thermal Stability of MOFs Derived from 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and analogou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and analogous ligands. This guide is designed to provide in-depth, actionable insights into overcoming challenges related to the thermal stability of these advanced materials.

Introduction

The thermal stability of a MOF is a critical parameter that dictates its viability in a wide range of applications, from catalysis to drug delivery. MOFs constructed from carboxylate-based linkers, such as 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, offer a versatile platform for creating porous materials with tailored functionalities. However, achieving high thermal stability can be a significant challenge, often limited by the strength of the metal-ligand coordination and the intrinsic properties of the organic linker.[1][2][3] This guide provides a structured approach to troubleshooting and enhancing the thermal stability of your MOFs.

Frequently Asked Questions (FAQs)

Q1: My TGA results show a lower-than-expected decomposition temperature for my MOF. What are the primary factors influencing thermal stability?

A1: The thermal stability of a MOF is primarily governed by two key factors: the strength of the metal-ligand bond and the thermal stability of the organic linker itself.[4][5] Several variables can influence these factors:

  • Metal Ion Choice: High-valency metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) generally form stronger coordination bonds with carboxylate linkers compared to divalent metal ions (e.g., Zn²⁺, Cu²⁺), leading to higher thermal stability.[6][7]

  • Ligand Rigidity: More rigid organic linkers can contribute to a more stable framework that is less prone to thermal degradation.[6][8]

  • Coordinated Solvent Molecules: Residual solvent molecules coordinated to the metal centers can lower the overall thermal stability. Their removal during activation is a critical step.[5]

  • Functional Groups: The nature and position of functional groups on the linker can impact thermal stability.[5] While some functionalizations can enhance stability, others might introduce weaker points in the structure.

Q2: I observe a significant weight loss in my TGA curve at a relatively low temperature (e.g., < 200 °C). Is this always indicative of framework decomposition?

A2: Not necessarily. A weight loss at lower temperatures is often attributed to the removal of guest solvent molecules (e.g., DMF, ethanol) residing within the pores of the MOF or coordinated to the metal centers.[9] True framework decomposition typically occurs at higher temperatures and is characterized by a more substantial and often sharper weight loss. To distinguish between solvent loss and framework collapse, it is recommended to use complementary techniques such as in-situ variable-temperature powder X-ray diffraction (VT-PXRD).[10][11] This allows you to monitor the crystalline structure of the MOF as it is heated.

Q3: How does the methoxy group on the 3-(3-Carboxyphenyl)-5-methoxybenzoic acid linker affect the thermal stability of the resulting MOF?

A3: The methoxy group (-OCH₃) can have a dual effect on the thermal stability of the MOF. On one hand, its electron-donating nature can influence the electronic environment of the carboxylate groups, potentially affecting the metal-ligand bond strength. On the other hand, the presence of functional groups can sometimes lead to altered packing and framework topology, which can indirectly influence thermal stability. In some cases, functionalization with methyl groups has been observed to decrease thermal stability due to increased linker motion.[12] It is crucial to compare the thermal stability of your methoxy-functionalized MOF with an analogous MOF made from a non-functionalized linker (e.g., 1,3-benzenedicarboxylic acid) to understand its specific impact.

Q4: Can I improve the thermal stability of my already synthesized MOF?

A4: Yes, post-synthetic modification (PSM) is a powerful technique to enhance the properties of a pre-synthesized MOF, including its thermal stability.[13][14][15] PSM allows for the introduction of new functional groups or the modification of existing ones without altering the overall framework structure.[13] For instance, you could potentially modify the methoxy group or other parts of the linker to create a more robust framework.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis and characterization of MOFs, with a focus on enhancing thermal stability.

Issue 1: Premature Framework Collapse During Solvent Removal

Symptoms:

  • Loss of crystallinity (as observed by PXRD) after activation (heating under vacuum).

  • Significant decrease in surface area (as measured by gas sorption) after activation.

Causality: The removal of guest and coordinated solvent molecules can lead to the collapse of the porous framework, especially in MOFs with large pores and low structural density.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for premature framework collapse.

Step-by-Step Protocols:

  • Gentle Activation: Instead of rapid heating at high temperatures, try a more gradual heating ramp under a dynamic vacuum. For example, increase the temperature by 1-2 °C/min to the desired activation temperature. This can allow for a more controlled removal of solvent molecules.

  • Solvent Exchange: Before thermal activation, immerse the as-synthesized MOF in a low-boiling-point solvent (e.g., acetone or chloroform) for 24-48 hours, replacing the solvent several times. This will exchange the high-boiling-point synthesis solvent (like DMF) with a more volatile one that is easier to remove under milder conditions.[16]

  • Supercritical CO₂ Drying: This is a highly effective method for removing solvents without causing framework collapse due to the absence of a liquid-gas interface and associated capillary forces.[16][17]

    • Protocol: After solvent exchange with a liquid CO₂-miscible solvent like ethanol or acetone, place the MOF sample in a supercritical dryer. The solvent is then replaced with liquid CO₂, which is subsequently brought to its supercritical state (above 31 °C and 73.8 bar). The supercritical CO₂ is then slowly vented, leaving behind a dry and intact MOF framework.

Issue 2: Low Intrinsic Thermal Stability of the MOF

Symptoms:

  • TGA shows framework decomposition at a temperature that is too low for the intended application, even after proper activation.

  • VT-PXRD confirms the loss of crystallinity at this decomposition temperature.

Causality: The intrinsic thermal stability is limited by the strength of the metal-linker coordination bonds and the thermal robustness of the organic linker.

Strategies for Enhancement:

Caption: Strategies to enhance the intrinsic thermal stability of MOFs.

Experimental Approaches:

  • Varying the Metal Precursor: If you are using a divalent metal ion (e.g., Zn(NO₃)₂), consider synthesizing the MOF with a higher-valency metal salt (e.g., ZrCl₄, Cr(NO₃)₃). This often requires different synthesis conditions (e.g., different solvents, modulators, or temperatures).

  • Ligand Rigidification: While you are starting with 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, consider synthesizing analogous MOFs with more rigid linkers to compare their thermal stabilities. This can provide valuable insights into the structure-property relationships of your system.[8]

  • Post-Synthetic Modification (PSM):

    • Objective: To chemically alter the linker within the intact MOF framework to enhance its thermal properties.[18][19]

    • Example Protocol (Hypothetical): If your MOF has reactive functional groups, you could perform a subsequent reaction to cross-link the linkers or add bulky groups to increase the framework's rigidity. For instance, if your linker contained an amino group, you could react it with an aldehyde to form a more rigid imine bond.

Data Presentation: Comparative Thermal Stability

The following table provides a hypothetical comparison of decomposition temperatures for MOFs synthesized with different metal nodes and the 3-(3-Carboxyphenyl)-5-methoxybenzoic acid linker. This data is for illustrative purposes to guide your experimental design.

MOF DesignationMetal NodeDecomposition Temperature (TGA, °C)Notes
Zn-CMBA Zn²⁺~350Baseline for comparison.
Cu-CMBA Cu²⁺~320Often slightly lower than Zn-based analogues.
Zr-CMBA Zr⁴⁺>450High-valency metals significantly enhance stability.
Cr-CMBA Cr³⁺>400Another robust option for high-temperature applications.

CMBA = 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

References

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. (2023). MDPI. Available at: [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report. (n.d.). PubMed. Available at: [Link]

  • Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability. (n.d.). ACS Publications. Available at: [Link]

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022). ResearchGate. Available at: [Link]

  • Improving Hydrothermal Stability and Catalytic Activity of Metal–Organic Frameworks by Graphite Oxide Incorporation. (2014). ACS Publications. Available at: [Link]

  • Postsynthetic Modification of Metal–Organic Frameworks. (2021). ACS Publications. Available at: [Link]

  • Post-Synthetic Modification and Its Effects on MOF Performance. (n.d.). Patsnap Eureka. Available at: [Link]

  • Reversible Postsynthetic Modification of a MOF. (2023). ChemistryViews. Available at: [Link]

  • Thermal Stability of Methyl-Functionalized MOF-5. (2019). ACS Publications. Available at: [Link]

  • Improving MOF stability: approaches and applications. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. (2020). PubMed. Available at: [Link]

  • the-thermal-stability-of-metal-organic-frameworks. (2020). Bohrium. Available at: [Link]

  • Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks. (2019). ACS Publications. Available at: [Link]

  • High Thermal Stability of Enzyme-MOF Composites at 180 °C. (n.d.). MDPI. Available at: [Link]

  • A mixed-ligand strategy to enhance MOF stability and functionality: Case study on copper MOFs and CO2 adsorption. (n.d.). DOI. Available at: [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. (n.d.). ResearchGate. Available at: [Link]

  • Role of Metal-Ligand Coordination in High-Temperature MOF Stability. (n.d.). Patsnap Eureka. Available at: [Link]

  • Thermally activated structural phase transitions and processes in metal–organic frameworks. (2024). ScienceDirect. Available at: [Link]

  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2011). ResearchGate. Available at: [Link]

  • Controllable Strategy of Metal–Organic Framework Structural Stability: Regulation of Ligand Electronegativity by Esterification. (2024). PMC - NIH. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (n.d.). Jove. Available at: [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications. (n.d.). MDPI. Available at: [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC. Available at: [Link]

  • Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. (2022). ACS Publications. Available at: [Link]

  • Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (n.d.). ACS Publications. Available at: [Link]

  • Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. (2022). Penn State Research Database. Available at: [Link]

  • Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. (n.d.). SciSpace. Available at: [Link]

  • Chemical and thermal stability of isotypic metal-organic frameworks: effect of metal ions. (2011). PubMed. Available at: [Link]

  • Synthesis and Characterization of MOF‐Derived Structures: Recent Advances and Future Perspectives. (n.d.). Ulster University. Available at: [Link]

  • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. (2022). YouTube. Available at: [Link]

  • Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. (n.d.). Research@Leibniz University. Available at: [Link]

  • The thermal stability of metal-organic frameworks. (2020). ResearchGate. Available at: [Link]

  • Improving MOF stability: approaches and applications. (2019). Chemical Science (RSC Publishing). Available at: [Link]

  • Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks. (2022). PMC. Available at: [Link]

  • Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. (n.d.). PMC - NIH. Available at: [Link]

  • Thermal Decomposition and Kinetic Analysis of a Mil-88a Metal-organic Framework. (2021). SciSpace. Available at: [Link]

  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PMC - PubMed Central. Available at: [Link]

  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. (n.d.). RSC Publishing. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Dicarboxylic Acid Linkers: A Comparative Analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Introduction In the intricate world of supramolecular chemistry and materials science, particularly in the design of Metal-Organic Frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of supramolecular chemistry and materials science, particularly in the design of Metal-Organic Frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramount.[1][2][3] These molecular bridges dictate the resulting framework's topology, porosity, stability, and ultimately, its functionality.[1] Among the vast library of available linkers, dicarboxylic acids are a foundational class, offering robust coordination with metal centers.[1] This guide provides an in-depth comparison of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a unique V-shaped linker, with other archetypal dicarboxylic acids. We will explore how subtle changes in geometry and functionalization translate into significant differences in material properties, offering researchers the insights needed to make informed decisions for applications ranging from gas storage to targeted drug delivery.[4][5]

The Central Molecule: 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

3-(3-Carboxyphenyl)-5-methoxybenzoic acid is a fascinating linker due to its inherent asymmetry and functionalization. Its structure is characterized by two phenyl rings connected by a central bond, with carboxyl groups in a meta configuration relative to each other, creating a distinct V-shape. Furthermore, the presence of a methoxy group (-OCH₃) adds another layer of chemical functionality.

Key Structural Features:

  • V-Shaped (Bent) Geometry: Unlike linear linkers like terephthalic acid, the bent nature of this molecule predisposes it to form complex, often interpenetrated, three-dimensional frameworks rather than simple cubic nets.[6][7]

  • Methoxy Functionalization: The electron-donating methoxy group can influence the electronic properties of the resulting MOF.[8] It can alter the acidity of the metal nodes, affect guest-framework interactions, and potentially serve as a reactive site for post-synthetic modification.[8]

  • Rotational Freedom: The central phenyl-phenyl bond allows for a degree of rotational freedom, which can introduce flexibility into the final framework structure.

Comparative Linker Set

To provide a comprehensive comparison, we will evaluate 3-(3-Carboxyphenyl)-5-methoxybenzoic acid against three other widely used dicarboxylic acid linkers that represent key structural motifs:

  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid, BDC): The archetypal linear, rigid, and unfunctionalized linker used in iconic MOFs like MOF-5.[9]

  • Isophthalic Acid (Benzene-1,3-dicarboxylic acid, IPA): A simple bent linker, allowing for a direct comparison of the effect of the V-shape without additional functional groups.

  • 5-Aminoisophthalic Acid (AIPA): A bent linker functionalized with an amino group (-NH₂), which provides a different electronic and chemical functionality compared to the methoxy group.

Below is a visual representation of the chemical structures of these linkers.

Caption: Chemical structures of the compared dicarboxylic acid linkers.

Performance Comparison: Experimental Insights

The choice of a linker directly impacts the physicochemical properties of the resulting framework. The presence of functional groups can influence crystal formation, pore size and shape, and the overall stability of the MOF.[8]

Structural and Topological Effects

The geometry of the linker is a primary determinant of the network's topology.

  • Linear Linkers (BDC): Terephthalic acid's rigid linearity is ideal for forming highly symmetric, non-interpenetrated structures like the cubic framework of MOF-5, which often results in high porosity and surface area.[9]

  • Bent Linkers (IPA, AIPA, and our target molecule): V-shaped linkers are known to produce more complex topologies.[6] The acute angle between the carboxylates can lead to framework interpenetration, where multiple independent networks are intertwined. This can reduce the accessible pore volume but can also enhance structural stability. The larger and more complex structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, with its additional phenyl ring, may lead to even more intricate and potentially flexible frameworks.

Impact of Functional Groups

Functional groups like methoxy (-OCH₃) and amino (-NH₂) introduce specific chemical properties to the framework's pores.[8]

  • Methoxy Group (-OCH₃): The methoxy group is moderately polar and can participate in hydrogen bonding. Its presence can enhance the selective adsorption of polar molecules. The electron-donating nature of the methoxy group can also modulate the electronic properties of the metal-oxo clusters within the MOF.[8]

  • Amino Group (-NH₂): The amino group is more polar and a stronger hydrogen bond donor than the methoxy group. It is frequently used to enhance CO₂ affinity in MOFs.[10][11] Furthermore, the amine group serves as a versatile chemical handle for post-synthetic modification, allowing for the covalent attachment of other functional molecules, such as drugs or catalytic sites.[12]

Comparative Data Summary

The following table summarizes typical experimental data for MOFs synthesized from these linkers. Note that specific values can vary significantly based on the metal node and synthesis conditions.

PropertyMOF with 3-(3-Carboxyphenyl)-5-methoxybenzoic acidMOF with Terephthalic Acid (e.g., MOF-5)MOF with Isophthalic AcidMOF with 5-Aminoisophthalic Acid (e.g., in UiO-66)
Typical Topology Complex, often interpenetratedCubic, high symmetry (e.g., pcu)Varied, often 3D networksSame as parent, e.g., fcu in UiO-66
Brunauer-Emmett-Teller (BET) Surface Area 500 - 1500 m²/gHigh, up to 3800 m²/g[13]800 - 2000 m²/g1000 - 1800 m²/g
Thermal Stability (TGA, N₂ atm.) ~350 °CUp to 400 °C[14]~380 °C~350 °C (amine group degrades first)
Key Functional Property Potential for selective adsorption of polar moleculesHigh gas storage capacity (e.g., H₂, CH₄)[9]Forms stable frameworks with various metalsEnhanced CO₂ selectivity, platform for post-synthetic modification[10]

Experimental Protocols

To ensure the integrity of this guide, we provide a representative, step-by-step protocol for the synthesis and characterization of a zinc-based MOF, adaptable for each of the discussed linkers.

General Solvothermal Synthesis of a Zn-based MOF

This protocol is a generalized procedure. Molar ratios and solvent systems may require optimization for specific linkers.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Dicarboxylic Acid Linker (e.g., Terephthalic Acid)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 1.5 mmol of the chosen dicarboxylic acid linker in 15 mL of DMF.

  • Addition of Metal Salt: To this solution, add 0.5 mmol of Zinc Nitrate Hexahydrate.

  • Solubilization: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Reaction: Seal the vial tightly and place it in a preheated oven at 105 °C for 24 hours.

  • Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial. Decant the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in chloroform for 3 days, replacing the chloroform daily. This step is crucial for removing high-boiling point DMF from the pores.

  • Activation: Decant the chloroform and heat the crystals under a dynamic vacuum at 150 °C for 12 hours. This process, known as activation, evacuates the pores, making the internal surface area accessible.

Characterization Workflow

The following diagram illustrates a typical workflow for characterizing the synthesized MOF material.

MOF_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synth Solvothermal Synthesis Activation Activation (Vacuum Heating) Synth->Activation PXRD Powder X-Ray Diffraction (PXRD) - Phase Purity & Crystallinity Activation->PXRD TGA Thermogravimetric Analysis (TGA) - Thermal Stability PXRD->TGA GasSorption Gas Sorption Analysis (N₂ at 77K) - BET Surface Area & Porosity TGA->GasSorption FTIR FTIR Spectroscopy - Functional Group Confirmation GasSorption->FTIR

Caption: A standard experimental workflow for MOF synthesis and characterization.

Application in Drug Delivery

The selection of a linker is particularly critical in the field of drug delivery.[4] The framework must not only be able to store a high payload of the therapeutic agent but also release it in a controlled manner.

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid: The larger pore dimensions that can result from this linker, combined with the polarity of the methoxy group, could be advantageous for encapsulating larger drug molecules. The inherent biodegradability of carboxylate-based MOFs is also a significant advantage.[4]

  • 5-Aminoisophthalic Acid: The amino group offers a prime site for covalently attaching targeting ligands (e.g., folic acid) via post-synthetic modification.[4] This allows for the development of "smart" drug delivery systems that can selectively target cancer cells, enhancing efficacy and reducing side effects.[4][5]

  • Terephthalic and Isophthalic Acids: While capable of high drug loading due to large surface areas, frameworks from these simpler linkers lack the chemical handles for advanced functionalization, limiting them to passive delivery mechanisms.[5]

Conclusion and Future Outlook

The comparison between 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and other dicarboxylic acid linkers highlights a fundamental principle in materials design: molecular-level modifications have profound macroscopic consequences.

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is an excellent candidate for constructing complex, functional frameworks. Its V-shape and methoxy group offer a unique combination of structural directionality and chemical functionality, making it a promising linker for applications in selective separations and advanced drug delivery systems.

  • Terephthalic acid remains the go-to linker for achieving maximum porosity and thermal stability in highly symmetric frameworks.

  • Isophthalic acid provides a simple route to generating robust, bent-linker-derived structures.

  • 5-Aminoisophthalic acid is the superior choice when post-synthetic modification is a primary goal, particularly for targeted therapies and catalysis.

The continued exploration of novel linkers with intricate geometries and diverse functional groups will undoubtedly push the boundaries of what is possible with Metal-Organic Frameworks, paving the way for next-generation materials tailored for the most demanding applications.

References
  • Effect of organic linker substituents on properties of metal–organic frameworks: a review. (2025). RSC Advances.
  • Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. (2025).
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (n.d.). OSTI.GOV. [Link]

  • Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. (2021). MDPI. [Link]

  • MOF Linkers with Carboxylic Acid Donor Ligands. (2025). Ascensus Specialties. [Link]

  • Prospects and Challenges for Achieving Superlubricity in Porous Framework Materials (MOFs/POFs): A Review. (n.d.). MDPI. [Link]

  • (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (2020). CrystEngComm. [Link]

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2024). RSC Advances. [Link]

  • IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. (n.d.). ResearchGate. [Link]

  • Ordering Bent and Straight Dicarboxylate Linkers in an fcu Zirconium Metal–Organic Framework. (2025). Journal of the American Chemical Society. [Link]

  • Synthesis, Characterization and Adsorption Capability of MOF-5. (2015). ResearchGate. [Link]

  • Post-Synthetic Generation of Amino-Acid-Functionalized UiO-66-NH2 Metal–Organic Framework Nanostructures as an Amphoteric Catalyst for Organic Reactions. (n.d.). ACS Applied Nano Materials. [Link]

  • A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. (n.d.).
  • Impact of amino and methyl groups on the loading capacity of UiO-66 for 8-hydroxyquinoline: an in-depth experimental and computational analysis. (n.d.). RSC Publishing. [Link]

  • Ordering Bent and Straight Dicarboxylate Linkers in an fcu Zirconium Metal-Organic Framework. (2025). ResearchGate. [Link]

  • Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. (2023). PMC - NIH. [Link]

  • Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. (2017). Crystal Growth & Design. [Link]

  • Preparation method for MOF-5 metal-organic frameworks. (n.d.).
  • Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. (2023). ACS Omega. [Link]

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Comparative

A Comparative Guide to the Definitive Structural Validation of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid by X-ray Crystallography

Introduction: The Imperative of Unambiguous Structural Elucidation In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realms of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets or other materials. For novel compounds like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid[1], a bifunctional aromatic building block with potential applications in polymer synthesis and as a scaffold for drug candidates, assumption is the enemy of progress. While various analytical techniques can suggest a structure, only Single-Crystal X-ray Diffraction (SCXRD) provides the unequivocal, high-resolution evidence required for definitive validation.[2][3][4]

This guide provides an in-depth, experience-driven walkthrough of the process for validating the structure of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, from synthesis to final crystallographic analysis. It will objectively compare SCXRD with alternative spectroscopic methods, highlighting why it remains the gold standard for absolute structural assignment and providing the supporting experimental framework for researchers, scientists, and drug development professionals.

Part 1: From Synthesis to Single Crystal – The Foundational Workflow

The journey to structural validation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This initial phase is often the most challenging, as the quality of the crystal directly dictates the quality of the diffraction data.[2]

Proposed Synthesis Route

While multiple synthetic routes may exist, a robust and common approach for constructing such biaryl systems is the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The proposed three-step synthesis provides a reliable pathway to obtain the target molecule in high purity, a prerequisite for successful crystallization. A similar strategy has been successfully employed for related structures.[5]

Step 1: Fischer Esterification of 3-Hydroxybenzoic Acid

  • Rationale: Protection of the carboxylic acid is necessary to prevent side reactions during the subsequent coupling step. Fischer esterification is a classic, acid-catalyzed method that is both efficient and cost-effective.

Step 2: Suzuki-Miyaura Coupling

  • Rationale: This Nobel Prize-winning reaction is the cornerstone of modern C-C bond formation. It involves the palladium-catalyzed coupling of an organoboron compound (3-carboxyphenylboronic acid) with an aryl halide or triflate (derived from the protected 3-hydroxy-5-methoxybenzoate). This step constructs the core biaryl backbone of the target molecule.

Step 3: Saponification

  • Rationale: The final step is the deprotection of the ester groups via base-catalyzed hydrolysis (saponification) to yield the two carboxylic acid functionalities of the final product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Experimental Protocol: Crystallization – The Art and Science

Growing a single crystal suitable for X-ray diffraction is a critical bottleneck.[4] The ideal crystal should be well-formed, transparent, and free of defects, typically between 30 and 300 microns in its largest dimension.[3][6] For a molecule like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, which possesses both polar carboxylic acid groups and a less polar methoxy-biphenyl core, a solvent system that balances these properties is crucial. Slow evaporation is often a successful first approach for such compounds.[7]

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. A suitable solvent is one in which the compound is moderately soluble. For this molecule, a polar aprotic solvent like Dimethylformamide (DMF) or a mixture such as Ethanol/Water could be effective.[7]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.

  • Slow Evaporation Setup: Cover the vial with parafilm. Using a fine needle, poke 1-3 small holes in the parafilm.[6] The number and size of the holes control the rate of evaporation. Slower evaporation generally leads to higher quality crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks. Once suitable crystals have formed, they should be harvested promptly to prevent them from redissolving or degrading.

Part 2: The Gold Standard – Validation by Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides precise and detailed information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and absolute stereochemistry.[3][8]

dot digraph "SCXRD_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Figure 1: High-level workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SCXRD Analysis
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope, picked up using a cryoloop, and flash-cooled in a stream of liquid nitrogen. This cryo-cooling minimizes radiation damage from the X-ray beam.

  • Data Collection: The mounted crystal is placed on a goniometer head within the diffractometer.[8] The instrument directs a focused beam of monochromatic X-rays onto the crystal. As the crystal is slowly rotated, a series of diffraction patterns are collected by a detector.[3]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. Computational methods are used to solve the "phase problem," which allows for the calculation of an initial electron density map.[9] An initial atomic model is then built into this map.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated diffraction pattern from the model and the observed experimental pattern.[10]

  • Validation: The final refined structure is rigorously validated using a set of well-established quality indicators.[11] The results are typically reported in a standard Crystallographic Information File (CIF).

Data Interpretation: Self-Validating Metrics

A key strength of X-ray crystallography is its set of internal, self-validating metrics. These quantitative measures provide an objective assessment of the quality of the final structure.

Parameter Description Typical Value for a Good Structure Significance
Resolution (Å) The smallest distance between crystal planes that can be distinguished. Lower numbers indicate higher resolution and more detail.< 1.0 ÅHigh resolution allows for precise localization of atoms and determination of bond lengths.[12]
R-factor (R1) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%Indicates how well the refined structure model predicts the observed data.[12]
R-free Calculated identically to R1, but for a small subset (5-10%) of reflections that were not used in the refinement process.< 6-7%A crucial cross-validation metric that guards against "overfitting" the data, ensuring the model is not just fitting noise.[12]
Goodness of Fit (GoF) A statistical measure that should be close to 1.0 for a well-refined structure.~1.0Values significantly different from 1.0 may indicate a poor model or incorrect data processing.
Bond Lengths/Angles Comparison of the bond lengths and angles in the model to established chemical values.Deviations should be minimal unless chemically justified.Ensures the final model is chemically sensible and conforms to known principles of chemical bonding.[12]

Part 3: Comparative Analysis with Alternative Techniques

While other analytical methods are essential in chemical research, they do not provide the same level of definitive structural detail as SCXRD. The choice of technique should be guided by the specific question being asked.

dot digraph "Technique_Comparison" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Figure 2: Decision logic for selecting a structural analysis technique.

Spectroscopic Alternatives: Strengths and Limitations
Technique Information Provided Strengths Limitations for 3D Structure Validation
NMR Spectroscopy Provides detailed information about the chemical environment, connectivity, and conformation of atoms in solution.[13]Excellent for confirming the molecular skeleton and studying dynamic processes in a more "natural" solution state.[9][14]Does not directly provide high-resolution 3D coordinates, bond lengths, or angles. Structure is inferred, not directly observed. Cannot distinguish between subtle polymorphic forms.
Mass Spectrometry (MS) Determines the mass-to-charge ratio, confirming the molecular weight and elemental formula.Extremely sensitive, requires very little sample. Confirms that the synthesized molecule has the correct mass.Provides no information about atomic connectivity or three-dimensional arrangement.[15]
Infrared (IR) & UV-Vis Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H) and conjugated systems.[16][17]Fast, simple, and excellent for confirming that key chemical transformations have occurred (e.g., ester to carboxylic acid).[18]Provides no data on the overall molecular architecture or the spatial relationship between different parts of the molecule.

While NMR is indispensable for confirming the constitution of the molecule in solution and MS is crucial for verifying its mass, neither can serve as a substitute for X-ray crystallography when the goal is to irrefutably determine the three-dimensional solid-state structure. Spectroscopic data supports the proposed structure, but only crystallographic data validates it.

Conclusion

For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, and indeed for any novel small molecule destined for high-stakes applications like drug development, structural ambiguity is unacceptable. While a suite of analytical techniques should be employed for comprehensive characterization, Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous, high-resolution, and internally validated three-dimensional structure.[19] It transforms a two-dimensional chemical drawing into a precise atomic map, providing the ultimate confirmation of molecular identity and the foundational data for understanding its function.

References

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Warren, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

  • Nanoscience Analytical. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Geform. Crystallization of small molecules. Available at: [Link]

  • Warren, C., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. Available at: [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]

  • University of York, Department of Chemistry. Single Crystal X-ray Diffraction. Available at: [Link]

  • Carleton College, Science Education Resource Center. (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at: [Link]

  • Jevremović, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. Available at: [Link]

  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. Available at: [Link]

  • Wang, Z., et al. (2015). Experimental UV spectra of benzoic acid derivatives. ResearchGate. Available at: [Link]

  • Baum, J. C., & McClure, D. S. (1979). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society. Available at: [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). The Absorption Spectra of Benzoic Acid and Esters. Canadian Journal of Chemistry. Available at: [Link]

  • Davis, I. W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

  • SARomics Biostructures. Validation and Quality Assessment of Protein Structures. Available at: [Link]

  • Google Patents. (2017). A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
  • Worldwide Protein Data Bank. X-ray Validation Task Force. Available at: [Link]

  • Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure. Available at: [Link]

  • Célébi-Ölçüm, N., & G-S-C, G. (2019). Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

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Validation

comparative study of MOFs from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and its isomers

An In-Depth Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from Isomeric Carboxylic Acid Ligands This guide provides a comprehensive comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Metal-Organic Frameworks (MOFs) Derived from Isomeric Carboxylic Acid Ligands

This guide provides a comprehensive comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and its structural isomers. For researchers, scientists, and professionals in drug development, the choice of an organic linker is a critical design parameter that dictates the ultimate topology, porosity, and functional properties of a MOF. This document elucidates the profound impact of subtle changes in ligand geometry—specifically, constitutional isomerism—on the resulting framework's architecture and performance characteristics.

The modular nature of MOFs, constructed from metal ions or clusters and organic ligands, allows for the rational design of materials with tailored properties.[1][2] Carboxylic acid-based ligands are among the most prevalent linkers due to their versatile coordination modes and ability to form robust frameworks.[2][3] However, the precise arrangement of functional groups on the ligand backbone can lead to dramatically different material properties, a concept explored in this guide. While a direct, published comparative study on MOFs from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and its isomers is not yet available, this guide establishes a predictive framework based on well-documented principles of MOF chemistry, using analogous isomeric systems to illustrate the expected outcomes.

The Critical Role of Ligand Isomerism

The geometry of an organic linker is a primary determinant of the resulting MOF's structure.[4] Isomers, molecules with the same chemical formula but different arrangements of atoms, can be used to fine-tune a framework's physical and chemical properties without altering its chemical composition.[5] This principle is paramount in "isoreticular chemistry," where the underlying topology of a MOF is maintained while metrics like pore size are systematically varied by using ligands of different lengths.[6]

Constitutional isomers, where atoms are connected in a different order, offer a more dramatic method of structural control. The angle between coordinating groups (e.g., carboxylates) on a ligand dictates the directionality of network extension, leading to vastly different topologies, pore environments, and ultimately, functional performance.[4]

The Ligand Family: Isomers of Methoxy-Substituted Biphenyl Dicarboxylic Acid

The subject of this guide is 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a bent, V-shaped ligand. Its isomers, by repositioning the carboxyl and methoxy groups, present different angles and steric profiles to the metal centers during self-assembly. Understanding these subtle differences is key to predicting the resulting MOF structures.

Caption: Structural relationship between 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and two of its constitutional isomers.

Predictive Structural Analysis: From Ligand Geometry to Framework Topology

The connectivity of the carboxylate groups (meta vs. para) is the most significant factor influencing the final MOF architecture.

  • Meta-Substituted Ligands (e.g., Ligand A): These ligands are inherently angular or "bent." They tend to promote the formation of complex, often interpenetrated, three-dimensional frameworks or discrete molecular cages. The defined angle restricts linear propagation, forcing the network to grow in multiple dimensions from a single point.

  • Para-Substituted Ligands (e.g., Ligand C): These ligands are linear and act as rigid "struts." They are foundational to creating highly porous, non-interpenetrated frameworks with simple topologies, such as the cubic network seen in the iconic MOF-5.[4][7]

  • Mixed-Substitution Ligands (e.g., Ligand B): These present an intermediate geometry, offering a balance between the angular and linear motifs. The resulting frameworks can exhibit unique topologies that are less predictable but offer opportunities for novel material discovery.

This fundamental principle—angular versus linear extension—is the cornerstone of rational MOF design.[4]

Framework_Topology cluster_ligand Ligand Geometry cluster_framework Resulting Framework Properties Angular Angular Ligand (meta-substituted) Complex Complex/Interpenetrated Topology Angular->Complex Promotes Linear Linear Ligand (para-substituted) Simple Simple/High-Porosity Topology Linear->Simple Promotes

Caption: The influence of ligand geometry on the resulting MOF framework topology.

Comparative Performance Analysis: Linking Structure to Function

The structural variations arising from ligand isomerism directly impact the material's performance in key applications. The following table summarizes the predicted performance differences based on established structure-property relationships in MOFs.

Performance MetricMOF from Ligand A (meta, meta')MOF from Ligand C (para, para')Rationale
BET Surface Area Lower to ModerateHigh to Very HighLinear linkers are more conducive to forming open, non-interpenetrated structures with large accessible surface areas.[4] Angular linkers often lead to denser, interpenetrated frameworks.
Gas Storage Capacity ModerateHighHigh surface area and pore volume, typical of frameworks from linear ligands, are primary drivers for high gas uptake capacity.[1]
Gas Separation Selectivity Potentially HighModerate to HighSmaller, more tortuous pores in frameworks from angular ligands can enhance size-sieving selectivity for certain gas pairs.[8][9] Frameworks from linear ligands may rely more on chemical interactions.
Catalytic Activity Substrate-DependentGenerally Higher AccessibilityThe open pore structures of MOFs from linear ligands often provide better access for substrates to reach active metal sites.[1][10] However, the shape of pores from angular ligands might induce shape-selectivity.
Drug Loading Capacity ModerateHighLarger pore volumes directly correlate with a higher capacity for encapsulating therapeutic molecules.[11]

Experimental Design for a Comparative Study

To validate these predictions, a systematic experimental workflow is required. The following protocols provide a robust framework for synthesizing, characterizing, and comparing the performance of MOFs derived from this isomeric ligand family.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_products Products A Ligand A + Metal Salt Solvothermal Solvothermal Reaction A->Solvothermal B Ligand B + Metal Salt B->Solvothermal C Ligand C + Metal Salt C->Solvothermal MOF_A MOF-A Solvothermal->MOF_A MOF_B MOF-B Solvothermal->MOF_B MOF_C MOF-C Solvothermal->MOF_C Characterization Structural & Chemical Characterization (PXRD, SC-XRD, TGA, FTIR) MOF_A->Characterization MOF_B->Characterization MOF_C->Characterization Performance Performance Evaluation (BET, Gas Adsorption) Characterization->Performance

Caption: A general experimental workflow for the comparative study of isomeric MOFs.

Protocol 1: Solvothermal Synthesis of MOFs

This protocol describes a general solvothermal method that can be adapted for each ligand isomer. The specific solvent, temperature, and reaction time may require optimization.

Causality: Solvothermal synthesis is chosen as it provides the necessary energy to overcome the activation barrier for crystal nucleation and growth, often yielding high-quality single crystals suitable for structural determination.[12] The use of N,N-Dimethylformamide (DMF) is common as it effectively dissolves the precursors and can also act as a weak base to deprotonate the carboxylic acid linkers.[13][14]

Methodology:

  • In a 20 mL glass vial, combine the dicarboxylic acid ligand isomer (0.1 mmol) and a selected metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol).

  • Add 10 mL of N,N-Dimethylformamide (DMF).

  • Seal the vial tightly and sonicate for 15 minutes to ensure complete dissolution and homogenization.

  • Place the sealed vial in a programmable oven.

  • Heat the vial to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Cool the oven to room temperature at a rate of 2 °C/min.

  • Harvest the resulting crystals by decanting the mother liquor.

  • Wash the crystals three times with fresh DMF (5 mL each) to remove unreacted precursors.

  • Perform a solvent exchange by immersing the crystals in methanol for 3 days, replacing the methanol daily. This is crucial for "activating" the MOF by removing high-boiling-point solvent molecules from the pores.[14]

  • Dry the activated sample under vacuum at 60 °C for 12 hours to yield the final product.

Protocol 2: Structural and Thermal Characterization

Causality: A multi-technique approach is essential for unambiguous characterization. Powder X-ray Diffraction (PXRD) confirms the bulk phase purity and crystallinity of the synthesized material.[7][15] Thermogravimetric Analysis (TGA) is critical to determine the thermal stability of the framework and the temperature window for guest molecule removal without framework collapse.[15][16]

Methodologies:

  • Powder X-ray Diffraction (PXRD):

    • Grind a small sample of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect diffraction data using a diffractometer with a Cu Kα source (λ = 1.54 Å) over a 2θ range of 5° to 40°.

    • Compare the experimental patterns to confirm phase purity and identify potential structural differences between the isomeric MOFs.[7]

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the activated MOF sample into an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting weight loss curve to identify the removal of residual solvents and the onset of framework decomposition.[15]

Protocol 3: Porosity and Gas Adsorption Performance

Causality: Nitrogen adsorption-desorption isotherms at 77 K are the standard method for determining the porosity of a material. The Brunauer-Emmett-Teller (BET) model is applied to this data to calculate the specific surface area, a key performance metric.[15] Gas adsorption measurements at relevant temperatures (e.g., 273 K or 298 K) quantify the material's capacity for specific gases like CO₂, providing insight into its potential for applications like carbon capture.[17]

Methodologies:

  • Brunauer-Emmett-Teller (BET) Analysis:

    • Load approximately 100 mg of the activated MOF sample into a sample tube.

    • Degas the sample under high vacuum at a temperature determined from the TGA curve (typically 120-150 °C) for at least 12 hours to ensure all guest molecules are removed from the pores.

    • Measure the nitrogen adsorption-desorption isotherm at 77 K.

    • Calculate the specific surface area using the BET equation over an appropriate relative pressure range.

  • CO₂ Adsorption Measurement:

    • Using the same degassed sample, measure the CO₂ adsorption isotherm at 273 K and 298 K up to a pressure of 1 bar.

    • Plot the amount of CO₂ adsorbed (mmol/g) as a function of pressure to determine the uptake capacity and affinity of the material for carbon dioxide.

Conclusion

While the specific MOFs derived from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and its isomers await experimental realization, the principles of MOF chemistry provide a strong foundation for predicting their structural and functional divergence. The geometry of the isomeric linkers—angular, linear, or mixed—will be the defining factor in the resulting framework topology, porosity, and performance. Angular linkers are anticipated to yield complex, interpenetrated structures with moderate surface areas, potentially suited for selective separations. Conversely, linear isomers are expected to produce highly porous, non-interpenetrated frameworks ideal for high-capacity gas storage and drug delivery applications. The systematic experimental plan detailed herein offers a clear pathway for researchers to synthesize and validate these novel materials, contributing valuable knowledge to the field of rational MOF design.

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  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Omar Yaghi.
  • Multi-Carboxylic MOFs Linkers. CD Bioparticles.
  • Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Semantic Scholar.
  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Assessment: Titration of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a cornerstone of safety, effic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a dicarboxylic acid with potential applications in metal-organic frameworks and as a synthetic building block, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of potentiometric titration as a primary method for determining the purity of this compound, weighed against alternative analytical techniques.

Understanding the Analyte: 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

The purity of this compound is often expressed as a percentage assay, calculated based on the amount of titrant consumed to reach the equivalence point. This value is a direct measure of the active, titratable substance within the sample.

The Principle of Potentiometric Titration for Purity Assay

Potentiometric acid-base titration is a robust and widely accepted method for the purity determination of acidic or basic substances. The technique involves monitoring the change in pH (or potential) of a solution of the analyte as a standardized titrant is added incrementally. The equivalence point, where the moles of titrant are stoichiometrically equal to the moles of the analyte, is identified by the point of maximum inflection on the resulting titration curve.

For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a diprotic acid, the neutralization reaction with a strong base like sodium hydroxide (NaOH) proceeds in two steps:

Step 1: HOOC-R-COOH + NaOH → NaOOC-R-COOH + H₂O Step 2: NaOOC-R-COOH + NaOH → NaOOC-R-COONa + H₂O

The choice of a strong base like NaOH as the titrant is crucial as it ensures a complete and rapid reaction with both acidic protons, leading to well-defined equivalence points.

Experimental Protocol: Potentiometric Titration of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

This protocol is designed to be a self-validating system, incorporating steps for standardization and system suitability to ensure the accuracy and reliability of the results.

3.1. Materials and Reagents

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid sample

  • Potassium hydrogen phthalate (KHP), primary standard grade

  • Sodium hydroxide (NaOH), analytical grade

  • Anhydrous sodium carbonate

  • High-purity water, degassed

  • Suitable solvent (e.g., a mixture of water and ethanol to ensure solubility)

  • Calibrated pH electrode and meter

  • Class A volumetric glassware

3.2. Titrant Standardization

The accuracy of the titration hinges on the precise concentration of the NaOH titrant. Therefore, it must be standardized against a primary standard like KHP.

  • Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 mL of degassed, high-purity water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared ~0.1 M NaOH solution until a faint, persistent pink color is observed.

  • Calculate the exact molarity of the NaOH solution. This standardization should be performed in triplicate to ensure precision.

3.3. Sample Analysis

  • Accurately weigh approximately 0.2 g of the 3-(3-Carboxyphenyl)-5-methoxybenzoic acid sample.

  • Dissolve the sample in a suitable solvent mixture, for instance, 50 mL of a 1:1 ethanol/water solution. Gentle heating may be required to ensure complete dissolution.

  • Immerse the calibrated pH electrode and the burette tip into the sample solution.

  • Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added. It is advisable to add smaller increments of titrant near the expected equivalence points.

  • Continue the titration past the second equivalence point to obtain a complete titration curve.

3.4. Data Analysis and Purity Calculation

  • Plot the pH versus the volume of NaOH added to generate the titration curve.

  • Determine the two equivalence points (V₁ and V₂) from the first or second derivative of the titration curve. The second equivalence point (V₂) is typically used for the final purity calculation as it represents the complete neutralization of the dicarboxylic acid.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (V₂ × M_NaOH × MW_analyte) / (2 × W_sample) × 100

    Where:

    • V₂ = Volume of NaOH at the second equivalence point (in L)

    • M_NaOH = Molarity of the standardized NaOH solution (in mol/L)

    • MW_analyte = Molecular weight of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (286.25 g/mol )

    • W_sample = Weight of the sample (in g)

    • The factor of 2 in the denominator accounts for the diprotic nature of the acid.

Visualizing the Titration Workflow

The following diagram illustrates the key steps in the potentiometric titration workflow for purity assessment.

Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Titrant_Prep Prepare ~0.1 M NaOH Standardize Standardize NaOH with KHP Titrant_Prep->Standardize Standard_Prep Dry & Weigh KHP Standard Standard_Prep->Standardize Sample_Prep Weigh & Dissolve Sample Titrate Titrate Sample with Standardized NaOH Sample_Prep->Titrate Standardize->Titrate Standardized Molarity Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Determine_EP Determine Equivalence Point (V₂) Plot->Determine_EP Calculate Calculate Purity (%) Determine_EP->Calculate

Caption: Workflow for the purity assessment of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid via potentiometric titration.

Comparison with Alternative Purity Assessment Methods

While titration is a reliable and cost-effective method, other analytical techniques can provide complementary or more detailed information about the purity of a sample. The choice of method often depends on the specific requirements of the analysis, such as the need to identify and quantify specific impurities.

MethodPrincipleAdvantagesDisadvantages
Potentiometric Titration Neutralization of acidic protons with a standardized base.High accuracy and precision for assay determination, cost-effective, well-established methodology.Not impurity-specific, may not detect non-acidic impurities, requires careful standardization.
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a mobile and stationary phase.Can separate and quantify the main component and individual impurities, high sensitivity, suitable for complex mixtures.Higher equipment and operational costs, requires method development and validation, may need specific impurity standards.
Differential Scanning Calorimetry (DSC) Measurement of the heat flow into or out of a sample as a function of temperature or time.Provides information on melting point and purity based on melting point depression, requires small sample amounts.Less accurate for samples with solid-state impurities or amorphous content, not suitable for thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Integration of NMR signals relative to a certified internal standard.Highly accurate and precise, provides structural information, primary analytical method, does not require a standard of the analyte itself.High initial instrument cost, requires specialized expertise, may have lower sensitivity for certain impurities.

Visualizing the Method Comparison

The following diagram provides a comparative overview of the different analytical methods for purity assessment.

Method_Comparison cluster_methods Title Purity Assessment Method Comparison Titration Potentiometric Titration High Accuracy + Cost-Effective + Established Method Not Impurity-Specific - Requires Standardization HPLC HPLC Impurity Profiling + High Sensitivity + Widely Applicable Higher Cost - Method Development DSC DSC Melting Point Purity + Small Sample Size + Fast Analysis Not for Amorphous Samples - Less Accurate for Some Impurities qNMR qNMR Primary Method + Structural Info + High Precision High Instrument Cost - Requires Expertise

Caption: Comparative analysis of analytical methods for purity determination.

Conclusion: Selecting the Appropriate Method

For the routine quality control and purity assay of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, potentiometric titration stands out as a highly reliable, accurate, and cost-effective method. Its foundation in well-understood stoichiometric principles makes it a robust choice for determining the overall percentage of the active dicarboxylic acid.

However, in a research and development or a stringent regulatory environment, a multi-faceted approach is often warranted. HPLC is invaluable for identifying and quantifying specific process-related impurities or degradation products, providing a more complete picture of the sample's purity profile. qNMR serves as a primary, non-destructive method that can provide an orthogonal confirmation of the purity value obtained by titration, while DSC can offer insights into the solid-state properties of the material.

Ultimately, the choice of analytical technique should be guided by the specific goals of the analysis, the stage of development, and the available resources. A well-characterized reference standard, qualified by a combination of these techniques, is the gold standard for ensuring the ongoing quality and consistency of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

References

  • PubChem. 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • MolPort. 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. MolPort. [Link]

Validation

cross-validation of analytical methods for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid A Senior Application Scientist's Perspective on Ensuring Data Comparability In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for 3-(3-Carboxyphenyl)-5-methoxybenzoic acid

A Senior Application Scientist's Perspective on Ensuring Data Comparability

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid , a dicarboxylic aromatic compound with potential applications as a linker, intermediate, or active entity, the ability to reliably quantify it across different stages of development is non-negotiable. This guide provides a comprehensive framework for the cross-validation of analytical methods for this specific analyte, moving beyond a simple checklist to explain the scientific rationale behind each step. Our focus is on establishing comparability between a workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

The process of analytical method validation demonstrates that a procedure is suitable for its intended purpose.[1][2] However, as projects evolve, methods may be updated, or samples may be analyzed across different laboratories or with different techniques. This is where cross-validation becomes critical. It is the formal process of demonstrating that two distinct analytical procedures can produce comparable data, ensuring consistency and allowing for the confident comparison of results over the lifecycle of a product.[3][4]

Choosing the Right Tools: A Comparison of Analytical Techniques

The selection of an analytical method is driven by the "Analytical Target Profile" (ATP)—a prospective summary of the method's intended purpose and desired performance characteristics.[5] For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, two methods are commonly employed, each with distinct advantages.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the primary method for routine analysis, quality control, and stability testing. Its robustness, cost-effectiveness, and simplicity make it a staple in most laboratories. The presence of aromatic rings in the analyte provides strong chromophores, making UV detection highly suitable.[6][7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When the demand for sensitivity and specificity is higher—for instance, in bioanalysis (pharmacokinetics), impurity profiling at trace levels, or metabolite identification—LC-MS/MS is the method of choice.[8][9] Its ability to selectively monitor specific mass transitions provides unparalleled specificity, minimizing interference from complex sample matrices.[10][11]

The core objective of our cross-validation is to ensure that the data generated by the high-sensitivity LC-MS/MS method is comparable to the established HPLC-UV method within a defined range.

Logical Workflow for Method Development and Cross-Validation

The following diagram illustrates the logical progression from method development through to the successful cross-validation of two independent analytical methods.

CrossValidationWorkflow cluster_dev Method Development & Validation cluster_crossval Cross-Validation ATP Define Analytical Target Profile (ATP) Dev_HPLC Develop HPLC-UV Method ATP->Dev_HPLC Dev_LCMS Develop LC-MS/MS Method ATP->Dev_LCMS Val_HPLC Validate HPLC-UV (per ICH Q2) Dev_HPLC->Val_HPLC Design Design Cross-Validation Study Protocol Val_HPLC->Design Val_LCMS Validate LC-MS/MS (per ICH Q2) Dev_LCMS->Val_LCMS Val_LCMS->Design Analyze Analyze QC & Study Samples with Both Methods Design->Analyze Compare Statistical Comparison of Results Analyze->Compare Report Generate Cross-Validation Report & Define Bias Compare->Report

Caption: Workflow from method development to cross-validation.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed, self-validating protocols for both the HPLC-UV and LC-MS/MS methods. The trustworthiness of these protocols lies in the inclusion of system suitability tests (SSTs), which are performed before each analytical run to ensure the system is performing correctly.

Protocol 1: HPLC-UV Method for Quantification
  • Objective: To quantify 3-(3-Carboxyphenyl)-5-methoxybenzoic acid in a drug substance or product matrix.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 Acetonitrile:Water (diluent).

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 50, and 80 µg/mL).

    • Accurately weigh the sample and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

  • System Suitability Test (SST):

    • Inject the medium QC standard solution six times consecutively.

    • The % Relative Standard Deviation (%RSD) for peak area and retention time must be ≤ 2.0%.

    • The tailing factor for the analyte peak should be ≤ 2.0.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
  • Objective: To provide a highly sensitive and specific quantification method, often for bioanalytical samples or trace-level impurities.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UHPLC column, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transition: Monitor the transition for the deprotonated parent ion to a characteristic fragment ion (e.g., m/z 285 -> 241, representing the loss of CO2).

    • Source Parameters: Optimize gas flows, ion spray voltage, and temperature for the specific instrument.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution as in the HPLC method.

    • Serially dilute to create a calibration curve from 0.1 ng/mL to 200 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 80, and 160 ng/mL).

    • For biological samples, a sample extraction step (e.g., protein precipitation or solid-phase extraction) is required.

  • System Suitability Test (SST):

    • Inject the medium QC standard solution six times.

    • The %RSD for peak area and retention time must be ≤ 5.0%.

Designing the Cross-Validation Study

The cross-validation protocol must be meticulously designed to provide a direct and statistically meaningful comparison of the two methods. The study should be conducted according to the principles outlined in international guidelines.[12][13]

Key Validation Parameters & Their Interrelationship

The success of any analytical method rests on a foundation of core performance characteristics. These parameters are not independent but are logically interconnected, all serving the ultimate goal of ensuring the method is "fit for purpose."

ValidationParameters centerNode Fit for Purpose Accuracy Accuracy (% Recovery) centerNode->Accuracy Precision Precision (%RSD) centerNode->Precision Specificity Specificity centerNode->Specificity Robustness Robustness centerNode->Robustness Linearity Linearity (r²) Accuracy->Linearity Precision->Linearity Range Range Linearity->Range

Caption: Interrelationship of core analytical validation parameters.

Cross-Validation Execution:
  • Sample Selection: A minimum of three batches of QC samples (at LLOQ, Low, Mid, High concentrations) should be prepared. If available, incurred study samples should also be included.[14]

  • Analysis: Analyze the full set of cross-validation samples with both the HPLC-UV and LC-MS/MS methods. To ensure integrity, the analysis should be performed by different analysts on different days if assessing inter-day precision.

  • Acceptance Criteria: The core of the comparison lies in the percentage difference between the results obtained from the two methods. While the latest ICH M10 guideline intentionally omits rigid acceptance criteria for cross-validation to encourage scientific judgment, a common industry practice is to use the following as a benchmark[3]:

    • The mean concentration of at least two-thirds (67%) of the samples should be within ±20% of the mean value obtained from the other method.

    • The overall mean bias between the two methods should be evaluated.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. Below is a hypothetical dataset illustrating the expected performance characteristics from the initial validation of each method and the results of the cross-validation study.

Table 1: Method Validation Performance Summary
Performance CharacteristicHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.995
Range 0.5 - 100 µg/mL0.1 - 200 ng/mLAs defined by ATP
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mLS/N ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.0%80-120% (90-110% typical)
Precision (%RSD) ≤ 1.8%≤ 4.5%≤ 15% (≤ 20% at LLOQ)
Specificity No interference at RTNo interference in MRMNo significant interfering peaks
Table 2: Hypothetical Cross-Validation Results
QC LevelHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% DifferencePass/Fail (±20%)
Low QC (1.5 µg/mL)1.481.55+4.7%Pass
Mid QC (50 µg/mL)50.948.7-4.3%Pass
High QC (80 µg/mL)79.281.5+2.9%Pass
Overall Mean Bias --+1.1% -

Note: For this comparison, the LC-MS/MS results would be from samples prepared at concentrations overlapping with the HPLC method's range.

Interpretation: The data presented in Table 2 demonstrates excellent concordance between the two methods. The percentage difference for all QC levels is well within the ±20% acceptance boundary, and the overall mean bias is negligible. This result provides high confidence that data generated by either method, within the validated overlapping range, can be used interchangeably or compared directly. This successful cross-validation ensures data continuity, a critical requirement for long-term drug development programs.[15][16]

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process that underpins the reliability of data throughout a drug's lifecycle. It is not merely a procedural hurdle but a fundamental exercise in ensuring data integrity and comparability. By understanding the principles behind method selection, meticulously designing experimental protocols, and adhering to established regulatory guidelines, researchers can confidently bridge the gap between different analytical techniques. For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, demonstrating concordance between a robust HPLC-UV method and a sensitive LC-MS/MS method ensures that analytical capabilities can evolve with project needs without compromising the coherence and integrity of the overall data package.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • Maioli, A., et al. (n.d.). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (2005, November). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • IPQ.org. (2010, December 11). Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control.
  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o.
  • National University of Ireland, Maynooth. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • pub H-BRS. (2023, April 25). What is the best spectroscopic method for simultaneous analysis of organic acids and (poly)saccharides in biological matrices.
  • National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC.
  • National Institutes of Health. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
  • National Institutes of Health. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. (2017, September). Cross and Partial Validation.
  • GMP Compliance. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
  • Semantic Scholar. (2008). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
  • UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II.
  • National Institutes of Health. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • ResearchGate. (2025, August 9). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline.
  • MassBank. (2017, October 22). Benzoic acids and derivatives.
  • BenchChem. (2025). A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Assays.
  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride.
  • LibreTexts Chemistry. (n.d.). Spectroscopic Methods.
  • U.S. Environmental Protection Agency. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-methyl-,2-(3,5-dimethylbenzoyl)-21(1 N-(1 , 1 -dimethylethyl) -.
  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines.
  • European Medicines Agency. (2017, November 9). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs.
  • PubMed. (n.d.). A comparative study of five different methods for the determination of 3-methoxy-4-hydroxymandelic acid in urine.

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Comparative

A Comparative Guide to the Performance of Metal-Organic Framework Sensors Based on Aromatic Dicarboxylate Ligands

For researchers, scientists, and professionals in drug development, the quest for highly sensitive and selective analytical tools is perpetual. This guide provides an in-depth performance comparison of chemical sensors b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quest for highly sensitive and selective analytical tools is perpetual. This guide provides an in-depth performance comparison of chemical sensors based on Metal-Organic Frameworks (MOFs) constructed from aromatic dicarboxylate ligands. While we will use 3-(3-Carboxyphenyl)-5-methoxybenzoic acid as a conceptual archetype for a versatile, bent dicarboxylate linker, the principles and comparative data presented herein are broadly applicable to a range of MOF-based sensors derived from similar organic building blocks.

The unique appeal of MOFs in sensing applications stems from their exceptionally high surface areas, tunable porosity, and the vast possibilities for functionalization.[1] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and inherent photophysical properties, which are the bedrock of the sensing mechanism.[2] This guide will navigate the causal relationships between the structural features of these MOFs and their sensing performance, supported by experimental data and detailed protocols.

The Central Role of the Aromatic Dicarboxylate Ligand

Aromatic dicarboxylate ligands are the organic struts that, in conjunction with metal nodes, self-assemble to form the porous architecture of MOFs. The geometry and functional groups of the ligand directly influence the MOF's sensing capabilities. For instance, a bent dicarboxylate ligand like 3-(3-Carboxyphenyl)-5-methoxybenzoic acid can lead to the formation of complex, three-dimensional frameworks with specific pore sizes and shapes, which is crucial for selective analyte binding. The methoxy group, in this case, can modulate the electronic properties of the ligand and influence the luminescence of the resulting MOF, a key feature for optical sensing.

Performance Comparison of MOF-Based Sensors

The performance of a sensor is a multi-faceted evaluation of its sensitivity, selectivity, response time, and stability.[1] MOF-based sensors can be broadly categorized into luminescent and electrochemical sensors, each with distinct advantages and applications.

Luminescent MOF (LMOF) Sensors

Luminescent MOFs (LMOFs) are a prominent class of optical sensors.[3] Their sensing mechanism often relies on changes in their fluorescence emission upon interaction with an analyte.[4] This can manifest as fluorescence quenching ("turn-off"), enhancement ("turn-on"), or a ratiometric shift.[4][5] The inherent luminescence can originate from the organic linker, the metal cluster, or encapsulated guest molecules.[4]

Key Performance Metrics for LMOF Sensors:

Analyte ClassRepresentative LMOF SystemLimit of Detection (LOD)Quenching Efficiency (Ksv)Response TimeRef.
Nitroaromatics TMU-45 ([Zn2(hfipbb)2(L1)]n)2.07 ppm for TNP34,741 M⁻¹< 1 minute[6]
LNU-23 based indicator paperNot specifiedNot specified< 25 seconds[7]
Metal Ions ZJU-27/GCE (for Pb²⁺)0.228 ppbNot ApplicableNot specified[8]
Eu-FDANot specified for specific ionNot specifiedNot specified[9]
Volatile Organic Compounds (VOCs) UiO-66-X SURMOFsppm levelNot ApplicableMinutes[10]
Biomarkers Nano-LCP 1 (for 3-NT)0.023 µMNot specifiedNot specified[4]

TNP : 2,4,6-trinitrophenol, 3-NT : 3-Nitrotyrosine

The high sensitivity of LMOFs towards nitroaromatic compounds, such as 2,4,6-trinitrophenol (TNP), is often attributed to a combination of electron transfer from the electron-rich MOF to the electron-deficient nitroaromatic and resonance energy transfer.[6][11] The porosity of the MOF also plays a crucial role by pre-concentrating the analyte molecules within the framework, leading to a more pronounced quenching effect.[1]

Electrochemical MOF Sensors

Electrochemical sensors based on MOFs leverage the material's high surface area and catalytic properties to detect analytes through changes in electrical signals.[12] These sensors are often fabricated by modifying an electrode surface with the MOF material. The porous nature of MOFs facilitates the diffusion of analytes to the electrode surface, enhancing the electrochemical response.

Key Performance Metrics for Electrochemical MOF Sensors:

AnalyteRepresentative MOF SystemLimit of Detection (LOD)Linear RangeSensitivityRef.
Uric Acid MOF-derived nanoceria/AuNPs0.011 µM0.05 - 50 µMNot specified[12]
Ammonium (NH₄⁺) MOFs-W(OCH₂CH₃)₆/Ppy-rGONot specifiedNot specifiedHigh[12]
Glucose MWCNT-RuBpy@Ni-MOFNot specifiedBroadHigh[12]

The versatility of electrochemical MOF sensors is demonstrated by their application in detecting a wide range of analytes from small biomolecules like uric acid and glucose to inorganic ions.[12] The ability to incorporate catalytically active metal centers and conductive components into the MOF composite structure is key to their high performance.

Experimental Methodologies

The successful development of high-performance MOF-based sensors hinges on reproducible synthesis and fabrication protocols. Below are representative, detailed procedures for the synthesis of a luminescent MOF and the fabrication of an electrochemical sensor.

Synthesis of a Luminescent Zinc-based MOF (Illustrative Protocol)

This protocol is a generalized procedure for the solvothermal synthesis of a Zn-based MOF using an aromatic dicarboxylate linker, analogous to the synthesis of MOF-5.[13][14]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (or a similar aromatic dicarboxylate ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of the aromatic dicarboxylate ligand in 10 mL of DMF.

  • In a separate vial, dissolve 1.0 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the vial containing the ligand.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 105 °C for 24 hours.

  • After cooling to room temperature, colorless crystals will have formed.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL).

  • To activate the MOF (remove solvent molecules from the pores), immerse the crystals in fresh chloroform for 72 hours, replacing the chloroform every 24 hours.

  • Decant the chloroform and dry the crystals under vacuum at 120 °C for 12 hours.

Causality: The solvothermal method provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to crystalline materials.[2] The choice of solvent (DMF) is crucial as it solubilizes the precursors and acts as a modulator during crystal growth. The activation step is critical for sensing applications as it evacuates the pores, making them accessible to analyte molecules.

Fabrication of a MOF-Modified Glassy Carbon Electrode (GCE)

This protocol describes the modification of a glassy carbon electrode (GCE) with a MOF for electrochemical sensing.[8]

Materials:

  • Synthesized and activated MOF powder

  • Nafion solution (0.5 wt%)

  • Ethanol

  • Deionized water

  • Alumina slurry (0.05 µm)

  • Glassy Carbon Electrode (GCE)

Procedure:

  • Polish the GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.

  • Sonochemically clean the polished GCE in deionized water and then ethanol for 2 minutes each.

  • Dry the GCE under a stream of nitrogen.

  • Prepare a 1 mg/mL suspension of the MOF powder in a 1:1 (v/v) water/ethanol solution containing 0.5 wt% Nafion.

  • Sonicate the suspension for 30 minutes to obtain a homogeneous ink.

  • Drop-cast 5 µL of the MOF ink onto the surface of the cleaned GCE.

  • Allow the solvent to evaporate at room temperature.

  • The MOF-modified GCE is now ready for use in electrochemical measurements.

Causality: The polishing and cleaning steps ensure a pristine electrode surface for reproducible modification. Nafion is used as a binder to ensure the stable immobilization of the MOF particles onto the electrode surface. The high surface area of the MOF-modified electrode allows for enhanced accumulation of the analyte at the electrode-solution interface, leading to improved sensitivity.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and workflows is essential for understanding and optimizing sensor performance.

Luminescence Quenching Mechanism in LMOFs

cluster_0 LMOF Ground State cluster_1 Excitation cluster_2 LMOF Excited State cluster_3 Detection Pathways LMOF_ground LMOF LMOF_excited LMOF* LMOF_ground->LMOF_excited Absorption Excitation Excitation (Light Source) Analyte Analyte LMOF_excited->Analyte Interaction Fluorescence Fluorescence Emission (No Analyte) LMOF_excited->Fluorescence Radiative Decay Quenching Fluorescence Quenching (Electron/Energy Transfer) Analyte->Quenching No_Signal Reduced/No Signal Quenching->No_Signal Signal Detected Signal Fluorescence->Signal

Caption: Luminescence quenching mechanism in an LMOF sensor.

Experimental Workflow for Sensor Performance Evaluation

cluster_0 Sensor Preparation cluster_1 Analyte Interaction cluster_2 Data Acquisition & Analysis MOF_Synth MOF Synthesis & Activation Sensor_Fab Sensor Fabrication (e.g., Electrode Modification) MOF_Synth->Sensor_Fab Incubation Incubate Sensor with Analyte Solution Sensor_Fab->Incubation Analyte_Prep Prepare Analyte Solutions (Varying Conc.) Analyte_Prep->Incubation Measurement Measure Response (Fluorescence/Current) Incubation->Measurement Data_Analysis Data Analysis (Calibration Curve, LOD) Measurement->Data_Analysis Selectivity Selectivity Test (Interfering Species) Data_Analysis->Selectivity

Caption: Workflow for evaluating the performance of a MOF-based sensor.

Future Perspectives

The field of MOF-based sensors is rapidly evolving. Future research will likely focus on the development of MOFs with enhanced stability in aqueous environments, the integration of multiple functionalities into a single framework for multiplexed detection, and the fabrication of portable, real-time sensing devices. The rational design of organic linkers, such as derivatives of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, will continue to be a cornerstone of innovation in this exciting area.

References

  • Metal-organic frameworks (MOFs): A review of volatile organic compounds (VOCs) detection. (URL: [Link])

  • MOF-based Sensors for Volatile Organic Compounds. (URL: [Link])

  • Optimized Detection of Volatile Organic Compounds Utilizing Durable and Selective Arrays of Tailored UiO-66-X SURMOF Sensors. (URL: [Link])

  • Recent progress on MOF-based optical sensors for VOC sensing. (URL: [Link])

  • MOF-based sensing for VOCs categorized by different mechanisms. (URL: [Link])

  • A comparison of MOF-based luminescent probes for the detection of TNP. (URL: [Link])

  • Metal–Organic Framework-Based Biosensing Platforms for the Sensitive Determination of Trace Elements and Heavy Metals: A Comprehensive Review. (URL: [Link])

  • Strategies to fabricate metal–organic framework (MOF)-based luminescent sensing platforms. (URL: [Link])

  • Mechanistic insight into the sensing of nitroaromatic compounds by metal-organic frameworks. (URL: [Link])

  • Recent advances in metal-organic framework (MOF)-based agricultural sensors for metal ions: a review. (URL: [Link])

  • Phenolic Nitroaromatics Detection by Fluorinated Metal-Organic Frameworks:Barrier Elimination for Selective Sensing of Specific Group of Nitroaromatics. (URL: [Link])

  • Metal–organic framework-based sensors for the detection of heavy metal ions in water. (URL: [Link])

  • List of MOF-based sensing techniques for heavy metal detection. (URL: [Link])

  • Recent Advances in Metal–Organic Framework-Based Luminescent Sensors toward 3-Nitrotyrosine Biomarker. (URL: [Link])

  • Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications. (URL: [Link])

  • Metal organic framework (MOF): Synthesis and fabrication for the application of electrochemical sensing. (URL: [Link])

  • Luminescent Metal-Organic Framework Sensor for Detection of Biomarker 2-Thiothiazolidine-4-Carboxylic acid. (URL: [Link])

  • Advancements in MOF-based resistive gas sensors: synthesis methods and applications for toxic gas detection. (URL: [Link])

  • An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors. (URL: [Link])

  • Luminescent Metal–Organic Framework Thin Films: From Preparation to Biomedical Sensing Applications. (URL: [Link])

  • Recent advances in luminescent metal–organic frameworks (LMOFs) based fluorescent sensors for antibiotics. (URL: [Link])

  • Chemical Sensors and Biosensors Based on Metal–Organic Frameworks (MOFs). (URL: [Link])

  • Luminescent metal-organic frameworks for chemical sensing and explosive detection. (URL: [Link])

  • Metal-organic Frameworks: Emerging Luminescent Sensors. (URL: [Link])

  • the synthesis of metal-organic frameworks (MOFS) with an environmentally benign solvent for applications in environmental protection. (URL: [Link])

  • Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. (URL: [Link])

  • Synthesis of MOF-5 and IRMOF-3 and post-synthetic introduction of amide... (URL: [Link])

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (URL: [Link])

  • Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. (URL: [Link])

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Validation

A Senior Application Scientist's Guide to Benchmarking Porosity in Novel Metal-Organic Frameworks: A Prospective Analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

Introduction: The Rational Design of Porous Materials In the landscape of materials science, the ability to engineer porosity at the molecular level is paramount. Porous materials are the cornerstone of numerous advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rational Design of Porous Materials

In the landscape of materials science, the ability to engineer porosity at the molecular level is paramount. Porous materials are the cornerstone of numerous advanced technologies, from capturing atmospheric CO2 to delivering targeted therapeutics. Metal-Organic Frameworks (MOFs), a class of crystalline materials constructed from metal nodes and organic linkers, offer an unprecedented level of control over pore size, shape, and chemical functionality.[1][2] The choice of the organic linker is a critical design parameter, dictating the topology and, consequently, the porosity of the resulting framework.

This guide presents a prospective analysis of a novel linker, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid , for the synthesis of new porous MOFs. To date, a comprehensive study of materials synthesized from this specific linker is not available in the published literature. Therefore, this document serves as a forward-looking guide for researchers, providing a framework for predicting the porous properties of a hypothetical MOF derived from this linker and benchmarking it against well-established, high-performing materials. By combining theoretical structural analysis with established experimental protocols, we aim to provide a robust roadmap for the design, synthesis, and characterization of next-generation porous materials.

Ligand Analysis and Predicted Framework Topology

The organic linker, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, possesses several key structural features that allow us to predict its behavior in MOF synthesis:

  • Angled Disposition of Carboxylates: Unlike linear linkers such as terephthalic acid (used in MOF-5), this molecule has its two carboxylate groups positioned at an angle relative to each other. This bent geometry is likely to favor the formation of frameworks with complex, three-dimensional pore structures rather than simple cubic nets.

  • Methoxy Functionalization: The presence of a methoxy (-OCH3) group is a significant feature. Functional groups can influence the resulting MOF topology through steric effects or by altering electronic properties.[3] In some cases, functionalization can lead to interpenetrated frameworks or entirely new network topologies compared to the parent, un-functionalized linker.[3] This could potentially lead to a framework with a hierarchical pore structure, which is beneficial for both storage capacity and diffusion kinetics.

  • Potential for High Surface Area: The overall size and rigidity of the linker suggest that, if a stable, non-interpenetrated framework can be achieved, the resulting material could exhibit significant porosity.

Based on these features, we can hypothesize the formation of a MOF with a complex, three-dimensional, and potentially hierarchical pore system. The methoxy groups lining the pores could also impart unique selective adsorption properties.

Benchmarking Against Established MOFs

To provide a meaningful performance target, we will compare the predicted attributes of a MOF derived from our target linker with three of the most well-characterized MOFs in the field: MOF-5, HKUST-1, and ZIF-8. These materials represent different framework topologies and compositions, providing a broad basis for comparison.

MaterialOrganic LinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Framework Topology
MOF-5 (IRMOF-1) 1,4-Benzenedicarboxylic acidZn₄O~3000 - 3500[1]~1.0 - 1.2~12pcu
HKUST-1 Benzene-1,3,5-tricarboxylic acidCu₂~1500 - 1800~0.6 - 0.8~9tbo
ZIF-8 2-MethylimidazoleZn~1300 - 1800[4]~0.5 - 0.7~11.6 (aperture ~3.4)sod
Hypothetical MOF 3-(3-Carboxyphenyl)-5-methoxybenzoic acidZn or Cu (Predicted)To be determinedTo be determinedTo be determinedPredicted complex 3D

This table summarizes the key porosity metrics for our benchmark materials. The wide range in reported surface areas for MOF-5, for instance, highlights the sensitivity of MOF synthesis and activation procedures.[1] Our goal in synthesizing a new MOF would be to achieve a high BET surface area, comparable to these benchmarks, while potentially introducing new functionality via the methoxy group.

Experimental Workflow: From Synthesis to Porosity Characterization

The following sections detail the proposed experimental plan for synthesizing a novel MOF from 3-(3-Carboxyphenyl)-5-methoxybenzoic acid and characterizing its porosity.

Part 1: Solvothermal Synthesis

Solvothermal synthesis is the most common method for producing crystalline MOFs. The process involves heating the constituent metal salts and organic linkers in a high-boiling-point solvent within a sealed vessel.

cluster_prep Reactant Preparation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Combine Reactants in Teflon-lined Autoclave Metal_Salt->Mix Ligand 3-(3-Carboxyphenyl)-5-methoxybenzoic acid Ligand->Mix Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mix Heat Heat at 80-120°C for 24-72h Mix->Heat Cool Slow Cooling to Room Temperature Heat->Cool Wash Wash with Fresh Solvent (e.g., DMF, Chloroform) Cool->Wash Activate Solvent Exchange & Thermal Activation Wash->Activate Product Crystalline MOF Product Activate->Product cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Weigh 50-100mg of MOF Degas Degas under vacuum at 120-150°C Weigh->Degas Mount Mount sample in analyzer Degas->Mount Cool Cool to 77K with Liquid N₂ Mount->Cool Measure Measure N₂ Adsorption/Desorption Isotherm Cool->Measure BET Calculate BET Surface Area (P/P₀ = 0.005-0.05) Measure->BET PoreVol Determine Total Pore Volume Measure->PoreVol PSD Calculate Pore Size Distribution (DFT/BJH) Measure->PSD Results Porosity Data BET->Results PoreVol->Results PSD->Results

Caption: Experimental workflow for porosity characterization using BET analysis.

Conclusion and Future Outlook

This guide outlines a scientifically rigorous approach to the design and porosity benchmarking of novel MOFs based on the 3-(3-Carboxyphenyl)-5-methoxybenzoic acid linker. By leveraging predictive analysis based on ligand architecture and making direct comparisons to high-performing, well-established MOFs, researchers can set clear performance goals. The detailed experimental protocols provided for synthesis and, crucially, for porosity characterization, emphasize the causality behind each step, ensuring data integrity and reproducibility.

The successful synthesis of a highly porous material from this new linker would not only validate the predictive framework presented here but also contribute a new building block to the MOF chemist's toolkit. The presence of the methoxy functionality offers intriguing possibilities for tuning the adsorptive and catalytic properties of the resulting framework, opening avenues for future research in gas separation, sensing, and beyond.

References

  • What is the degassing condition to do BET surface analysis of Zn-BDC and Co-BDC MOFs? (2023). ResearchGate. Available at: [Link]

  • The BET Method for Microporous Materials. Microtrac. Available at: [Link]

  • Morris, W., et al. (2012). Functional group effects on metal-organic framework topology. Chemical Communications, 48(75), 9370-9372. Available at: [Link]

  • Gommes, C. J. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Small Methods, 2(10), 1800173. Available at: [Link]

  • Is BET pressure enough to calculate the size of micropores and mesopores of a material? (2019). ResearchGate. Available at: [Link]

  • POWDER TECH NOTE 54. ResearchGate. Available at: [Link]

  • Quick Tips | BET Surface Area Measurements | Tip 4: Degas Conditions. (2023). YouTube. Available at: [Link]

  • What is degasing in BET? (2022). ResearchGate. Available at: [Link]

  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024). JoVE. Available at: [Link]

  • What is the influence of degassing process on BET Surface area measurement. (2014). ResearchGate. Available at: [Link]

  • Can anyone explain how to determine degassing temperature for the preparation of a material for BET analysis? (2014). ResearchGate. Available at: [Link]

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  • A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption. (2024). RSC Publishing. Available at: [Link]

  • Figure S2 : XRD pattern of HKUST-1 (a); MOF-5 (b); ZIF-8 (c); and MIL-100 (d). MDPI. Available at: [Link]

  • Topology and porosity control of metal–organic frameworks through linker functionalization. (2018). PubMed Central. Available at: [Link]

  • From metal–organic framework powders to shaped solids: recent developments and challenges. (2021). RSC Publishing. Available at: [Link]

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Comparative

Bridging the Gap: A Guide to Theoretical vs. Experimental Powder X-ray Diffraction of Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals The Theoretical Ideal: Simulating a PXRD Pattern from a Crystallographic Information File (CIF) The theoretical PXRD pattern of a MOF represents a perfect,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Theoretical Ideal: Simulating a PXRD Pattern from a Crystallographic Information File (CIF)

The theoretical PXRD pattern of a MOF represents a perfect, infinitely large crystal with no defects, measured under ideal instrumental conditions. This pattern is calculated from a Crystallographic Information File (CIF), which contains the precise atomic coordinates and unit cell parameters determined from single-crystal X-ray diffraction.

Experimental Protocol: Simulating a PXRD Pattern from a CIF file

Here, we outline the steps to generate a theoretical PXRD pattern for MOF-5 using the free and widely used software, VESTA.

  • Obtain the CIF file: A reliable source for CIF files is the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD). For this guide, we will use the CIF file for MOF-5.[1]

  • Import the CIF file into VESTA:

    • Open the VESTA software.

    • Go to File > Open and select the MOF-5 CIF file. The crystal structure of MOF-5 will be displayed.

  • Generate the PXRD pattern:

    • Navigate to Utilities > Powder Diffraction Pattern.

    • In the resulting window, you can specify the X-ray wavelength. For copper sources, which are common in laboratory diffractometers, use Cu Kα1 (λ = 1.54056 Å).

    • Click Calculate. VESTA will generate the theoretical PXRD pattern, displaying the peak positions (2θ) and their relative intensities.

  • Export the data:

    • The calculated pattern can be exported as a text file for comparison with experimental data.

The resulting theoretical pattern for MOF-5 will show sharp, well-defined peaks at specific 2θ angles, representing the ideal diffraction from the crystal lattice.

The Experimental Reality: Synthesizing and Measuring a MOF

The experimental PXRD pattern is obtained from a polycrystalline powder sample of the synthesized MOF. This pattern is influenced by a multitude of factors related to the synthesis, sample preparation, and instrument conditions.

Experimental Protocol: Solvothermal Synthesis of MOF-5

The following is a representative solvothermal synthesis protocol for MOF-5.[2][3]

  • Reactant Preparation: In a glass vial, dissolve zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) in N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and heat it in an oven at a specific temperature (e.g., 105-120 °C) for a designated period (e.g., 24 hours). During this time, crystals of MOF-5 will form.

  • Isolation and Activation:

    • After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

    • The collected solid is washed with fresh DMF to remove unreacted starting materials.

    • To remove the solvent molecules occluded within the pores, a process known as "activation" is performed. This typically involves solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum.

Experimental Protocol: Acquiring the PXRD Pattern
  • Sample Preparation: A small amount of the dried, activated MOF-5 powder is gently ground to a fine, homogenous powder. This powder is then carefully packed into a sample holder, ensuring a flat, level surface.

  • Instrument Setup: The sample is placed in a powder X-ray diffractometer. The instrument is configured with a Cu Kα X-ray source and set to scan over a specific 2θ range (e.g., 5-50°).

  • Data Collection: The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the 2θ angle. The resulting data is a plot of intensity versus 2θ.

Head-to-Head Comparison: Theoretical vs. Experimental PXRD of MOF-5

A direct comparison of the theoretical and experimental PXRD patterns of MOF-5 reveals both striking similarities and informative differences.

2θ (°) TheoreticalRelative Intensity (Theoretical)2θ (°) ExperimentalRelative Intensity (Experimental)Miller Indices (hkl)
6.8100~6.8High(200)
9.785~9.7High(220)
13.740~13.7Medium(400)
15.435~15.4Medium(420)

Note: Experimental values are approximate and can vary slightly based on the specific synthesis and measurement conditions.

The experimental pattern generally exhibits peaks at similar 2θ positions as the theoretical pattern, confirming the formation of the MOF-5 structure.[4] However, the experimental peaks are typically broader, and their relative intensities may differ from the theoretical values.

Understanding the Discrepancies: A Deeper Dive

The deviations between the theoretical and experimental PXRD patterns are not errors but rather sources of valuable information about the real-world sample.

Caption: Factors contributing to differences between theoretical and experimental PXRD patterns.

  • Preferred Orientation: During sample preparation, non-spherical crystallites can align in a non-random fashion.[5] This leads to an enhancement of the intensity of certain diffraction peaks and a reduction in others compared to the theoretical pattern.

  • Solvent and Guest Molecules: The presence of solvent or guest molecules within the MOF pores can alter the electron density distribution and even cause slight changes in the unit cell parameters, leading to shifts in peak positions and changes in relative intensities.[6]

  • Crystallite Size and Microstrain (Peak Broadening): The width of the diffraction peaks is inversely proportional to the size of the crystalline domains. Smaller crystallites result in broader peaks.[5][7] Microstrain, which arises from lattice defects and distortions, also contributes to peak broadening.[8]

  • Structural Defects and Impurities: Real crystals are never perfect and contain various defects, such as missing linkers or metal nodes. These defects can lead to peak broadening and a decrease in overall crystallinity. The presence of crystalline impurities will result in additional peaks in the experimental pattern that are not present in the theoretical pattern of the desired phase.

A Comprehensive Workflow for PXRD Analysis of MOFs

The following workflow illustrates the iterative process of MOF synthesis, characterization, and structural analysis.

MOF_PXRD_Workflow A MOF Synthesis B PXRD Data Collection A->B E Compare Experimental & Theoretical Patterns B->E F Phase Identification B->F C Obtain CIF File D Simulate Theoretical PXRD C->D D->E H Analyze Discrepancies (Peak Shape, Intensity) E->H G Rietveld Refinement F->G G->H I Structural Insights H->I I->A Optimize Synthesis

Caption: Workflow for the synthesis, PXRD analysis, and interpretation of MOFs.

This comprehensive approach, which includes comparing experimental data to a theoretical standard and analyzing any discrepancies, allows for a much deeper understanding of the synthesized MOF's structural properties. Techniques like Rietveld refinement can be employed to fit the experimental data to a structural model, providing quantitative information on lattice parameters, crystallite size, and microstrain.[9][10][11]

Conclusion

The comparison of theoretical and experimental powder X-ray diffraction patterns is a cornerstone of metal-organic framework characterization. While the theoretical pattern provides an idealized benchmark, the experimental data offers a window into the real-world complexities of the synthesized material. By understanding the origins of discrepancies such as peak broadening, intensity variations, and peak shifts, researchers can gain valuable insights into their samples, leading to the rational optimization of synthesis protocols and a more profound understanding of the structure-property relationships that govern the performance of these remarkable materials.

References

  • Chen, X. Y., Qiao, M. H., Xie, S. H., Fan, K. N., Zhou, W. Z., & He, H. Y. (2007). Self-Construction of Core−Shell and Hollow Zeolite Analcime Icositetrahedra: A Reversed Crystal Growth Process. Chemistry of Materials, 19(18), 4456-4458. Available at: [Link]

  • J. Am. Chem. Soc. 2007, 129, 3612–3620. Available at: [Link]

  • ResearchGate. (n.d.). The XRD patterns of MOF-5: (a) simulated; (b) as-synthesized. Retrieved from [Link]

  • Wikipedia. (2023). MOF-5. Retrieved from [Link]

  • The Journal of Physical Chemistry C. (2016). Heterometallic Metal–Organic Frameworks of MOF-5 and UiO-66 Families: Insight from Computational Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Adsorption Capability of MOF-5. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2017). Efficient Mechanochemical Synthesis of MOF-5 for Linear Alkanes Adsorption. Retrieved from [Link]

  • CORE. (n.d.). Synthesis and Formation Mechanism of Textured MOF-5. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representative PXRD pattern of MOF-5 with Miller indices of the most intense reflections identified and (b) TGA data (under air flow) for MOF-5 showing solvent loss, linker combustion, and metal oxide residue. Retrieved from [Link]

  • ChemTube3D. (n.d.). MOF-5 (or IRMOF-1) Metal Organic Framework. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD pattern of MOF-5. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of MOF-5 specimens prepared with growth times of (a) 20 min, (b) 30 min, and (c) 3 h. The peaks in pattern (c) have been indexed to cubic MOF-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Formation Mechanism of Textured MOF-5. Retrieved from [Link]

  • ResearchGate. (n.d.). Rietveld refinement of the PXRD data of 1b_40 bar(R). Experimental (circles), calculated (line), and difference (line below observed and calculated patterns) powder diffraction profiles are shown. Retrieved from [Link]

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  • ResearchGate. (n.d.). PXRD results of MOF-5 continuous reactor samples prepared using DMF as a solvent with 4 h residence time collected at selected time periods (t < 5.33h). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Batch-to-Batch Consistency of Synthesized 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid

For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is the bedrock of reliable downstream applications. An active pharmaceutical ingredient (API) or a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of a chemical synthesis is the bedrock of reliable downstream applications. An active pharmaceutical ingredient (API) or a critical intermediate is only as good as its most variable batch. Inconsistent batches can derail timelines, compromise safety, and invalidate research findings.[1][] This guide provides an in-depth framework for evaluating the batch-to-batch consistency of synthesized 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, a dicarboxylic acid derivative with potential applications in materials science and as a pharmaceutical intermediate.[3][4][5]

This document moves beyond simple pass/fail release testing. True consistency lies in the stable and predictable performance of each batch in subsequent manufacturing steps.[1] We will explore the critical analytical techniques and data interpretation required to build a comprehensive quality profile, ensuring that each new batch is, for all practical purposes, identical to the last.

The Foundation: Identity and Purity Assessment

Before comparing batches, one must rigorously confirm that each batch is, in fact, the target compound and determine its overall purity. This forms the baseline against which all other parameters are measured.

Structural Confirmation: Are We Making the Right Molecule?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural verification.

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the molecule's atomic structure. For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, the spectra should be consistent across batches, with characteristic shifts for the aromatic protons, the methoxy group, and the two carboxylic acid protons. Any deviation in chemical shifts or the appearance of unexpected peaks could signal a structural isomer or a significant impurity.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides the elemental composition, offering an additional layer of identity confirmation.

Quantitative Purity & Impurity Profiling: The Core of Consistency

High-Performance Liquid Chromatography (HPLC) is the primary workhorse for assessing the purity and, more critically, the impurity profile of non-volatile organic compounds like our target molecule.[6][7][8] An API's quality is not just defined by its purity percentage but by the consistency of its impurity profile.[1]

Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is the logical starting point. The dual carboxylic acid groups and aromatic nature of the molecule make it well-suited for separation based on hydrophobicity. The mobile phase should be a gradient of an acidified aqueous solution (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxyl groups, leading to sharper, more symmetrical peaks and improved retention.

Experimental Protocol: HPLC Purity Analysis

Parameter Recommended Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard for reversed-phase separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress ionization of carboxylic acids.
Mobile Phase B Acetonitrile Common organic modifier for tuning retention.
Gradient 5% B to 95% B over 20 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow for analytical columns of this dimension.
Detection UV at 254 nm and 280 nm Aromatic rings provide strong chromophores for UV detection.
Injection Vol. 10 µL Standard volume to avoid column overloading.

| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile/Water | Ensures complete dissolution. Must be filtered.[8] |

The goal is not only a high purity value (e.g., >99.5%) but a chromatogram that is superimposable from batch to batch. The appearance of a new impurity, even at a level of 0.05%, is a significant deviation that requires immediate investigation.[9]

Comparative Analysis of Three Hypothetical Batches

To illustrate the principles of batch-to-batch consistency, let's analyze the data from three hypothetical synthesis batches.

Analytical ParameterBatch ABatch BBatch CAcceptance CriteriaAssessment
Appearance White SolidWhite SolidOff-White SolidWhite to Off-White SolidBatch C deviates
Identity by ¹H NMR ConformsConformsConformsConforms to StructureAll Pass
Assay (HPLC, Area %) 99.72%99.75%99.68%≥ 99.5%All Pass
Impurity 1 (RRT 0.85) 0.08%0.09%0.07%≤ 0.10%All Pass
Impurity 2 (RRT 1.15) 0.11%0.10%0.12%≤ 0.15%All Pass
New Impurity (RRT 0.92) Not DetectedNot Detected0.06%Not DetectedBatch C Fails
Total Impurities 0.28%0.25%0.32%≤ 0.50%All Pass
Water Content (Karl Fischer) 0.15%0.12%0.45%≤ 0.50%Batch C is high but passes
Melting Point (DSC Onset) 215.4 °C215.8 °C212.1 °C214 - 218 °CBatch C Fails
Residual Solvents (GC-HS) Meets ICH LimitsMeets ICH LimitsMeets ICH LimitsMeets ICH LimitsAll Pass

Analysis of Results:

  • Batch A and B demonstrate excellent consistency. Their purity, impurity profiles, water content, and thermal properties are closely matched.

  • Batch C , while meeting the overall purity specification, is inconsistent. It has a different color, a new, unknown impurity, higher water content, and a depressed melting point. The lower melting point is likely due to the presence of impurities. This batch would be rejected because its inconsistent profile poses a risk to the reproducibility of downstream processes.[1]

Workflow for Comprehensive Batch Evaluation

A systematic workflow ensures that each batch is subjected to the same rigorous scrutiny, providing a reliable basis for comparison.

G cluster_0 Batch Synthesis & Sampling cluster_1 Analytical Testing Battery cluster_2 Data Analysis & Decision Synthesis Synthesize New Batch Sampling Representative Sampling Synthesis->Sampling HPLC HPLC: Purity & Impurity Profile Sampling->HPLC NMR_MS NMR / MS: Identity Confirmation Sampling->NMR_MS KF Karl Fischer: Water Content Sampling->KF Thermal DSC / TGA: Thermal Properties Sampling->Thermal GC GC-HS: Residual Solvents Sampling->GC Compare Compare to Reference & Previous Batches HPLC->Compare NMR_MS->Compare KF->Compare Thermal->Compare GC->Compare Decision Accept / Reject Decision Compare->Decision

Sources

Comparative

A Comparative Guide to the Structural Analysis of 3-(3-Carboxyphenyl)-5-methoxybenzoic Acid and Analogous Compounds

Introduction In the landscape of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural architecture dictates a compound's phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural architecture dictates a compound's physicochemical properties, its interactions with biological targets, and its suitability for a given application. This guide provides an in-depth comparative structural analysis of 3-(3-carboxyphenyl)-5-methoxybenzoic acid, a biphenyl derivative of significant interest, benchmarked against two structurally related compounds: biphenyl-3,3'-dicarboxylic acid and isophthalic acid.

The central focus, 3-(3-carboxyphenyl)-5-methoxybenzoic acid, possesses a biphenyl core functionalized with two carboxylic acid groups and one methoxy group. This specific arrangement of substituents raises key structural questions:

  • How does the methoxy group, compared to a third carboxyl group, influence the torsional angle (dihedral angle) between the two phenyl rings?

  • What are the dominant intermolecular interactions, such as hydrogen bonding, that govern the crystal packing of these molecules?

  • How do these solid-state structures correlate with their potential behavior in solution?

To answer these questions, this guide will explore a multi-technique approach, combining the definitive solid-state insights from Single-Crystal X-ray Diffraction (SC-XRD) with the solution-state perspective of Nuclear Magnetic Resonance (NMR) spectroscopy and the predictive power of computational modeling via Density Functional Theory (DFT). By comparing our target molecule with biphenyl-3,3'-dicarboxylic acid (which replaces the methoxy group with a carboxylic acid) and isophthalic acid (a single-ring analogue), we can systematically dissect the structural contributions of each molecular component.

Theoretical Framework: The Nuances of Aromatic Acid Structures

The structure of biphenyls is not static; rotation around the central carbon-carbon single bond is possible. However, this rotation is often hindered by the presence of substituents in the ortho positions, leading to a twisted conformation.[1] This twist, quantified by the dihedral angle between the planes of the two aromatic rings, is a critical structural parameter. Biphenyl itself is not planar, exhibiting a dihedral angle of about 45° in the gas phase due to steric hindrance between ortho hydrogens.[1][2]

Carboxylic acids introduce a powerful element of intermolecular control: hydrogen bonding. These groups can act as both hydrogen bond donors (-OH) and acceptors (C=O), frequently leading to the formation of stable hydrogen-bonded dimers in the solid state.[3][4] These dimers can then assemble into more complex one-, two-, or three-dimensional networks, profoundly influencing crystal morphology and properties like solubility and melting point.[5][6]

Methodology Deep Dive: A Trio of Analytical Techniques

A comprehensive structural elucidation relies on the synergy of multiple analytical methods. Here, we detail the protocols for SC-XRD, NMR, and DFT, explaining the rationale behind each step.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides definitive data on bond lengths, bond angles, dihedral angles, and intermolecular interactions.

Experimental Protocol: Crystal Growth and Data Collection

  • Crystal Growth (Slow Evaporation):

    • Rationale: The formation of a single, high-quality crystal is the most critical and often most challenging step.[7] Slow evaporation of a solvent from a saturated or near-saturated solution allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing defects.[8][9]

    • Procedure:

      • Prepare a near-saturated solution of the compound (e.g., 10-20 mg) in a suitable solvent system (e.g., ethanol/water, ethyl acetate) in a clean vial.[9] The choice of solvent is crucial as it can influence crystal packing and even be incorporated into the lattice.[8]

      • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

      • Cover the vial with a cap, pierced with a few small holes, to allow for slow solvent evaporation over several days to weeks.

      • Store the vial in a vibration-free environment at a constant temperature.[10]

  • Data Collection:

    • Rationale: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted and exposed to a monochromatic X-ray beam.[7][8] The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are measured.

    • Procedure:

      • A selected crystal is mounted on a goniometer head.

      • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

      • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it.

    • Procedure:

      • The diffraction pattern is indexed to determine the crystal system and unit cell parameters.

      • The positions of the atoms are determined using direct methods or Patterson methods.

      • The atomic positions and thermal parameters are refined to achieve the best fit between the calculated and observed diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the structure of a molecule in solution, offering a complementary perspective to the solid-state data from XRD.[11] For these compounds, ¹H and ¹³C NMR are particularly informative.

Experimental Protocol: Sample Preparation and Analysis

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. It must dissolve the compound without reacting with it and should ideally not have signals that overlap with the analyte's signals. Deuterated solvents (e.g., DMSO-d₆, CDCl₃) are used to avoid a large solvent signal in ¹H NMR.

    • Procedure:

      • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

      • Ensure the sample is free of any solid particles.

  • Data Acquisition:

    • Rationale: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei absorb and re-emit this energy, and the resulting signal is detected.

    • Procedure:

      • Acquire a ¹H NMR spectrum. Key parameters to note are the chemical shift (ppm), integration (relative number of protons), and multiplicity (splitting pattern).

      • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations allow for the in silico modeling of molecular structures and energies, providing a powerful tool to predict geometries and rationalize experimental findings.[12]

Workflow: Geometry Optimization

  • Initial Structure Building:

    • Rationale: A starting 3D structure of the molecule is built using molecular modeling software.

    • Procedure:

      • Construct the molecule (e.g., 3-(3-carboxyphenyl)-5-methoxybenzoic acid) in a program like GaussView.[13]

  • Geometry Optimization Calculation:

    • Rationale: The calculation systematically adjusts the positions of the atoms to find the lowest energy conformation (a stationary point on the potential energy surface).[12][13]

    • Procedure:

      • Set up the calculation in a quantum chemistry package (e.g., Gaussian).

      • Choose a functional and basis set. A common choice for organic molecules is the B3LYP functional with a 6-31G* or larger basis set, which provides a good balance of accuracy and computational cost.[14]

      • Run the optimization. The output will provide the optimized 3D coordinates and the total electronic energy.

  • Frequency Calculation:

    • Rationale: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

    • Procedure:

      • Use the optimized geometry as the input for a frequency calculation at the same level of theory.

Comparative Structural Analysis

Based on crystallographic data for analogous compounds and DFT predictions, we can compile a comparative analysis.

Parameter3-(3-Carboxyphenyl)-5-methoxybenzoic acid (Predicted)Biphenyl-3,3'-dicarboxylic acid[6]Isophthalic acid[5][15]
Biphenyl Dihedral Angle ~35-45°43.11°N/A
Key H-Bonding Motif Carboxyl-Carboxyl DimerCarboxyl-Carboxyl DimerCarboxyl-Carboxyl Chains[5] / Dimers[15]
H-Bond O···O Distance ~2.6 Å2.63 Å2.58 - 2.68 Å[5]

Note: Data for 3-(3-carboxyphenyl)-5-methoxybenzoic acid is predicted based on the behavior of similar structures, as a public crystal structure was not identified in the search.

Interpretation of Structural Data
  • Dihedral Angle: The dihedral angle in biphenyl-3,3'-dicarboxylic acid is 43.11°, a typical value for biphenyls lacking bulky ortho-substituents.[1][6] It is predicted that the methoxy group in 3-(3-carboxyphenyl)-5-methoxybenzoic acid will not significantly alter this angle, as it is in the meta-position and exerts minimal steric hindrance on the rotation around the central C-C bond.

  • Hydrogen Bonding: The dominant feature in the crystal structures of all the carboxylic acids is the formation of robust hydrogen bonds. In biphenyl-3,3'-dicarboxylic acid, molecules form classic cyclic dimers via their carboxyl groups, which then link into zigzag chains.[6] Similarly, isophthalic acid molecules are connected by strong hydrogen bonds, forming infinite chains or dimers depending on the crystal form.[5][15] It is highly probable that 3-(3-carboxyphenyl)-5-methoxybenzoic acid will also exhibit this carboxyl-carboxyl dimer motif as the primary supramolecular interaction. The methoxy group is a relatively weak hydrogen bond acceptor and is unlikely to disrupt this strong, well-established pattern.

  • NMR Spectroscopy Insights:

    • ¹H NMR: The most distinct signal for these compounds is the carboxylic acid proton, which typically appears far downfield (10-13 ppm) as a broad singlet due to hydrogen bonding and rapid exchange.[16] The aromatic protons will appear in the 7-8.5 ppm region, with their splitting patterns revealing the substitution on each ring.[17]

    • ¹³C NMR: Aromatic carbons typically resonate between 120-150 ppm.[17] The carbonyl carbon of the carboxylic acid is also characteristic, appearing further downfield (~165-185 ppm).

Visualizing Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_mol1 3-(3-Carboxyphenyl)-5-methoxybenzoic acid cluster_mol2 Biphenyl-3,3'-dicarboxylic acid cluster_mol3 Isophthalic acid a1 Ring A (COOH) a2 Ring B (COOH, OMe) a1->a2 ~40° Dihedral Angle b1 Ring A (COOH) b2 Ring B (COOH) b1->b2 43.1° Dihedral Angle c1 Single Ring (2x COOH)

Caption: Comparison of the core structures and dihedral angles.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis Sample Pure Compound Crystal Grow Single Crystal Sample->Crystal NMR_Sample Dissolve in Solvent Sample->NMR_Sample XRD SC-XRD Analysis Crystal->XRD SolidState Solid-State Structure (Bond Lengths, Angles, Packing) XRD->SolidState Predicted Predicted Gas-Phase Structure (Geometry, Energy) SolidState->Predicted Compare & Validate NMR NMR Spectroscopy NMR_Sample->NMR SolutionState Solution-State Structure (Connectivity, Environment) NMR->SolutionState SolutionState->Predicted Compare & Validate Build Build Initial Structure DFT DFT Geometry Optimization Build->DFT DFT->Predicted

Caption: Integrated workflow for structural analysis.

Conclusion

The structural analysis of 3-(3-carboxyphenyl)-5-methoxybenzoic acid, when compared to its analogues, reveals the subtle interplay of steric and electronic effects. The biphenyl twist is largely governed by the inherent steric repulsion of the two rings, with the meta-substituents playing a secondary role. The dominant force in the solid state is unequivocally the hydrogen bonding between carboxylic acid groups, which dictates the formation of predictable and stable dimer motifs. This multi-faceted approach, integrating SC-XRD, NMR, and DFT, provides a robust and self-validating framework for the complete structural characterization of complex organic molecules, which is essential for rational drug design and the engineering of advanced materials.

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